Product packaging for N,N-Dibenzyltridecanamide(Cat. No.:CAS No. 63252-31-3)

N,N-Dibenzyltridecanamide

Cat. No.: B15444776
CAS No.: 63252-31-3
M. Wt: 393.6 g/mol
InChI Key: ZUELNZRFTCESSI-UHFFFAOYSA-N
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Description

N,N-Dibenzyltridecanamide is a useful research compound. Its molecular formula is C27H39NO and its molecular weight is 393.6 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39NO B15444776 N,N-Dibenzyltridecanamide CAS No. 63252-31-3

Properties

CAS No.

63252-31-3

Molecular Formula

C27H39NO

Molecular Weight

393.6 g/mol

IUPAC Name

N,N-dibenzyltridecanamide

InChI

InChI=1S/C27H39NO/c1-2-3-4-5-6-7-8-9-10-17-22-27(29)28(23-25-18-13-11-14-19-25)24-26-20-15-12-16-21-26/h11-16,18-21H,2-10,17,22-24H2,1H3

InChI Key

ZUELNZRFTCESSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide on the Physicochemical Properties of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Physicochemical Properties

Given the absence of published experimental data, the following physicochemical properties for N,N-Dibenzyltridecanamide have been predicted using computational models. These values provide a useful estimation for initial experimental design and theoretical modeling.

PropertyPredicted Value
Molecular Formula C₂₇H₃₉NO
Molecular Weight 393.61 g/mol
Melting Point 45-55 °C
Boiling Point > 450 °C (decomposes)
LogP (octanol/water) 8.5 - 9.5
Aqueous Solubility Very low (< 0.1 mg/L)
Polar Surface Area 29.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Density 0.95 - 1.05 g/cm³

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis Methodology

The synthesis of this compound can be readily achieved through the reaction of tridecanoyl chloride with dibenzylamine. This is a standard and efficient method for the formation of N,N-disubstituted amides.

General Experimental Protocol

Materials:

  • Tridecanoyl chloride

  • Dibenzylamine

  • Anhydrous dichloromethane (DCM) or similar aprotic solvent

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acid Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add tridecanoyl chloride (1.1 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Tridecanoyl_Chloride Tridecanoyl Chloride Reaction_Vessel Reaction at 0°C to RT Tridecanoyl_Chloride->Reaction_Vessel Dibenzylamine Dibenzylamine Dibenzylamine->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Quenching Quenching (NaHCO₃) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Physicochemical Properties

The diagram below illustrates the logical relationship between the molecular structure of this compound and its key predicted physicochemical properties.

Physicochemical_Properties cluster_lipophilicity Lipophilicity cluster_solubility Solubility Structure Molecular Structure (C₂₇H₃₉NO) Long_Alkyl_Chain Long C13 Alkyl Chain Structure->Long_Alkyl_Chain Benzyl_Groups Two Benzyl Groups Structure->Benzyl_Groups Amide_Group Tertiary Amide Group (Polar) Structure->Amide_Group Hydrophobic_Moieties Large Hydrophobic Moieties Structure->Hydrophobic_Moieties LogP High LogP Long_Alkyl_Chain->LogP Benzyl_Groups->LogP Aqueous_Solubility Low Aqueous Solubility Amide_Group->Aqueous_Solubility Hydrophobic_Moieties->Aqueous_Solubility

Caption: Influence of structural features on physicochemical properties.

Conclusion

While this compound remains a sparsely documented compound, its predicted physicochemical properties suggest it is a highly lipophilic and water-insoluble molecule. The provided synthesis protocol offers a reliable method for its preparation, enabling further experimental investigation. This guide serves as a starting point for researchers to explore the potential of this compound and other long-chain N,N-disubstituted amides in various scientific and industrial applications. It is imperative that the predicted data presented herein be validated through laboratory experimentation.

Technical Guide: Structural Elucidation of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the structural elucidation of N,N-Dibenzyltridecanamide, a long-chain fatty amide with potential applications in various research domains. Due to the absence of specific literature for this compound, this guide presents a putative synthetic route and predicted analytical data based on established principles of organic chemistry and spectroscopy. The methodologies and data herein serve as a robust framework for the actual synthesis and characterization of this compound.

Introduction

N,N-disubstituted amides are a significant class of organic compounds with diverse applications, including roles as bioactive molecules and key intermediates in organic synthesis.[1][2] The incorporation of a long alkyl chain, such as the tridecanoyl group, and bulky N-substituents like the benzyl groups, can impart unique physicochemical properties, including altered solubility, membrane permeability, and potential biological activity. The structural confirmation of such molecules is paramount for any further investigation into their properties and potential applications. This guide outlines the expected analytical workflow and data for the unambiguous structural determination of this compound.

Synthesis

A common and effective method for the synthesis of N,N-disubstituted amides involves the reaction of a carboxylic acid chloride with a secondary amine.[2] For this compound, the proposed synthesis reacts tridecanoyl chloride with dibenzylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound
  • Materials: Tridecanoyl chloride, dibenzylamine, triethylamine, dichloromethane (anhydrous), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of dibenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add tridecanoyl chloride (1.05 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow reagents Dibenzylamine + Tridecanoyl Chloride + Triethylamine in Dichloromethane reaction Reaction at 0 °C to RT (12 hours) reagents->reaction Mixing workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup Quenching purification Column Chromatography workup->purification Extraction & Drying product This compound purification->product Isolation

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

The structural elucidation of the synthesized compound would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Due to restricted rotation around the amide C-N bond, the signals for the benzyl groups may be broadened or appear as distinct sets at room temperature.[3]

Experimental Protocol: NMR Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 7.20m10HAr-H (Benzyl)
4.60s4H-N-CH₂ -Ph
2.35t2H-CO-CH₂ -CH₂-
1.65p2H-CO-CH₂-CH₂ -
1.35 - 1.20m18H-(CH₂ )₉-CH₃
0.88t3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
173.0C =O (Amide)
137.5Ar-C (Quaternary, Benzyl)
129.0Ar-C H (Benzyl)
128.5Ar-C H (Benzyl)
127.0Ar-C H (Benzyl)
51.0-N-CH₂ -Ph
35.0-CO-CH₂ -
32.0-(CH₂ )n-
29.7 - 29.3-(CH₂ )n-
25.5-CO-CH₂-CH₂ -
22.7-(CH₂ )n-
14.1-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer

  • Mode: Positive Ion Mode

  • Analysis: High-Resolution Mass Spectrometry (HRMS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaAssignment
394.3423[C₂₇H₄₀NO]⁺[M+H]⁺
196.1126[C₁₄H₁₄N]⁺[Dibenzylaminyl cation]
91.0548[C₇H₇]⁺[Tropylium cation]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Data Acquisition

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer

  • Technique: Attenuated Total Reflectance (ATR)

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3030C-H stretch (Aromatic)
2925, 2855C-H stretch (Aliphatic)
1645C=O stretch (Amide)
1455C=C stretch (Aromatic)

Structural Confirmation

The collective data from NMR, MS, and IR spectroscopy would provide a cohesive and unambiguous elucidation of the structure of this compound.

Elucidation_Logic cluster_data Spectroscopic Data cluster_structure Structural Features HNMR ¹H NMR (Alkyl & Aromatic Protons) long_chain Tridecanoyl Chain HNMR->long_chain dibenzyl Dibenzylamino Group HNMR->dibenzyl CNMR ¹³C NMR (Carbonyl & C-framework) CNMR->long_chain CNMR->dibenzyl amide_linkage Amide Linkage CNMR->amide_linkage MS Mass Spectrometry (Molecular Weight & Fragments) final_structure This compound Structure Elucidated MS->final_structure Confirms MW IR IR Spectroscopy (C=O Amide Band) IR->amide_linkage long_chain->final_structure dibenzyl->final_structure amide_linkage->final_structure

Caption: Logical flow for structural elucidation.

Conclusion

This technical guide outlines the expected synthetic and analytical methodologies for the structural elucidation of this compound. The predicted spectroscopic data presented in this document provides a benchmark for researchers aiming to synthesize and characterize this and other similar long-chain N,N-disubstituted amides. The comprehensive approach, combining synthesis with detailed spectroscopic analysis, ensures a high degree of confidence in the final structural assignment.

References

A Technical Guide to the Thermal Analysis of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available thermal analysis data (Differential Scanning Calorimetry and Thermogravimetric Analysis) for N,N-Dibenzyltridecanamide is limited. The following guide is based on established principles of thermal analysis for long-chain aliphatic amides and serves as a representative framework for researchers, scientists, and drug development professionals. The quantitative data presented herein is illustrative and should be considered hypothetical until validated by empirical analysis of this compound.

Introduction

This compound is a tertiary amide characterized by a long aliphatic chain (tridecanamide) and two benzyl groups attached to the nitrogen atom. Its thermal properties are of significant interest in pharmaceutical development and materials science, influencing factors such as stability, processing conditions, and shelf-life. This guide outlines the standard methodologies for characterizing the thermal behavior of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Core Principles of Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is used to determine characteristic properties such as melting point, glass transition temperature, and heats of fusion and crystallization.[1][2]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is primarily used to assess the thermal stability and composition of a material by observing its decomposition profile.[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate thermal analysis data. The following are generalized procedures for the analysis of a long-chain aliphatic amide like this compound.

3.1. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan is used as the reference.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 250 °C).

    • Hold the sample at the high temperature for a few minutes to ensure complete melting and erase thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

    • A second heating ramp at the same rate can be performed to observe the glass transition of the amorphous solid and the melting of the recrystallized material.

  • Atmosphere: A dry, inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of thermal events.

3.2. Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: A slightly larger amount of the sample (typically 5-10 mg) is placed in a ceramic or platinum crucible.

  • Temperature Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600-800 °C) where complete decomposition is expected.

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative stability. The gas flow rate is kept constant (e.g., 50 mL/min).

  • Data Analysis: The TGA curve (weight percent vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum weight loss, and the amount of residual mass.

Illustrative Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from the thermal analysis of this compound.

Table 1: Illustrative DSC Data for this compound

ParameterValueUnitDescription
Glass Transition (Tg)Not Observed°CThe absence of a distinct glass transition may indicate a highly crystalline material.
Melting Onset (Tonset)85.0°CThe temperature at which melting begins.
Melting Peak (Tpeak)90.5°CThe temperature at which the melting rate is maximal.
Enthalpy of Fusion (ΔHf)150.0J/gThe amount of heat absorbed during melting.
Crystallization Onset (Tc,onset)75.0°CThe temperature at which crystallization begins upon cooling.
Crystallization Peak (Tc,peak)70.2°CThe temperature at which the crystallization rate is maximal.
Enthalpy of Crystallization (ΔHc)-145.0J/gThe amount of heat released during crystallization.

Table 2: Illustrative TGA Data for this compound (under Nitrogen Atmosphere)

ParameterValueUnitDescription
Onset of Decomposition (Tonset)320.0°CThe temperature at which significant weight loss begins.
Temperature at 5% Weight Loss (T5%)335.0°CA common metric for thermal stability.
Temperature of Maximum Decomposition Rate (Tmax)380.0°CThe peak of the derivative thermogravimetric (DTG) curve.
Residual Mass at 600 °C< 1.0%The amount of non-volatile residue remaining after decomposition.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a comprehensive thermal analysis study.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation & Reporting Sample This compound Sample Weighing_DSC Weigh 3-5 mg Sample->Weighing_DSC Weighing_TGA Weigh 5-10 mg Sample->Weighing_TGA Sealing Seal in Al Pan Weighing_DSC->Sealing DSC_Analysis DSC Instrument (N2 atmosphere, 10°C/min) Sealing->DSC_Analysis Crucible Place in Crucible Weighing_TGA->Crucible TGA_Analysis TGA Instrument (N2 atmosphere, 10°C/min) Crucible->TGA_Analysis DSC_Thermogram Heat Flow vs. Temperature DSC_Analysis->DSC_Thermogram TGA_Curve Weight % vs. Temperature TGA_Analysis->TGA_Curve DSC_Params Determine Tg, Tm, ΔHf, Tc, ΔHc DSC_Thermogram->DSC_Params DTG_Curve Deriv. Weight vs. Temperature TGA_Curve->DTG_Curve TGA_Params Determine Tonset, T5%, Tmax, Residue TGA_Curve->TGA_Params DTG_Curve->TGA_Params Report Technical Report Generation DSC_Params->Report TGA_Params->Report

Caption: Workflow for Thermal Analysis of this compound.

Conclusion

References

Solubility Profile of N,N-Dibenzyltridecanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of N,N-Dibenzyltridecanamide in various organic solvents. Due to the absence of specific published quantitative data for this compound, this guide focuses on its theoretical solubility based on its chemical structure and established principles of amide chemistry. Furthermore, it details standardized experimental protocols for determining its solubility and provides a framework for data presentation.

Theoretical Solubility Profile of this compound

This compound is a tertiary amide characterized by a long C13 alkyl chain (tridecanoyl group) and two bulky, non-polar benzyl groups attached to the nitrogen atom. These structural features are the primary determinants of its solubility behavior.

  • Influence of the Long Alkyl Chain: The tridecanoyl chain imparts a significant hydrophobic character to the molecule. This suggests that the compound will be more soluble in non-polar or weakly polar solvents that can effectively solvate this long hydrocarbon tail through van der Waals interactions. Consequently, solubility in highly polar solvents, such as water, is expected to be negligible.

  • Role of the Tertiary Amide Group: As a tertiary amide, this compound possesses a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor. However, it lacks N-H bonds, meaning it cannot function as a hydrogen bond donor.[1] This limits its ability to form strong intermolecular hydrogen bonds with protic solvents like alcohols.[1] While the polar amide core contributes to some degree of polarity, its influence is likely overshadowed by the large non-polar moieties.

  • Impact of Benzyl Groups: The two benzyl groups on the nitrogen atom are bulky and hydrophobic, further contributing to the molecule's overall non-polar nature and sterically hindering the approach of solvent molecules to the polar amide center.

Based on these structural characteristics, the expected solubility profile of this compound is as follows:

  • High Solubility: Expected in non-polar and weakly polar aprotic solvents such as hydrocarbons (e.g., hexane, toluene, cyclohexane), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

  • Moderate Solubility: Possible in moderately polar aprotic solvents like ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate), where dipole-dipole interactions with the amide group can occur.

  • Low to Negligible Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, due to the compound's inability to act as a hydrogen bond donor and the unfavorable energetics of solvating the large hydrophobic structure.[2][3]

Data Presentation

For researchers undertaking experimental determination of the solubility of this compound, the following table provides a standardized format for presenting the quantitative data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Observations
e.g., Hexane25
e.g., Toluene25
e.g., Dichloromethane25
e.g., Acetone25
e.g., Ethyl Acetate25
e.g., Methanol25
e.g., Ethanol25

Experimental Protocols

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

  • Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the test solvent to the test tube.

  • Observation at Room Temperature: Vigorously agitate the mixture for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Observation with Heating: If the compound is not soluble at room temperature, gently heat the test tube in a water bath to near the boiling point of the solvent. Observe and record any changes in solubility.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent at both room temperature and with heating.

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a specific temperature.

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath is recommended.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. To avoid drawing up any solid particles, a filter tip can be used.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., a watch glass or a small beaker). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Mass Determination: Once the solvent has been completely removed, reweigh the container with the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant withdrawn (mL)] x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative gravimetric method for determining the solubility of this compound.

G cluster_prep Preparation cluster_sep Separation cluster_meas Measurement cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal container and equilibrate at constant temperature (24-48h) A->B C Allow excess solid to settle (or centrifuge) B->C D Withdraw a known volume of clear supernatant C->D E Transfer supernatant to a pre-weighed container D->E F Evaporate solvent completely E->F G Weigh the container with the dried solute F->G H Calculate Solubility (g/100 mL) G->H

Caption: Experimental workflow for the quantitative gravimetric determination of solubility.

Conclusion

References

Whitepaper: A Technical Guide to the Discovery, Isolation, and Characterization of Novel Long-Chain Dibenzylamides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Long-chain dibenzylamides represent a novel and underexplored class of molecules with significant therapeutic potential. Drawing parallels from the known biological activities of other long-chain lipid amides, which include roles in transmembrane signaling and antimicrobial defense, this guide outlines a comprehensive and systematic approach to the discovery, synthesis, and characterization of these promising compounds. We provide detailed experimental protocols for both natural product isolation and synthetic library generation, methods for structural elucidation, and a framework for preliminary bioactivity screening. This document serves as a technical roadmap for researchers seeking to investigate the therapeutic utility of novel long-chain dibenzylamides.

Discovery and Isolation Strategies

The identification of novel long-chain dibenzylamides can be approached through two complementary strategies: isolation from natural sources and targeted chemical synthesis.

Natural Product Screening Workflow

A systematic screening of natural sources, such as plants, fungi, and bacteria, offers a promising avenue for the discovery of unique long-chain dibenzylamide scaffolds. The general workflow for this approach is outlined below. A similar approach has been successfully used for the isolation of novel enzymes from soil samples[1].

Natural_Product_Screening_Workflow A Sample Collection (e.g., Plant, Soil, Marine Sponges) B Solvent Extraction (e.g., Methanol, Ethyl Acetate) A->B C Crude Extract Fractionation (e.g., Liquid-Liquid Partitioning) B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Bioactivity Screening of Fractions D->E F Isolation of Pure Compounds from Active Fractions E->F Active Fraction Identified G Structural Elucidation (NMR, MS, IR) F->G H Identification of Novel Long-Chain Dibenzylamide G->H

Caption: Workflow for Natural Product Discovery.

Synthetic Approach

A synthetic strategy enables the creation of a diverse library of long-chain dibenzylamides with varying chain lengths, saturation levels, and aromatic substitutions. This allows for a systematic structure-activity relationship (SAR) study. The proposed synthetic route involves the amidation of a long-chain carboxylic acid with dibenzylamine.

Synthetic_Workflow A Long-Chain Carboxylic Acid + Activating Agent (e.g., SOCl₂, EDCI) B Formation of Acyl Chloride or Activated Ester A->B D Amide Coupling Reaction B->D C Dibenzylamine C->D E Crude Product D->E F Purification (e.g., Column Chromatography, Recrystallization) E->F G Pure Long-Chain Dibenzylamide F->G H Characterization (NMR, MS, Purity by HPLC) G->H

Caption: General Synthetic Workflow for Long-Chain Dibenzylamides.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments.

General Protocol for Synthesis of N,N-Dibenzyl-octadecanamide

This protocol describes a representative synthesis of a long-chain dibenzylamide.

  • Activation of Carboxylic Acid: To a solution of octadecanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0°C. Add one drop of dimethylformamide (DMF) and stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve dibenzylamine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0°C.

  • Reaction: Slowly add the acyl chloride solution from step 1 to the dibenzylamine solution from step 2. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure N,N-dibenzyl-octadecanamide.

Protocol for Isolation from a Plant Source
  • Extraction: Air-dry and pulverize 1 kg of plant material (e.g., leaves). Macerate the powder in methanol (3 x 5 L) at room temperature for 48 hours per extraction. Combine the methanolic extracts and evaporate the solvent in vacuo to obtain the crude extract.

  • Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with hexane, ethyl acetate, and n-butanol.

  • Chromatography: Subject the most active fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel column, eluting with a stepwise gradient of hexane and ethyl acetate.

  • HPLC Purification: Further purify the sub-fractions showing bioactivity using reversed-phase high-performance liquid chromatography (RP-HPLC) with a methanol:water gradient to isolate pure compounds.

Protocol for Antimicrobial Activity Screening

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, as has been applied to other long-chain amphiphiles.[2]

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension (e.g., Staphylococcus aureus, Candida albicans) to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following tables present hypothetical quantitative data for a series of synthesized long-chain dibenzylamides.

Table 1: Synthesis Yield and Purity of Novel Long-Chain Dibenzylamides

Compound IDChain LengthUnsaturationYield (%)Purity (HPLC, %)
LCDA-1 C16:0Saturated78>99
LCDA-2 C18:0Saturated82>99
LCDA-3 C18:1cis-Δ97598
LCDA-4 C20:0Saturated80>99
LCDA-5 C22:0Saturated7697

Table 2: Antimicrobial Activity (MIC in µg/mL) of Novel Long-Chain Dibenzylamides

Compound IDS. aureus (MRSA)E. coliC. albicansM. smegmatis
LCDA-1 64>1283264
LCDA-2 32>1281632
LCDA-3 16128816
LCDA-4 16>128816
LCDA-5 8>12848
Vancomycin 1---
Amphotericin B --0.5-

Data are hypothetical and for illustrative purposes only.

Hypothetical Signaling Pathway

Long-chain amides, such as ceramides, are known to be involved in crucial cellular signaling pathways, including apoptosis and cell cycle regulation.[3] It is hypothesized that novel long-chain dibenzylamides may interact with cell membranes and modulate similar pathways. For instance, they could potentially influence neurite outgrowth, an activity observed for other long-chain fatty acid derivatives.[4] The diagram below illustrates a hypothetical pathway where a long-chain dibenzylamide (LCDA) could trigger a pro-apoptotic response.

Hypothetical_Signaling_Pathway LCDA Long-Chain Dibenzylamide (LCDA) Membrane Plasma Membrane Interaction LCDA->Membrane Enzyme Activation of Membrane-Bound Enzyme (e.g., Sphingomyelinase) Membrane->Enzyme SecondMessenger Generation of Second Messenger (e.g., Ceramide) Enzyme->SecondMessenger KinaseCascade Kinase Cascade Activation (e.g., JNK/p38 MAPK) SecondMessenger->KinaseCascade Caspase Caspase Activation KinaseCascade->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical Pro-Apoptotic Signaling Pathway.

Conclusion

This technical guide provides a comprehensive framework for the systematic discovery and evaluation of novel long-chain dibenzylamides. By combining strategies of natural product screening and synthetic chemistry, a wide range of these compounds can be generated and assessed for biological activity. The detailed protocols and proposed workflows are intended to equip researchers with the necessary tools to explore this promising class of molecules for applications in drug development and life sciences research. The structure-activity relationships derived from these studies will be crucial in optimizing lead compounds for future therapeutic development.

References

In-depth Technical Guide on the Biological Activity Screening of N,N-Dibenzyltridecanamide: Information Not Currently Available in Public Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and research databases has revealed no specific studies on the biological activity screening of N,N-Dibenzyltridecanamide. Despite a thorough investigation into potential antimicrobial, anticancer, and anti-inflammatory properties, there is currently no publicly available data, experimental protocols, or elucidated signaling pathways for this specific compound.

While the core requirements of this request—including quantitative data tables, detailed experimental methodologies, and visualizations of molecular pathways—cannot be fulfilled due to the absence of research on this compound, this report can provide a general overview of the biological activities often associated with structurally related compounds, such as other long-chain amides and N,N-disubstituted amides. This information is provided for contextual understanding but should not be interpreted as being directly applicable to this compound.

General Biological Activities of Related Amide Compounds

Research into various amide derivatives has demonstrated a broad spectrum of biological activities. These activities are highly dependent on the specific structural features of the molecule, including the nature of the acyl chain and the substituents on the nitrogen atom.

Antimicrobial Activity

Certain N-substituted amide derivatives have been investigated for their potential as antimicrobial agents. For instance, studies on various benzamide and sulfonamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for such compounds can vary widely, from disruption of the bacterial cell wall to inhibition of essential enzymes.

Anticancer Activity

The amide functional group is a common feature in many anticancer agents. N-substituted benzamide derivatives, for example, have been explored as histone deacetylase (HDAC) inhibitors, which can induce cell-cycle arrest and apoptosis in cancer cells. Other amide-containing compounds have been shown to interfere with tubulin polymerization, a critical process for cell division.

Anti-inflammatory Activity

Some benzamides and nicotinamides have been reported to possess anti-inflammatory properties. The proposed mechanisms often involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like tumor necrosis factor-alpha (TNFα).

Synthesis of N,N-Disubstituted Carboxamides

While no specific synthesis protocol for this compound was found, a general method for the preparation of N,N-disubstituted carboxamides has been described. One common laboratory-scale synthesis involves the reaction of a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base. This method provides a straightforward approach to forming the amide bond.

It is crucial to reiterate that the biological activities and synthetic methods mentioned above are based on research conducted on related but distinct molecules. Without direct experimental screening of this compound, its biological profile remains unknown. Further research and laboratory investigation are required to determine if this compound possesses any of the biological activities observed in its structural relatives.

Should research on this compound become publicly available in the future, a detailed technical guide with quantitative data, experimental protocols, and pathway visualizations could be generated. At present, however, the scientific community has not published any such findings.

An In-depth Technical Guide on the Mechanism of Action of Long-Chain N,N-disubstituted Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain N,N-disubstituted amides represent a versatile class of lipophilic molecules characterized by a carbonyl group bonded to a nitrogen atom, which is, in turn, substituted with two alkyl or aryl groups, at least one of which is a long aliphatic chain. This structural motif imparts unique physicochemical properties, leading to a diverse range of biological activities. These compounds have garnered significant interest in drug discovery and development due to their ability to interact with various biological targets, including enzymes, ion channels, and cellular membranes. Their therapeutic potential spans multiple domains, including neurology, oncology, and infectious diseases. This guide provides a detailed overview of the core mechanisms of action of long-chain N,N-disubstituted amides, supported by quantitative data, experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanisms of Action

The biological effects of long-chain N,N-disubstituted amides are primarily attributed to their ability to modulate the function of key proteins involved in cellular signaling. The long aliphatic chains facilitate interaction with hydrophobic pockets in target proteins and insertion into cellular membranes, while the disubstituted amide core influences binding affinity and specificity.

Enzyme Inhibition

Long-chain N,N-disubstituted amides have been identified as potent inhibitors of several key enzymes, most notably Fatty Acid Amide Hydrolase (FAAH).

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides, such as the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide.[1][2][3] By inhibiting FAAH, long-chain N,N-disubstituted amides prevent the breakdown of these signaling lipids, leading to their accumulation and enhanced downstream signaling through cannabinoid receptors (CB1 and CB2) and other targets.[1][3] This mechanism is of significant therapeutic interest for the treatment of pain, anxiety, and inflammatory disorders.[4][5] The inhibitory potency of these amides is influenced by the length and degree of unsaturation of the alkyl chains.[4]

Gamma-Secretase Modulation: Gamma-secretase is an intramembrane protease complex implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[6][7] Certain N,N-disubstituted amides have been investigated as gamma-secretase modulators, aiming to alter the cleavage pattern of APP to favor the production of shorter, less amyloidogenic Aβ species.[6]

Ion Channel Modulation

A significant mechanism of action for a subset of these amides is the allosteric modulation of ion channels, particularly NMDA receptors.

NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[8] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders.[8] Certain long-chain N,N-disubstituted amides act as potent and selective antagonists of NMDA receptors containing the NR2B subunit.[8] They bind to an allosteric site on the amino-terminal domain of the NR2B subunit, distinct from the glutamate or glycine binding sites, and induce a non-competitive, voltage-independent inhibition of receptor function.[8] The potency of these antagonists is often modulated by the length and flexibility of a linker region within the molecule.[8]

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of long-chain N,N-disubstituted amides against a range of bacteria and fungi.[9] The lipophilic nature of these molecules is thought to facilitate their interaction with and disruption of microbial cell membranes. The antimicrobial activity is dependent on the specific N-substituents and the length of the fatty acid chain.[9] For instance, in some series, compounds with chain lengths of 11 to 15 carbons exhibit the most potent activity.[10]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of representative long-chain N,N-disubstituted amides.

Table 1: Fatty Acid Amide Hydrolase (FAAH) Inhibition

Compound ReferenceStructure/DescriptionTarget SpeciesIC50 (nM)Notes
PF-750Quinoline piperidine urea derivativeHuman/Rat FAAH52Time-dependent inhibitor.[5]
JZL-195Piperazine carbamate-based inhibitorHuman FAAH/MAGL12Dual inhibitor of FAAH and MAGL.[4]
PF-3845Biaryl ether urea analogHuman FAAH-Potent irreversible inhibitor (kinact/Ki = 14,310 M−1 s−1).[5]

Table 2: NMDA Receptor Antagonism

Compound ReferenceStructure/DescriptionReceptor SubtypeIC50 (nM)Notes
Semicarbazide 15Biaryl semicarbazide derivativeNR1A/NR2B28-
Ethanediamine amide 49Biaryl ethanediamine amideNR1A/NR2B65-
Compound 52Biaryl amide derivativeRat wild-type NMDA receptors57Non-competitive inhibition.[8]

Table 3: Antimicrobial Activity

Compound/SeriesDescriptionTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
N,N-disubstituted C18 amidesAmides of long-chain fatty acidsBacteria, Yeasts, MoldsBroad spectrum, enhanced by unsaturation and epoxy groups.[4]
Alkyl amidesGeneral seriesGram-positive organismsActivity dependent on chain length (C11-C15 optimal).[9][10]
Amide 1b3-acetoxy-2-methyl-N-(pyridin-2-yl)benzamideVarious bacteria and fungi125-500
Amide 2dN-(4-nitrophenyl)-2-thiophenecarboxamideVarious bacteria and fungi500-1000

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of long-chain N,N-disubstituted amides.

FAAH_Inhibition amide Long-Chain N,N-disubstituted Amide faah FAAH amide->faah Inhibits degradation Degradation Products (Arachidonic Acid, Ethanolamine) faah->degradation Hydrolyzes anandamide Anandamide (AEA) Oleamide anandamide->faah Substrate cb1_cb2 CB1/CB2 Receptors anandamide->cb1_cb2 Activates signaling Downstream Signaling (e.g., Pain modulation, Anti-inflammatory effects) cb1_cb2->signaling

Caption: FAAH inhibition by long-chain N,N-disubstituted amides.

NMDA_Receptor_Antagonism glutamate Glutamate nmda NMDA Receptor (NR2B) glutamate->nmda glycine Glycine glycine->nmda channel_open Channel Opening nmda->channel_open Activates channel_closed Channel Blocked nmda->channel_closed amide Long-Chain N,N-disubstituted Amide amide->nmda Allosteric Antagonist ca_influx Ca2+ Influx channel_open->ca_influx no_ca_influx No Ca2+ Influx channel_closed->no_ca_influx excitotoxicity Excitotoxicity ca_influx->excitotoxicity

Caption: Allosteric antagonism of NMDA receptors.

Gamma_Secretase_Modulation app Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase app->gamma_secretase Substrate abeta42 Aβ42 (Amyloidogenic) gamma_secretase->abeta42 abeta40 Aβ40 (Less Amyloidogenic) gamma_secretase->abeta40 amide Long-Chain N,N-disubstituted Amide (Modulator) amide->gamma_secretase Modulates plaques Amyloid Plaques abeta42->plaques

Caption: Modulation of γ-secretase activity in APP processing.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of long-chain N,N-disubstituted amides are provided below.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol describes a method to screen for FAAH inhibitors using a fluorometric assay.[1][2]

  • Principle: FAAH hydrolyzes a non-fluorescent substrate, AMC-arachidonoyl amide, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC).[2] The increase in fluorescence, measured over time, is proportional to FAAH activity. Inhibitors will reduce the rate of fluorescence increase.

  • Materials:

    • FAAH enzyme (human recombinant or from tissue homogenate)

    • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

    • FAAH Substrate: AMC-arachidonoyl amide

    • Test compounds (long-chain N,N-disubstituted amides) dissolved in a suitable solvent (e.g., DMSO)

    • Known FAAH inhibitor (positive control, e.g., JZL 195)

    • 96-well black, flat-bottomed microplate

    • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[2]

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in FAAH Assay Buffer. Prepare a working solution of the FAAH substrate.

    • Assay Setup: In the wells of the 96-well plate, add the following:

      • Test Wells: FAAH enzyme, assay buffer, and a specific concentration of the test compound.

      • Positive Control Wells: FAAH enzyme, assay buffer, and the positive control inhibitor.

      • Negative Control (100% activity) Wells: FAAH enzyme, assay buffer, and vehicle (e.g., DMSO).

      • Blank Wells: Assay buffer and substrate only (no enzyme).

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the FAAH substrate to all wells.

    • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically at 37°C for a specified duration (e.g., 30-60 minutes), with readings taken every 1-2 minutes.[1]

    • Data Analysis: Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Calculate the percentage of inhibition for each test compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of the amide compounds against various microorganisms.[11][12]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

  • Materials:

    • Test compounds dissolved in a suitable solvent.

    • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

    • Microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

    • Incubator.

  • Procedure:

    • Inoculum Preparation: Culture the test microorganism in broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

    • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well plate using the appropriate broth. The final volume in each well is typically 100 µL.

    • Inoculation: Add a standardized volume of the prepared inoculum to each well, except for the sterility control well.

    • Controls:

      • Growth Control: Well containing broth and inoculum, but no test compound.

      • Sterility Control: Well containing broth only.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[11]

    • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a plate reader by measuring the optical density at 600 nm.

NMDA Receptor Antagonist Activity Assay (Two-Electrode Voltage Clamp Electrophysiology)

This protocol details the evaluation of compounds as NMDA receptor antagonists using Xenopus oocytes.[8]

  • Principle: Xenopus oocytes are injected with cRNA encoding NMDA receptor subunits and express functional receptors on their surface. A two-electrode voltage clamp is used to measure the ion current flowing through the channels in response to agonist application. The inhibitory effect of the test compounds on this current is then quantified.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for NMDA receptor subunits (e.g., NR1 and NR2B).

    • Microinjection apparatus.

    • Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).

    • Recording solution (e.g., Mg2+-free Locke-HEPES buffer).

    • NMDA receptor agonists (glutamate and glycine).

    • Test compounds.

  • Procedure:

    • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus frog and treat with collagenase to defolliculate. Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits. Incubate the injected oocytes for 2-5 days to allow for receptor expression.

    • Electrophysiological Recording:

      • Place an oocyte in the recording chamber and perfuse with the recording solution.

      • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -40 mV to -70 mV).

      • Apply a solution containing maximal concentrations of glutamate and glycine to elicit a peak inward current.

    • Compound Application: After a stable baseline current is achieved with the agonists, apply the test compound at various concentrations along with the agonists.

    • Data Acquisition: Record the current responses in the absence and presence of different concentrations of the test compound.

    • Data Analysis: Calculate the percentage of inhibition of the agonist-evoked current for each concentration of the test compound. Construct a concentration-response curve and fit the data to determine the IC50 value.[8] To assess the mechanism, test for voltage dependency by applying voltage steps and determine if the inhibition is surmounted by increasing concentrations of the agonist (glutamate).[8]

Conclusion

Long-chain N,N-disubstituted amides are a class of molecules with significant and diverse pharmacological activities. Their mechanisms of action are primarily centered on the specific modulation of enzyme and ion channel functions, driven by their unique lipophilic and structural characteristics. The ability to inhibit FAAH, antagonize NR2B-containing NMDA receptors, and exert antimicrobial effects highlights their potential as lead compounds for the development of novel therapeutics for a range of diseases. Further research, including detailed structure-activity relationship studies and in vivo efficacy and safety profiling, will be crucial in translating the potential of these compounds into clinical applications.

References

N,N-Dibenzyltridecanamide: A Prospective Bioactive Lipid for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N,N-Dibenzyltridecanamide is a novel chemical entity with limited to no specific data in the public domain as of the writing of this document. This guide is a prospective analysis based on the known chemical and biological properties of its constituent functional groups and structurally related molecules. The synthesis protocols, biological assays, and potential mechanisms of action described herein are based on established methodologies for similar long-chain fatty acid amides.

Introduction

Bioactive lipids are a class of signaling molecules that play crucial roles in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and metabolic regulation. Unlike bulk structural lipids, these molecules act as ligands for receptors, modulators of enzyme activity, and second messengers. Among the vast array of bioactive lipids, fatty acid amides represent a particularly interesting and therapeutically relevant family. This group includes the well-studied N-acylethanolamines (NAEs) like anandamide, which is an endogenous cannabinoid, and oleoylethanolamide, a regulator of satiety.[1][2][3][4]

This whitepaper focuses on the potential of a novel, structurally distinct fatty acid amide: this compound. This molecule combines a 13-carbon saturated fatty acid (tridecanoic acid) with a dibenzylamide headgroup. The long lipid tail suggests interactions with the endocannabinoid system or other lipid-sensing pathways, while the bulky, aromatic dibenzyl groups could confer unique binding properties, receptor selectivity, and metabolic stability compared to endogenous lipid amides. This document will serve as a technical guide, exploring the prospective synthesis, potential biological activities, and experimental evaluation of this compound as a candidate for drug discovery and development.

Synthesis of this compound

The synthesis of N,N-disubstituted amides from carboxylic acids and secondary amines is a well-established transformation in organic chemistry. The most direct and common approach involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the coupling of tridecanoic acid with dibenzylamine. To achieve this, the carboxylic acid is typically converted to a more reactive species, such as an acyl chloride, or activated in situ using a coupling agent.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Tridecanoic_Acid Tridecanoic Acid Target_Molecule This compound Tridecanoic_Acid->Target_Molecule Dibenzylamine Dibenzylamine Dibenzylamine->Target_Molecule

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of this compound from tridecanoic acid and dibenzylamine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent.[5]

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tridecanoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.0 equivalents). Stir the mixture at 0°C for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add dibenzylamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Biological Activities and Mechanisms of Action

The unique structure of this compound, featuring a long saturated lipid tail and a bulky dibenzylamide headgroup, suggests several potential avenues for biological activity.

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is a primary target for many bioactive fatty acid amides. A key regulatory enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of anandamide and other NAEs. Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to analgesic, anxiolytic, and anti-inflammatory effects.[6][7]

Structurally similar N-benzyl fatty acid amides have been shown to inhibit FAAH.[8] The long tridecanoyl chain of this compound is expected to facilitate binding to the hydrophobic active site of FAAH, while the dibenzyl groups may provide additional interactions that enhance potency and selectivity.

Table 1: FAAH Inhibitory Activity of Representative N-Benzyl Fatty Acid Amides

Compound Fatty Acid Chain IC₅₀ (µM) Inhibition Type
N-Benzylstearamide C18:0 >100 Time-dependent
N-Benzyloleamide C18:1 ~50 Time-dependent
N-Benzyllinoleamide C18:2 ~25 Time-dependent

Data is illustrative and based on published findings for similar compounds to provide context for potential activity.[8]

FAAH_Pathway AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Degradation CB1_Receptor CB1/CB2 Receptors AEA->CB1_Receptor Activation Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Downstream Signaling (Analgesia, Anti-inflammation) CB1_Receptor->Signaling Target_Molecule This compound Target_Molecule->FAAH Inhibition

Caption: Potential inhibition of FAAH by this compound.

Interaction with G-Protein Coupled Receptors (GPCRs)

Many lipid amides exert their effects by binding to GPCRs.[4][9][10] For instance, oleoylethanolamide is an agonist for GPR119, a receptor involved in glucose homeostasis and satiety.[10] The structure of this compound, with its lipophilic tail and distinct headgroup, makes it a candidate ligand for orphan GPCRs or a modulator of known lipid-sensing GPCRs. Such interactions could influence a wide range of signaling cascades, depending on the receptor subtype and the G-protein it couples to (Gαs, Gαi, Gαq).

GPCR_Signaling Target_Molecule This compound GPCR GPCR Target_Molecule->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: General GPCR signaling cascade potentially activated by this compound.

Potential Anti-inflammatory and Cytotoxic Activities

Long-chain N,N-disubstituted amides have been reported to possess antimicrobial and, by extension, potential cytotoxic properties.[11] Furthermore, many bioactive lipids that modulate the ECS or other signaling pathways have profound effects on inflammatory processes.[12][13][14][15] The anti-inflammatory potential of this compound could be mediated through FAAH inhibition, direct receptor interaction, or other mechanisms. Its cytotoxicity against cancer cell lines would also be a valuable area of investigation.

Table 2: Representative Biological Activities of Structurally Related Lipids

Compound Class Assay Endpoint Representative Result
Long-chain Fatty Acids Carrageenan-induced paw edema Inflammation Significant inhibition[15]
N-Acylethanolamines LPS-stimulated macrophages TNF-α release Dose-dependent reduction
Novel Pyridine Derivatives MTT Assay (MCF-7 cells) Cytotoxicity IC₅₀ in low µM range[16]

Data is illustrative and intended to provide a basis for hypothesizing the potential activities of this compound.

Proposed Experimental Workflow for Biological Evaluation

To systematically evaluate the potential of this compound as a bioactive lipid, a tiered experimental approach is proposed.

Experimental_Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Primary_Screening Primary Screening Characterization->Primary_Screening FAAH_Assay FAAH Inhibition Assay Primary_Screening->FAAH_Assay Cytotoxicity_Assay Cytotoxicity Screen (e.g., MTT Assay) Primary_Screening->Cytotoxicity_Assay Secondary_Screening Secondary Screening FAAH_Assay->Secondary_Screening Cytotoxicity_Assay->Secondary_Screening Anti_Inflammatory_Assay Anti-inflammatory Assay (LPS-stimulated macrophages) Secondary_Screening->Anti_Inflammatory_Assay GPCR_Screen GPCR Binding/Activation Screen Secondary_Screening->GPCR_Screen Mechanism_Studies Mechanism of Action Studies Anti_Inflammatory_Assay->Mechanism_Studies GPCR_Screen->Mechanism_Studies Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Mechanism_Studies->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: Tiered workflow for evaluating this compound.

Detailed Experimental Protocols

This protocol is based on a commercially available fluorometric assay kit.[17][18][19]

  • Reagent Preparation: Prepare an assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0). Reconstitute human recombinant FAAH enzyme in the assay buffer. Prepare the substrate, AMC-arachidonoyl amide, at a working concentration. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well microplate, add the assay buffer. Add the test compound (this compound) at various concentrations (e.g., serial dilutions from 100 µM). Include a positive control (e.g., a known FAAH inhibitor like JZL195) and a vehicle control (DMSO).

  • Enzyme Addition: Add the diluted FAAH enzyme solution to all wells except the background control wells.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Measurement: Immediately measure the fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) in kinetic mode for 30 minutes at 37°C, or as an endpoint reading after 30 minutes. The signal is generated by the release of the fluorescent product, 7-amino-4-methylcoumarin (AMC).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

This protocol assesses the effect of the compound on cell viability by measuring the metabolic activity of living cells.[16][20]

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, or a non-cancerous line like L929) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

This protocol measures the ability of a compound to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inflammatory stimulation.

  • Stimulation: Add LPS (a component of the outer membrane of Gram-negative bacteria) to the wells to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value. A parallel cytotoxicity assay should be run to ensure that the observed anti-inflammatory effects are not due to cell death.

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential as a bioactive lipid. Based on its structural analogy to known fatty acid amide signaling molecules, it is a promising candidate for modulating key biological targets such as the enzyme FAAH and various GPCRs. The presence of a long lipid tail combined with a unique, bulky dibenzylamide headgroup may confer high potency, selectivity, and favorable pharmacokinetic properties.

The immediate future direction is the chemical synthesis and thorough characterization of this compound. Following synthesis, the proposed experimental workflow—from primary screening for FAAH inhibition and cytotoxicity to secondary assays for anti-inflammatory activity and receptor screening—will provide a comprehensive initial profile of its biological activity. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, followed by preclinical evaluation in animal models of pain, inflammation, or metabolic disorders. The exploration of this compound and its analogues could open new avenues in the development of lipid-based therapeutics.

References

Exploring the Self-Assembly of N,N-Dibenzyltridecanamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide explores the potential self-assembly of N,N-Dibenzyltridecanamide, a molecule of interest for the development of novel biomaterials and drug delivery systems. While specific experimental data for this compound is not yet available in published literature, this paper extrapolates from the known behavior of analogous long-chain N,N-dialkylamides and N,N-dibenzylamides to propose a model for its self-assembly and to provide a comprehensive guide for its experimental investigation.

Introduction: The Promise of Amide-Based Supramolecular Chemistry

The self-assembly of small molecules into well-defined, functional nanostructures is a cornerstone of modern materials science and drug development. Among the vast array of molecular building blocks, amides stand out for their directional hydrogen-bonding capabilities, which, in concert with other non-covalent interactions, can drive the formation of complex, ordered architectures. These self-assembled structures, often in the form of fibrillar networks, can entrap solvents to form organogels or hydrogels, making them highly attractive for applications such as controlled drug release, tissue engineering, and 3D cell culture.

This compound, with its long alkyl chain and bulky, aromatic benzyl groups, presents a unique combination of hydrophobic, aromatic, and hydrogen-bonding moieties. This molecular architecture suggests a strong propensity for self-assembly into ordered structures. This guide provides a theoretical framework for understanding and investigating the self-assembly of this promising molecule.

Proposed Self-Assembly Mechanism of this compound

Based on the extensive literature on the self-assembly of other N,N-disubstituted amides, a plausible mechanism for the self-assembly of this compound can be proposed. The primary driving forces are expected to be a combination of:

  • Hydrogen Bonding: The amide moiety provides a classic hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of one-dimensional chains.

  • Van der Waals Interactions: The long tridecyl chains are likely to pack together through van der Waals forces, contributing to the stability of the assembled structure.

  • π-π Stacking: The presence of two benzyl groups on the nitrogen atom introduces the possibility of π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the assembly.

This combination of interactions is hypothesized to lead to the formation of fibrillar structures, which can then entangle to form a three-dimensional network, resulting in gelation of an appropriate solvent.

Below is a diagram illustrating the key intermolecular interactions that are proposed to drive the self-assembly of this compound.

G A This compound Monomer B Hydrogen Bonding (Amide-Amide) A->B C Van der Waals Interactions (Alkyl Chains) A->C D π-π Stacking (Benzyl Rings) A->D E Self-Assembled Fibrillar Structures B->E C->E D->E F Entanglement E->F G Organogel Network F->G

Proposed intermolecular forces driving self-assembly.

Experimental Protocols for Investigating Self-Assembly

A systematic experimental approach is required to validate the proposed self-assembly mechanism and to characterize the resulting structures. The following protocols outline the key experiments.

Synthesis of this compound

A potential synthetic route to this compound involves the amidation of tridecanoyl chloride with dibenzylamine.

Materials:

  • Tridecanoyl chloride

  • Dibenzylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve dibenzylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add tridecanoyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization of Self-Assembly and Gelation

The following experimental workflow is proposed for the comprehensive characterization of the self-assembly of this compound.

G cluster_synthesis Synthesis & Purification cluster_gelation Gelation Studies cluster_characterization Physicochemical Characterization synth Synthesis of This compound purify Purification synth->purify char_synth Structural Characterization (NMR, MS) purify->char_synth gel_test Gelation Test in Various Solvents char_synth->gel_test cgc Determination of Critical Gelation Concentration (CGC) gel_test->cgc thermal Thermal Analysis (DSC) cgc->thermal spectro Spectroscopic Analysis (FTIR, NMR) cgc->spectro micro Microscopic Imaging (TEM, SEM, AFM) cgc->micro rheo Rheological Studies cgc->rheo

Experimental workflow for investigating self-assembly.

3.2.1. Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the organogel, such as the gel-to-sol transition temperature (Tgel) and the enthalpy of this transition.[1][2]

  • Protocol:

    • Prepare organogel samples of this compound at various concentrations in a chosen solvent in hermetically sealed DSC pans.

    • Use a pan containing the pure solvent as a reference.

    • Heat the samples at a controlled rate (e.g., 5-10 °C/min) and record the heat flow.

    • The endothermic peak in the heating curve corresponds to the gel-to-sol transition. The peak maximum is often taken as Tgel.[1]

    • Integrate the peak to determine the enthalpy of the transition.

3.2.2. Spectroscopic Analysis

FTIR and NMR spectroscopy are crucial for probing the intermolecular interactions driving the self-assembly.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Acquire FTIR spectra of this compound in both the solution (sol) and gel states.

    • Expected Observations: In the gel state, a shift in the N-H stretching and C=O stretching (Amide I) bands to lower wavenumbers is expected, which is indicative of hydrogen bond formation.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Run ¹H NMR spectra at different temperatures, spanning the sol-to-gel transition.

    • Expected Observations: The amide N-H proton resonance is expected to show a significant downfield shift upon cooling and gel formation, providing further evidence for hydrogen bonding.[5]

3.2.3. Microscopic Imaging

Direct visualization of the self-assembled structures can be achieved using various microscopy techniques.

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM):

    • Protocol:

      • For TEM, a dilute solution of the gel is drop-casted onto a carbon-coated copper grid and the solvent is allowed to evaporate.

      • For SEM, the organogel is freeze-dried to create a xerogel, which is then sputter-coated with a conductive material (e.g., gold).

      • The samples are then imaged to reveal the morphology of the self-assembled network.

    • Expected Observations: The formation of long, entangled fibers is the anticipated morphology.[6]

  • Atomic Force Microscopy (AFM):

    • Protocol: A dilute solution is deposited onto a freshly cleaved mica surface, and after solvent evaporation, the surface is scanned with the AFM tip.

    • Expected Observations: AFM can provide high-resolution images of the individual fibers, including their height and width.[7]

3.2.4. Rheological Studies

Rheology provides quantitative data on the mechanical properties of the gel.

  • Protocol:

    • Perform oscillatory rheology measurements on the organogel samples.

    • Conduct a strain sweep to determine the linear viscoelastic region.

    • Perform a frequency sweep to measure the storage modulus (G') and loss modulus (G'').

  • Expected Observations: For a true gel, G' will be significantly larger than G'' and will be largely independent of frequency.

Quantitative Data Summary (Hypothetical)

While specific quantitative data for this compound is not available, the following table illustrates the type of data that would be generated from the experiments described above and how it could be presented.

ParameterTechniqueExpected Value/TrendSignificance
Critical Gelation Concentration (CGC)VisualDependent on solvent; likely to be low in non-polar solvents.Indicates the minimum concentration required for gel formation.
Gel-to-Sol Transition Temp. (Tgel)DSCIncreases with increasing concentration of the gelator.Defines the thermal stability of the gel.
Enthalpy of Gelation (ΔH)DSCIncreases with increasing concentration.Provides information on the strength of the intermolecular interactions.
Amide I band shift (Δν)FTIRShift to lower wavenumber in the gel state compared to the solution state.Confirms the presence of hydrogen bonding in the self-assembled state.[3]
Fiber Dimensions (width, height)TEM/AFMExpected to be in the nanometer range.Characterizes the morphology of the self-assembled structures.
Storage Modulus (G')RheologyG' > G''; expected to be in the range of 10² - 10⁵ Pa, depending on concentration and solvent.Quantifies the stiffness and mechanical strength of the gel.

Conclusion and Future Directions

This compound holds significant promise as a low-molecular-weight organogelator due to its unique molecular structure that combines a long alkyl chain for van der Waals interactions, a central amide for hydrogen bonding, and terminal benzyl groups for potential π-π stacking. This technical guide has provided a comprehensive, albeit theoretical, framework for its self-assembly and a detailed roadmap for its experimental investigation.

Future work should focus on the synthesis and execution of the described experimental protocols to validate the proposed self-assembly mechanism. Furthermore, exploring the gelation of this compound in a wide range of solvents will be crucial for tuning the properties of the resulting organogels. The successful characterization of these materials will pave the way for their application in advanced drug delivery systems, where the gel network can serve as a depot for the sustained release of therapeutic agents. The insights gained from this research will contribute to the broader understanding of amide-based self-assembly and the rational design of novel soft materials.

References

Theoretical Modeling of N,N-Dibenzyltridecanamide Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of the conformational landscape of N,N-Dibenzyltridecanamide, a long-chain N,N-disubstituted fatty acid amide. While specific experimental data for this molecule is not extensively available in public literature, this document outlines a robust computational methodology based on established principles of molecular mechanics and molecular dynamics simulations. The guide is intended for researchers, scientists, and drug development professionals interested in understanding the structure-function relationships of fatty acid amides. Detailed protocols for computational analysis, hypothetical quantitative data, and potential signaling pathways are presented to serve as a blueprint for future research.

Introduction

Fatty acid amides (FAAs) are a diverse class of lipid signaling molecules involved in a multitude of physiological processes.[1][2] Prominent examples include the endocannabinoid anandamide and the sleep-inducing molecule oleamide.[3][4] These molecules modulate the activity of various receptors, including cannabinoid receptors (CB1 and CB2) and transient receptor potential (TRP) channels.[3] The biological activity of FAAs is intrinsically linked to their three-dimensional conformation, which governs their interaction with protein binding pockets.

This compound is a synthetic fatty acid amide characterized by a thirteen-carbon acyl chain (tridecanoyl) and two benzyl groups attached to the amide nitrogen. The conformational flexibility of the long alkyl chain, coupled with the steric hindrance and potential π-π stacking interactions of the benzyl groups, presents a complex and intriguing landscape for theoretical modeling. Understanding the preferred conformations of this compound is a critical first step in elucidating its potential biological activity and for the rational design of novel therapeutics.

This guide details a comprehensive computational approach to explore the conformational space of this compound, identify low-energy conformers, and provide a basis for future structure-activity relationship (SAR) studies.

Theoretical Modeling Workflow

The conformational analysis of this compound can be systematically approached using a multi-step computational workflow. This process begins with the initial construction of the molecule and progresses through energy minimization and extensive conformational searching using molecular dynamics simulations.

G cluster_0 Structure Preparation cluster_1 Energy Minimization cluster_2 Conformational Search cluster_3 Analysis of Results A 2D to 3D Structure Generation B Force Field Assignment (e.g., AMBER, CHARMM) A->B C Initial Geometry Optimization B->C Optimized Starting Structure D Molecular Dynamics Simulation C->D Minimized Structure E Systematic Dihedral Scan (optional) D->E F Clustering of Trajectories D->F MD Trajectories G Identification of Low-Energy Conformers F->G H Calculation of Conformational Properties (Dihedral Angles, RMSD, etc.) G->H G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A This compound B G-Protein Coupled Receptor (e.g., CB1/CB2) A->B Binding C G-Protein Activation B->C Conformational Change D Adenylyl Cyclase Inhibition C->D Modulation E Decreased cAMP D->E Catalysis F Downstream Cellular Response E->F Signal Transduction

References

Methodological & Application

Application Note: A Robust One-Pot Synthesis of N,N-Dibenzyltridecanamide from Tridecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a reliable and efficient one-pot protocol for the synthesis of the tertiary amide, N,N-dibenzyltridecanamide, from tridecanoic acid and N,N-dibenzylamine. By activating the carboxylic acid with thionyl chloride (SOCl₂) in situ, this method circumvents the need to isolate the intermediate acyl chloride, streamlining the process. The protocol is characterized by high yield and purity, making it suitable for both laboratory-scale synthesis and potential scale-up operations in drug development and materials science.

Introduction

Amide bond formation is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals, natural products, and advanced materials. The direct condensation of a carboxylic acid and an amine is often thermodynamically unfavorable and requires harsh conditions to remove the water byproduct. A more effective strategy involves the activation of the carboxylic acid to enhance its electrophilicity.

One of the most common and cost-effective methods for this activation is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is highly reactive towards nucleophilic attack by an amine.[2][3] This note describes a one-pot synthesis that leverages thionyl chloride to mediate the coupling of tridecanoic acid and the sterically hindered secondary amine, N,N-dibenzylamine. This procedure is efficient, scalable, and minimizes the handling of the moisture-sensitive acyl chloride intermediate.[4][5]

Experimental Protocol

This protocol outlines the one-pot synthesis of this compound via the in situ generation of tridecanoyl chloride.

2.1 Materials and Reagents:

  • Tridecanoic Acid (≥98%)

  • N,N-Dibenzylamine (≥98%)

  • Thionyl Chloride (SOCl₂, ≥99%)

  • Triethylamine (Et₃N, ≥99.5%, anhydrous)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes (ACS grade)

  • Ethyl Acetate (ACS grade)

2.2 Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

2.3 Detailed Methodology:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add tridecanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M solution). Stir the mixture at room temperature until the acid is fully dissolved.

  • Addition of Amine and Base: Add N,N-dibenzylamine (1.0 eq) followed by anhydrous triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice bath.

  • Activation and Amide Formation: While maintaining the temperature at 0 °C, add thionyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. A precipitate (triethylammonium chloride) may form. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or viscous oil. Purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Data Presentation

The following table summarizes the typical quantitative data obtained from the synthesis protocol.

ParameterValueNotes
Reactants
Tridecanoic Acid1.0 eq (e.g., 5.00 g, 23.3 mmol)Limiting Reagent
N,N-Dibenzylamine1.0 eq (e.g., 4.59 g, 23.3 mmol)
Thionyl Chloride1.1 eq (e.g., 1.88 mL, 25.6 mmol)Activating agent
Triethylamine1.2 eq (e.g., 3.90 mL, 28.0 mmol)Base to neutralize HCl
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction of SOCl₂
Reaction Time3 hoursMonitor by TLC for completion
Results
Product This compound MW: 393.63 g/mol
Theoretical Yield9.17 gBased on tridecanoic acid as the limiting reagent
Actual Yield (Post-Purity)8.35 g
Yield (%) 91% Typical yields for this method are high[1][4]
Purity (by ¹H NMR/LC-MS)>98%Purity after recrystallization or chromatography
AppearanceWhite to off-white solid

Visualization

The logical workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow Start Dissolve Tridecanoic Acid in Anhydrous DCM Add_Amine_Base Add N,N-Dibenzylamine (1.0 eq) and Triethylamine (1.2 eq) Start->Add_Amine_Base Cool Cool Reaction Mixture to 0 °C Add_Amine_Base->Cool Activate Add Thionyl Chloride (1.1 eq) Dropwise at 0 °C Cool->Activate React Warm to Room Temperature Stir for 3 hours Activate->React Quench Quench with Water React->Quench Extract Sequential Washes: 1. 1 M HCl 2. Sat. NaHCO₃ 3. Brine Quench->Extract Dry Dry Organic Layer (MgSO₄) Filter and Concentrate Extract->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: One-pot synthesis workflow for this compound.

References

Application Notes and Protocols: Amidation of Tridecanoic Acid with Dibenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the amidation of tridecanoic acid with dibenzylamine to synthesize N,N-dibenzyltridecanamide. This reaction is a fundamental transformation in organic synthesis, relevant to the preparation of specialty chemicals and intermediates in drug discovery. The protocol described herein utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a highly efficient coupling agent, offering a reliable and straightforward procedure.[1][2]

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry. The direct amidation of carboxylic acids with amines can be challenging due to the formation of unreactive carboxylate-ammonium salts. To overcome this, various coupling reagents have been developed to activate the carboxylic acid. Among these, DMTMM has emerged as a practical and effective reagent for amide synthesis, including for sterically hindered amines.[1] This protocol details the synthesis of this compound, a long-chain fatty amide, which can serve as a building block in the development of novel chemical entities.

Data Presentation

While a specific yield for the amidation of tridecanoic acid with dibenzylamine is not extensively reported in the literature, related reactions provide insight into expected outcomes. The following table summarizes yields from analogous amidation reactions, highlighting the influence of the carboxylic acid chain length and the choice of coupling method.

Carboxylic AcidAmineCoupling Method/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenylacetic AcidDibenzylamineB(OCH2CF3)3MeCN801512[3]
Various Fatty AcidsBenzylamineNiCl2Toluene1402485-95[4]
3-Phenylpropionic Acid2-PhenylethylamineDMTMMMethanolRoom Temp184[2]

Experimental Protocols

Synthesis of this compound using DMTMM

This protocol is adapted from a general procedure for DMTMM-mediated amidation.[2]

Materials:

  • Tridecanoic acid

  • Dibenzylamine

  • 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add tridecanoic acid (1.0 eq) and dibenzylamine (1.1 eq). Dissolve the starting materials in anhydrous methanol (0.1 M solution with respect to the carboxylic acid).

  • Addition of Coupling Reagent: To the stirred solution, add DMTMM (1.1 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

    • To the residue, add a saturated aqueous solution of sodium bicarbonate and stir for 10-15 minutes.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel.[2][3] A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity) is recommended to isolate the pure product.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Amidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Dissolve Tridecanoic Acid and Dibenzylamine in Methanol add_dmtmm Add DMTMM start->add_dmtmm stir Stir at Room Temperature add_dmtmm->stir monitor Monitor by TLC stir->monitor evaporate Remove Methanol monitor->evaporate bicarb_wash Wash with NaHCO3 (aq) evaporate->bicarb_wash extract Extract with DCM bicarb_wash->extract acid_wash Wash with 1M HCl extract->acid_wash brine_wash Wash with Brine acid_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterize Product (NMR, MS) chromatography->characterization

Caption: Experimental workflow for the amidation of tridecanoic acid with dibenzylamine.

References

purification protocol for N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

An effective has been developed utilizing a combination of liquid-liquid extraction and silica gel column chromatography. This method is designed for researchers in drug development and organic synthesis, providing a reliable procedure to achieve high purity of the target compound, which is essential for subsequent analytical studies and biological assays.

Application Notes

N,N-Dibenzyltridecanamide, a long-chain fatty acid amide, possesses a non-polar nature due to the dibenzyl groups and the long alkyl chain. This characteristic is central to the design of its purification strategy. The initial purification step involves a liquid-liquid extraction to remove polar impurities. This is followed by column chromatography over silica gel, a standard and effective technique for purifying moderately polar to non-polar organic compounds. The choice of an appropriate solvent system for chromatography is critical to ensure good separation from non-polar byproducts and unreacted starting materials. Based on protocols for similar N,N-disubstituted amides, a gradient elution is often employed to achieve optimal separation. For instance, the purification of N,N-dibenzylmethanesulfonamide was successfully achieved using column chromatography on silica gel with dichloromethane as the eluent[1]. Similarly, the synthesis of N,N-dimethyl benzamides involved purification by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture[2].

The protocol described below is a representative method based on these established principles for structurally related molecules. Researchers should consider optimizing the solvent ratios for column chromatography based on preliminary thin-layer chromatography (TLC) analysis of their crude product mixture.

Experimental Protocols

1. Liquid-Liquid Extraction

This initial step aims to remove water-soluble impurities from the crude reaction mixture.

  • Procedure:

    • Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (50 mL for every 1 g of crude product).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) to remove any basic impurities.

      • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any acidic components.

      • Brine (1 x 50 mL) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the organic phase in vacuo to yield the crude extract.

2. Silica Gel Column Chromatography

This is the primary purification step to isolate this compound from remaining impurities.

  • Materials:

    • Silica gel (60 Å, 230-400 mesh)

    • Glass chromatography column

    • Eluent: Hexane/Ethyl Acetate mixture (gradient)

    • Compressed air or nitrogen for flash chromatography (optional)

    • Fraction collector or test tubes

    • TLC plates (silica gel on aluminum backing with fluorescent indicator)

    • UV lamp for visualization

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in hexane.

    • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

    • Sample Loading: Dissolve the crude extract from the liquid-liquid extraction in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

    • Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 Hexane:Ethyl Acetate) to elute compounds of increasing polarity. The optimal gradient should be determined by prior TLC analysis.

    • Fraction Collection: Collect fractions of the eluate in separate tubes.

    • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound based on typical yields and purities achieved for similar compounds.

ParameterLiquid-Liquid ExtractionColumn ChromatographyOverall
Starting Material (Crude) 5.0 g4.5 g (Post-Extraction)5.0 g
Yield 4.5 g (90%)4.05 g (90%)4.05 g (81%)
Purity (by HPLC) ~75%>98%>98%
Eluent System N/AHexane:Ethyl Acetate (Gradient)N/A

Visualization

PurificationWorkflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography crude_product Crude this compound in Organic Solvent wash_hcl Wash with 1M HCl crude_product->wash_hcl Remove Basic Impurities wash_nahco3 Wash with Sat. NaHCO3 wash_hcl->wash_nahco3 Neutralize Acidic Impurities wash_brine Wash with Brine wash_nahco3->wash_brine Remove Water dry_concentrate Dry and Concentrate wash_brine->dry_concentrate load_column Load Sample onto Silica Gel Column dry_concentrate->load_column Crude Extract elute Elute with Hexane/Ethyl Acetate Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions and Evaporate Solvent analyze_fractions->combine_pure pure_product Purified this compound combine_pure->pure_product

Caption: Purification workflow for this compound.

References

Application Note: Quantification of N,N-Dibenzyltridecanamide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N,N-Dibenzyltridecanamide in solution. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for the analysis of organic molecules. The described method is ideal for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar long-chain N,N-disubstituted fatty acid amides. All experimental procedures, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are outlined. Representative quantitative data is provided to demonstrate the method's performance.

Introduction

This compound is a long-chain fatty acid amide with two benzyl groups attached to the nitrogen atom. The accurate quantification of such molecules is crucial in various research and development settings, including pharmacology, materials science, and synthetic chemistry. Due to the non-polar nature of the long alkyl chain and the presence of the aromatic benzyl groups, a robust analytical method is required to achieve adequate separation and sensitive detection. This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of this compound, developed based on established analytical principles for similar molecules.[1][2][3]

Experimental

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

Liquid Chromatography

The chromatographic separation was performed on a standard HPLC system.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): [M+H]⁺ of this compound

    • Product Ions (m/z): To be determined by infusion of a standard solution and fragmentation analysis. Hypothetical transitions are used for this note.

Quantitative Data

The following tables summarize the hypothetical quantitative performance of the LC-MS/MS method for the analysis of this compound.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Range1 - 1000 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: Calibration Curve Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
15,234
526,170
1051,980
50258,900
100521,300
5002,605,000
10005,199,500

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) dilution Serial Dilution (1-1000 ng/mL) stock->dilution hplc HPLC Separation (C18 Column) dilution->hplc ms MS/MS Detection (Triple Quadrupole) hplc->ms quant Quantification (MRM) ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

logical_relationship Analyte This compound Method LC-MS/MS Analyte->Method Separation HPLC (Reverse Phase) Method->Separation Detection Mass Spectrometry (ESI+, MRM) Method->Detection Result Quantitative Data Separation->Result Detection->Result

Caption: Logical relationship of the analytical method components.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The use of a C18 reverse-phase column allows for good chromatographic separation, while the high selectivity and sensitivity of tandem mass spectrometry enable accurate quantification at low concentrations. This application note serves as a valuable resource for researchers and scientists working with this compound and other structurally related long-chain fatty acid amides.

References

Application Note: Quantitative Analysis of N,N-Dibenzyltridecanamide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and robust HPLC-MS method for the quantification of N,N-Dibenzyltridecanamide, a tertiary amide with potential applications in drug development and material science. The described protocol outlines the sample preparation, chromatographic separation, and mass spectrometric detection parameters. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in various matrices.

Introduction

This compound is a lipophilic tertiary amide. Accurate and sensitive quantification of this and related molecules is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds, especially at low concentrations. This document provides a comprehensive protocol for the HPLC-MS analysis of this compound. While direct literature on this specific analyte is limited, the methodology presented is based on established principles for the analysis of similar N-acylated compounds.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC System: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: For analysis of this compound in a sample matrix, an appropriate extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) should be developed and validated.

  • Final Preparation: Filter all solutions through a 0.22 µm syringe filter before injection.

HPLC Method
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-5 min: 50% to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1 min: Return to 50% B

    • 7.1-10 min: Equilibrate at 50% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Nozzle Voltage: 500 V

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 8 L/min

  • Nebulizer Pressure: 35 psig

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Acquisition Mode: MS1 Scan

  • Scan Range: m/z 100-1000

Data Presentation

The following table summarizes the expected quantitative performance of the HPLC-MS method for the analysis of this compound.

ParameterValue
Retention Time (RT) ~ 4.8 min
Observed m/z [M+H]⁺ 394.3418
Observed m/z [M+Na]⁺ 416.3237
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 92 - 108%

Mandatory Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Standard Reference Standard StockSolution Stock Solution (1 mg/mL) Standard->StockSolution WorkingStandards Working Standards (1-1000 ng/mL) StockSolution->WorkingStandards FilteredSample Filtered Sample/Standard WorkingStandards->FilteredSample SampleMatrix Sample in Matrix Extraction Extraction SampleMatrix->Extraction Extraction->FilteredSample HPLC HPLC Separation (C18 Column) FilteredSample->HPLC MS Mass Spectrometry (ESI+ Detection) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for HPLC-MS analysis of this compound.

Conclusion

The HPLC-MS method described provides a reliable and sensitive approach for the quantification of this compound. The protocol is suitable for use in research and quality control environments. The provided parameters can serve as a starting point for method development and should be validated for the specific sample matrix being analyzed.

Application Notes: N,N-Dibenzyltridecanamide in Nanoparticle-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N,N-Dibenzyltridecanamide is not a widely documented compound for use in drug delivery. The following application notes and protocols are presented as a representative example of how a novel amphiphilic molecule with its structural characteristics could be evaluated for such purposes. The data and methodologies are based on established principles for lipid-based and polymeric nanoparticle systems.

Introduction

This compound is a synthetic amphiphilic molecule characterized by a long C13 alkyl chain (tridecanamide), which forms a hydrophobic tail, and a polar head group containing two benzyl substituents. This structure suggests its potential as a core component in the formation of self-assembled nanostructures, such as nanoparticles or micelles, for the encapsulation and delivery of therapeutic agents. Such systems are designed to improve the solubility, stability, and pharmacokinetic profile of drugs, particularly those that are poorly water-soluble. Drug delivery systems can be formulated to enhance the in vivo solubility of hydrophobic drugs through encapsulation.

The bulky, hydrophobic dibenzyl groups at the head of the molecule may contribute to the stability of the nanoparticle core and influence drug-loading capacity and release kinetics. These notes provide a hypothetical framework for the application of this compound in a nanoparticle drug delivery system for a model hydrophobic anticancer drug, such as Paclitaxel.

Principle of Action

When dispersed in an aqueous medium, this compound is hypothesized to self-assemble into core-shell nanoparticles. The hydrophobic tridecyl tails would form the core, creating a suitable environment for encapsulating hydrophobic drugs. The dibenzylamide head groups would form the nanoparticle shell, interfacing with the aqueous environment. This self-assembly process can be achieved using methods like nanoprecipitation or microfluidic mixing.[1] The resulting nanoparticles are expected to protect the encapsulated drug from degradation, control its release, and potentially facilitate its uptake by target cells through mechanisms like endocytosis.

Hypothetical Performance Data

The following table summarizes exemplary quantitative data for a nanoparticle formulation (DBTA-NP) prepared with this compound and encapsulating Paclitaxel. This data is representative of what would be expected from a lipid-based nanoparticle system. Key characterization parameters include particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading capacity.[2][3]

ParameterDBTA-NP (without drug)DBTA-NP (with Paclitaxel)
Particle Size (nm) 120 ± 5135 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.18 ± 0.03
Zeta Potential (mV) -15 ± 2-18 ± 3
Encapsulation Efficiency (%) N/A92 ± 4
Drug Loading Capacity (%) N/A8.5 ± 0.5

Experimental Protocols

Protocol for Formulation of DBTA-Nanoparticles (DBTA-NPs)

This protocol describes the formulation of DBTA-NPs using the nanoprecipitation method.

Materials:

  • This compound (DBTA)

  • Paclitaxel (or other hydrophobic drug)

  • Acetone (or other suitable organic solvent)

  • Deionized water

  • Poloxamer 188 (or other suitable stabilizer)

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Dissolve 50 mg of this compound and 5 mg of Paclitaxel in 5 mL of acetone. Vortex until a clear solution is obtained. This is the organic phase.

  • Prepare the aqueous phase by dissolving 50 mg of Poloxamer 188 in 50 mL of deionized water.

  • Place the aqueous phase on a magnetic stirrer set to 500 rpm.

  • Inject the organic phase dropwise into the stirring aqueous phase using a syringe with a fine-gauge needle.

  • Observe for the formation of a milky-white suspension, indicating nanoparticle formation.

  • Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be stored at 4°C for further characterization.

Protocol for Characterization of DBTA-NPs

This protocol outlines the standard procedures for characterizing the physical properties of the formulated nanoparticles.[4][5]

Materials:

  • DBTA-NP suspension

  • Deionized water

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability

Procedure:

  • Particle Size and PDI Measurement:

    • Dilute the DBTA-NP suspension 100-fold with deionized water to achieve an appropriate particle concentration for DLS analysis.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using the DLS instrument at 25°C.

    • Perform the measurement in triplicate and report the mean ± standard deviation.

  • Zeta Potential Measurement:

    • Dilute the DBTA-NP suspension 100-fold with deionized water.

    • Transfer the diluted sample to a zeta potential measurement cell.

    • Measure the electrophoretic mobility and calculate the zeta potential.

    • Perform the measurement in triplicate and report the mean ± standard deviation.

Protocol for Determining Drug Loading and Encapsulation Efficiency

This protocol uses UV-Vis spectrophotometry to quantify the amount of Paclitaxel encapsulated within the nanoparticles.

Materials:

  • Paclitaxel-loaded DBTA-NP suspension

  • Acetonitrile

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

  • UV-Vis Spectrophotometer

Procedure:

  • Take 1 mL of the Paclitaxel-loaded DBTA-NP suspension and centrifuge it using a centrifugal filter unit at 10,000 x g for 15 minutes to separate the nanoparticles from the aqueous medium containing unencapsulated drug.[6]

  • Collect the filtrate, which contains the free, unencapsulated drug. Measure the concentration of Paclitaxel in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (approx. 227 nm). This gives the amount of "unencapsulated drug".

  • To determine the total amount of drug, take 1 mL of the original, uncentrifuged nanoparticle suspension and add 9 mL of acetonitrile to disrupt the nanoparticles and dissolve all the Paclitaxel.

  • Measure the concentration of Paclitaxel in this solution to get the "total drug" amount.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading Capacity (DLC) using the following formulas:

    • EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

    • DLC (%) = [(Total Drug - Unencapsulated Drug) / Weight of Nanoparticles] x 100

Protocol for In Vitro Drug Release Study

This protocol describes a dialysis-based method to study the release kinetics of Paclitaxel from DBTA-NPs.[7][8][9]

Materials:

  • Paclitaxel-loaded DBTA-NP suspension

  • Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% Tween 80 (to maintain sink conditions)

  • Dialysis tubing (e.g., 10-12 kDa MWCO)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Pipette 2 mL of the Paclitaxel-loaded DBTA-NP suspension into a pre-soaked dialysis bag.

  • Securely close both ends of the dialysis bag.

  • Submerge the bag in a beaker containing 100 mL of the PBS/Tween 80 release medium.

  • Place the beaker in a shaking incubator set to 37°C and 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the withdrawn samples for Paclitaxel concentration using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the cytotoxicity of the DBTA-NPs on a cancer cell line (e.g., MCF-7) using the MTT assay. The MTT assay is a colorimetric method for evaluating cell viability.[10][11]

Materials:

  • MCF-7 cells (or other suitable cell line)

  • DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • DBTA-NP suspension (with and without drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, remove the medium and replace it with fresh medium containing serial dilutions of empty DBTA-NPs, Paclitaxel-loaded DBTA-NPs, and free Paclitaxel solution. Include untreated cells as a control.[12]

  • Incubate the cells for another 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[13]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

G cluster_formulation Formulation & Characterization cluster_loading Drug Loading Analysis cluster_invitro In Vitro Evaluation prep 1. Preparation of Organic and Aqueous Phases form 2. Nanoprecipitation prep->form evap 3. Solvent Evaporation form->evap char 4. Physicochemical Characterization (Size, PDI, Zeta Potential) evap->char sep 5. Separation of Free Drug (Centrifugation) char->sep release 8. Drug Release Study (Dialysis) char->release cyto 9. Cytotoxicity Assay (MTT Assay) char->cyto quant 6. Quantification of Drug (UV-Vis/HPLC) sep->quant calc 7. Calculation of EE & DLC quant->calc

Caption: Experimental workflow for the formulation and evaluation of DBTA-NPs.

G cluster_cell Target Cell NP DBTA-Nanoparticle (with Drug) Endo Endocytosis NP->Endo 1. Cellular Uptake Endosome Endosome Endo->Endosome 2. Encapsulation Escape Endosomal Escape Endosome->Escape 3. pH-triggered Destabilization Release Drug Release in Cytoplasm Escape->Release Target Therapeutic Target (e.g., Microtubules) Release->Target 4. Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Hypothesized mechanism of cellular uptake and drug release for DBTA-NPs.

References

Application Notes and Protocols: N,N-Dibenzyltridecanamide as a Hydrophobic Coating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N,N-Dibenzyltridecanamide is not currently a widely documented compound for hydrophobic coating applications. The following application notes and protocols are based on the general principles of long-chain amides and established methodologies for hydrophobic surface modification. The data presented is exemplary and should be validated experimentally.

Introduction

Hydrophobic coatings are crucial in a multitude of research and development applications, including drug delivery systems, biomedical devices, and high-throughput screening plates, to prevent non-specific binding, control fluidic behavior, and enhance durability. This compound is a lipophilic molecule characterized by a long C13 alkyl chain (tridecanamide) and two benzyl groups attached to the nitrogen atom. This structure imparts significant nonpolar characteristics, making it a promising candidate for creating robust and highly hydrophobic surfaces. The long alkyl tail is expected to self-assemble into a low-surface-energy layer, while the dibenzyl groups may contribute to film stability and durability through intermolecular interactions. These application notes provide a comprehensive overview of the synthesis, application, and characterization of this compound as a hydrophobic coating.

Synthesis of this compound

A common method for synthesizing N,N-disubstituted amides is the reaction of a carboxylic acid with a secondary amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

Exemplary Synthesis Protocol: Acyl Chloride Method

This protocol describes a two-step process for the synthesis of this compound from tridecanoic acid and dibenzylamine.

Materials:

  • Tridecanoic acid

  • Thionyl chloride (SOCl₂)

  • Dibenzylamine

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Activation of Tridecanoic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tridecanoic acid (1 equivalent) in anhydrous DCM.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0°C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude tridecanoyl chloride.

  • Amide Formation:

    • Dissolve the crude tridecanoyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve dibenzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Slowly add the tridecanoyl chloride solution to the dibenzylamine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Application of this compound Coating

The application method can be tailored to the substrate and desired coating thickness. Common techniques include dip-coating, spin-coating, and spray-coating.

Protocol for Dip-Coating

Materials:

  • This compound

  • A suitable volatile organic solvent (e.g., toluene, chloroform, or a mixture thereof)

  • Substrates (e.g., glass slides, silicon wafers)

  • Beakers

  • Tweezers

  • Oven or hot plate

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the chosen solvent at a concentration range of 0.1% to 2% (w/v). The optimal concentration will depend on the desired coating thickness and should be determined empirically.

  • Substrate Preparation: Thoroughly clean the substrates to ensure a pristine surface for coating. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying with a stream of nitrogen. For glass or silicon, a piranha solution wash or oxygen plasma treatment can be used to create a hydrophilic surface, which may improve adhesion.

  • Coating Application:

    • Immerse the cleaned substrate into the this compound solution for a controlled duration (e.g., 1-5 minutes).

    • Withdraw the substrate from the solution at a constant, slow speed. The withdrawal speed will influence the coating thickness.

  • Drying and Curing:

    • Allow the solvent to evaporate from the coated substrate at room temperature.

    • Cure the coating by heating in an oven at a temperature below the decomposition point of the compound (e.g., 60-80°C) for 1-2 hours to remove residual solvent and anneal the film.

Characterization of the Hydrophobic Coating

The performance of the this compound coating can be assessed using various surface analysis techniques.

Data Presentation: Exemplary Performance Characteristics

The following tables summarize hypothetical data for a hydrophobic coating of this compound on a glass substrate.

Table 1: Water Contact Angle Measurements

Coating Concentration (w/v in Toluene)Static Water Contact Angle (°)Advancing Contact Angle (°)Receding Contact Angle (°)Contact Angle Hysteresis (°)
0.1%95 ± 2100 ± 290 ± 310
0.5%105 ± 3110 ± 298 ± 212
1.0%112 ± 2118 ± 3105 ± 313
2.0%115 ± 3122 ± 2108 ± 214

Table 2: Surface Roughness and Coating Thickness

Coating Concentration (w/v in Toluene)Coating Thickness (nm)Average Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)
0.1%5 ± 10.8 ± 0.21.0 ± 0.3
0.5%15 ± 21.2 ± 0.31.5 ± 0.4
1.0%30 ± 31.8 ± 0.42.2 ± 0.5
2.0%55 ± 52.5 ± 0.53.1 ± 0.6
Experimental Protocols for Characterization

Apparatus: Contact angle goniometer with a high-resolution camera and dispensing system.

Procedure:

  • Place the coated substrate on the sample stage of the goniometer.

  • Dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Record the image of the droplet and use the instrument's software to measure the static contact angle.[1][2][3]

  • To measure the advancing and receding angles, slowly add and then withdraw water from the droplet while recording the contact line's movement. The advancing angle is the maximum angle before the contact line moves, and the receding angle is the minimum angle before it retracts.[2]

  • Perform measurements at multiple locations on the surface to ensure uniformity.

Apparatus: Atomic Force Microscope

Procedure:

  • Mount the coated substrate onto an AFM sample puck.

  • Select an appropriate AFM probe (e.g., a standard silicon nitride probe).

  • Engage the probe with the surface in tapping mode to minimize surface damage.

  • Scan a representative area of the surface (e.g., 5 µm x 5 µm) to obtain a topographic image.

  • Use the AFM software to analyze the topography and calculate surface roughness parameters such as average roughness (Ra) and root mean square roughness (Rq).[4][5][6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_activation Step 1: Acid Activation cluster_amide_formation Step 2: Amide Formation cluster_purification Step 3: Purification TA Tridecanoic Acid TC Tridecanoyl Chloride TA->TC SOCl2, DCM SOCl2 Thionyl Chloride Product This compound TC->Product DBA, TEA, DCM DBA Dibenzylamine TEA Triethylamine Workup Aqueous Work-up Product->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: Synthesis of this compound.

Experimental Workflow for Coating and Characterization

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_char Characterization SolPrep Prepare Coating Solution DipCoat Dip-Coating SolPrep->DipCoat SubClean Clean Substrate SubClean->DipCoat DryCure Drying and Curing DipCoat->DryCure CA Contact Angle Measurement DryCure->CA AFM AFM Analysis DryCure->AFM

Caption: Coating application and characterization workflow.

Molecular Basis of Hydrophobicity

Hydrophobicity_Concept Molecule N,N-Dibenzyl- tridecanamide Structure Molecular Structure Molecule->Structure AlkylChain Long Alkyl Chain Structure->AlkylChain BenzylGroups Bulky Benzyl Groups Structure->BenzylGroups Properties Hydrophobic Properties WaterRepellency High Water Repellency Properties->WaterRepellency LowSurfaceEnergy Low Surface Energy AlkylChain->LowSurfaceEnergy BenzylGroups->LowSurfaceEnergy LowSurfaceEnergy->Properties

Caption: Relationship between molecular structure and hydrophobicity.

References

Application Notes and Protocols for the Formulation of Lipophilic Amides into Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipophilic active pharmaceutical ingredients (APIs), such as N,N-disubstituted amides, often exhibit poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. Formulating these compounds into nanoparticles offers a promising strategy to overcome these limitations. Solid Lipid Nanoparticles (SLNs) are at the forefront of lipid-based drug delivery systems. They are colloidal carriers made from lipids that are solid at room temperature and are stabilized by surfactants. SLNs combine the advantages of polymeric nanoparticles, fat emulsions, and liposomes, offering benefits such as enhanced drug loading for lipophilic compounds, improved stability, controlled release, and the potential for targeted delivery.

This document provides a comprehensive guide to the formulation of a model lipophilic amide, N,N-Dibenzyltridecanamide, into Solid Lipid Nanoparticles (SLNs). Due to the limited publicly available data on this compound, this guide will use N,N-diethyl-m-toluamide (DEET), a well-characterized lipophilic amide, as a practical example to detail the formulation and characterization processes.[1][2][3][4][5] The principles and protocols described herein are broadly applicable to other lipophilic amides, though optimization for specific molecules will be necessary.

Materials and Methods

Materials

For the successful formulation of this compound SLNs, the following classes of materials are required. Table 1 provides examples of specific materials used in the formulation of the model compound, DEET.

Table 1: Materials for SLN Formulation

ComponentExample MaterialSupplierPurpose
Active Pharmaceutical Ingredient (API) This compound (or DEET as model)N/ATherapeutic Agent
Solid Lipid Compritol® 888 ATO (glyceryl behenate)GattefosséForms the solid core of the nanoparticle
Surfactant (Emulsifier) Tween® 80 (Polysorbate 80)Sigma-AldrichStabilizes the nanoparticle dispersion
Co-surfactant (Optional) Plurol® Oleique CC 497 (polyglyceryl-3 dioleate)GattefosséEnhances stability
Aqueous Phase Deionized WaterMilliporeDispersion medium
Equipment
  • High-pressure homogenizer (e.g., EmulsiFlex-C3, Avestin)

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer with heating plate

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Transmission Electron Microscope (TEM) (e.g., FEI Tecnai series)

  • Lyophilizer (for powder formulation)

Experimental Protocols

Preparation of Solid Lipid Nanoparticles by High-Pressure Homogenization (HPH)

The high-pressure homogenization technique is a reliable and scalable method for producing SLNs. The process involves the emulsification of a molten lipid phase containing the drug in a hot aqueous surfactant solution, followed by homogenization at high pressure and subsequent cooling to form solid nanoparticles.

Protocol:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of the solid lipid (e.g., Compritol® 888 ATO) and this compound.

    • Heat the mixture 5-10 °C above the melting point of the lipid until a clear, homogenous molten liquid is formed.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of surfactant (e.g., Tween® 80) and dissolve it in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the molten lipid phase under constant stirring with a magnetic stirrer (e.g., 800 rpm) for 15 minutes to form a coarse pre-emulsion.

    • Alternatively, a high-speed stirrer (e.g., Ultra-Turrax) can be used at a lower speed for a shorter duration (e.g., 5 minutes).

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).

  • Cooling and Nanoparticle Formation:

    • The resulting hot nanoemulsion is then cooled down to room temperature under gentle stirring. This can be achieved by placing the beaker in an ice bath.

    • Upon cooling, the lipid recrystallizes and forms solid lipid nanoparticles.

  • Storage:

    • Store the resulting SLN dispersion at 4 °C.

A workflow for the formulation and characterization of SLNs is depicted in the following diagram:

G cluster_formulation SLN Formulation cluster_characterization Characterization prep_lipid Prepare Lipid Phase (Lipid + this compound) pre_emulsion Pre-emulsification (High-Speed Stirring) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Water + Surfactant) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling and Nanoparticle Formation hph->cooling dls Particle Size, PDI, Zeta Potential (DLS) cooling->dls tem Morphology and Size Verification (TEM) cooling->tem ee Entrapment Efficiency (EE%) cooling->ee drug_release In Vitro Drug Release cooling->drug_release

Workflow for SLN Formulation and Characterization.
Characterization of Solid Lipid Nanoparticles

Thorough characterization of the formulated SLNs is crucial to ensure their quality, stability, and performance.

Protocol using Dynamic Light Scattering (DLS):

  • Dilute the SLN dispersion with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to 25 °C.

  • Measure the particle size (Z-average), PDI, and zeta potential.

  • Perform the measurements in triplicate.

Table 2: Expected Physicochemical Properties of DEET-loaded SLNs

ParameterExpected ValueSignificance
Particle Size (Z-average) 150 - 300 nmInfluences stability, cellular uptake, and bioavailability.
Polydispersity Index (PDI) < 0.3Indicates a narrow and homogenous particle size distribution.
Zeta Potential < -20 mV or > +20 mVA high absolute value indicates good colloidal stability due to electrostatic repulsion.

Note: These values are based on typical formulations and may vary depending on the specific lipids, surfactants, and process parameters used.[6][7]

Protocol using Transmission Electron Microscopy (TEM):

  • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

  • Allow the sample to adhere for a few minutes.

  • Remove the excess liquid with filter paper.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid (2% w/v) for 1-2 minutes to enhance contrast.

  • Remove the excess staining solution.

  • Allow the grid to air dry completely.

  • Image the grid using a TEM at an appropriate acceleration voltage.

Expected Results: TEM images should reveal spherical or nearly spherical nanoparticles with a solid, electron-dense core. The size observed by TEM should be in general agreement with the DLS data, keeping in mind that DLS measures the hydrodynamic diameter in solution while TEM visualizes the dried state.

Protocol:

  • Separate the unencapsulated this compound from the SLN dispersion. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon® Ultra).

  • Quantify the amount of free drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

Table 3: Expected Drug Loading and Entrapment Efficiency for DEET-loaded SLNs

ParameterExpected Value
Entrapment Efficiency (EE%) > 80%
Drug Loading (DL%) 5 - 15%

Note: These values are dependent on the drug's lipophilicity and the formulation composition.[3]

Cellular Uptake and Intracellular Trafficking

The therapeutic efficacy of nanoparticle-formulated drugs often depends on their ability to be internalized by target cells and release their payload into the cytoplasm. The primary mechanism for nanoparticle uptake is endocytosis.[8][9][10][11]

G cluster_cellular_env Cellular Environment cluster_endocytosis Endocytosis NP Nanoparticle Cell Cell Membrane NP->Cell 1. Binding Endosome Early Endosome Cell->Endosome 2. Internalization Late_Endosome Late Endosome Endosome->Late_Endosome 3. Maturation Lysosome Lysosome Late_Endosome->Lysosome Degradation Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 4. Endosomal Escape Drug_Release Drug Release Cytoplasm->Drug_Release

Cellular Uptake and Endosomal Escape of Nanoparticles.

The diagram above illustrates the general pathway of nanoparticle internalization. After binding to the cell membrane, nanoparticles are taken up into early endosomes. These mature into late endosomes, which have a more acidic environment. For the encapsulated drug to be effective, the nanoparticle must escape the endo-lysosomal pathway before fusion with lysosomes, which would lead to degradation of the payload.[12][13][14][15][16] The mechanism of endosomal escape can be facilitated by the physicochemical properties of the nanoparticle formulation.

Conclusion

The formulation of lipophilic amides like this compound into solid lipid nanoparticles presents a viable strategy to enhance their therapeutic potential. The protocols outlined in this document, using DEET as a model compound, provide a robust framework for the development and characterization of SLNs. Researchers should note that while the general principles are broadly applicable, the specific formulation parameters and processing conditions must be optimized for each unique API to achieve the desired nanoparticle characteristics and performance. Further in vitro and in vivo studies are necessary to fully evaluate the efficacy and safety of the formulated nanoparticles.

References

Application Note: Incorporation and Characterization of N,N-Dibenzyltridecanamide in Model Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the incorporation of N,N-Dibenzyltridecanamide, a novel amphiphilic molecule, into model lipid bilayers. Due to its amphipathic nature, consisting of a long hydrophobic tridecanoyl chain and a polar N,N-dibenzyl headgroup, this compound is expected to readily insert into lipid membranes, potentially altering their physicochemical properties. This document outlines methodologies for incorporating this compound into both liposomes and supported lipid bilayers (SLBs). Furthermore, it details key experiments to characterize the effects of this compound on membrane integrity, fluidity, and phase behavior. The provided protocols and hypothetical data serve as a comprehensive guide for researchers investigating the interactions of novel amphiphiles with lipid membranes.

Introduction

Lipid bilayers are fundamental structures of cellular membranes, playing a crucial role in cellular processes, including signaling, transport, and compartmentalization. The study of how exogenous molecules interact with and modify the properties of these bilayers is of significant interest in drug development, toxicology, and basic cell biology. This compound is an amphiphilic molecule with potential pharmacological activity. Understanding its interaction with lipid membranes is a critical first step in elucidating its mechanism of action. This document provides detailed protocols for the incorporation of this compound into model lipid systems and for the subsequent characterization of its effects on bilayer properties.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the expected effects of this compound on various lipid bilayer properties.

Table 1: Effect of this compound on Liposome Integrity (Calcein Leakage Assay)

This compound:Lipid Molar Ratio% Calcein Leakage (at 60 min)
0:100 (Control)5.2 ± 0.8
1:1008.1 ± 1.1
5:10015.7 ± 2.3
10:10028.4 ± 3.5

Table 2: Effect of this compound on Membrane Fluidity (FRAP)

Lipid Bilayer CompositionThis compound:Lipid Molar RatioDiffusion Coefficient (D) (μm²/s)Mobile Fraction (%)
POPC0:100 (Control)9.8 ± 0.795 ± 3
POPC5:1007.2 ± 0.592 ± 4
DPPC0:100 (Control)1.5 ± 0.388 ± 5
DPPC5:1001.1 ± 0.285 ± 6

Table 3: Effect of this compound on Lipid Phase Transition (DSC)

Lipid CompositionThis compound:Lipid Molar RatioMain Phase Transition Temp (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)
DPPC0:100 (Control)41.48.7
DPPC1:10041.18.2
DPPC5:10040.27.1
DPPC10:10039.56.3

Experimental Protocols

Protocol 1: Incorporation of this compound into Liposomes via Thin-Film Hydration, Sonication, and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Probe sonicator

  • Liposome extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of lipid (e.g., POPC) and this compound in chloroform in a round-bottom flask to achieve the desired molar ratio.[1]

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[2]

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film by adding the hydration buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid (e.g., room temperature for POPC, >41°C for DPPC).[2]

    • Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).[3]

  • Sonication:

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator.[4]

    • Perform sonication in short bursts (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and lipid degradation.

  • Extrusion:

    • For a more uniform size distribution, subject the sonicated liposome suspension to extrusion.[5]

    • Pass the suspension through a 100 nm polycarbonate membrane multiple times (e.g., 11-21 passes) using a liposome extruder.[3][6] Ensure the extrusion is performed at a temperature above the lipid's Tm.

  • Characterization:

    • The size distribution and zeta potential of the resulting LUVs can be determined by Dynamic Light Scattering (DLS).

G cluster_0 Liposome Preparation Workflow start Dissolve Lipids and This compound in Chloroform film Form Thin Lipid Film (Rotary Evaporation) start->film Step 1 hydration Hydrate Film with Aqueous Buffer (MLVs) film->hydration Step 2 sonication Size Reduction (Sonication) hydration->sonication Step 3 extrusion Homogenization (Extrusion through 100nm membrane) sonication->extrusion Step 4 end_liposome Characterized LUVs extrusion->end_liposome Step 5

Caption: Workflow for liposome preparation.

Protocol 2: Formation of Supported Lipid Bilayers (SLBs) Incorporating this compound

This protocol details the formation of SLBs on a solid substrate using the vesicle fusion method.

Materials:

  • LUVs containing this compound (prepared as in Protocol 1)

  • Clean hydrophilic substrate (e.g., mica or glass coverslip)

  • Buffer solution (e.g., Tris buffer with CaCl₂)

Procedure:

  • Substrate Preparation:

    • Clean the substrate thoroughly. For glass, this can involve sonication in a detergent solution, followed by rinsing with deionized water and drying with nitrogen. For mica, freshly cleave the surface to expose a clean, flat layer.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber.

    • Add the LUV suspension (containing this compound) to the chamber, ensuring the substrate is fully covered. The presence of divalent cations like Ca²⁺ in the buffer can facilitate vesicle rupture and fusion.[7]

    • Incubate for 30-60 minutes at a temperature above the lipid's Tm to allow for vesicle adsorption, rupture, and fusion to form a continuous bilayer.

  • Rinsing:

    • Gently rinse the substrate with excess buffer to remove any unfused vesicles.

  • Characterization:

    • The formation and quality of the SLB can be confirmed using techniques such as Atomic Force Microscopy (AFM) for topography or Fluorescence Microscopy if fluorescently labeled lipids are included.

G cluster_1 SLB Formation Workflow start_slb Prepare LUVs with This compound incubate Incubate LUVs with Substrate start_slb->incubate clean Clean Hydrophilic Substrate (e.g., Mica) clean->incubate rinse Rinse to Remove Unfused Vesicles incubate->rinse Vesicle Fusion end_slb Characterized SLB rinse->end_slb

Caption: Workflow for SLB formation.

Protocol 3: Calcein Leakage Assay for Membrane Integrity

This assay measures the release of the fluorescent dye calcein from liposomes to assess membrane permeability.[8][9]

Materials:

  • LUVs prepared with encapsulated calcein (by hydrating the lipid film with a high concentration of calcein solution, e.g., 50-100 mM).

  • Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated calcein.

  • Fluorometer.

  • Triton X-100 solution (10% v/v).

Procedure:

  • Preparation of Calcein-Loaded Liposomes:

    • Prepare liposomes with varying molar ratios of this compound as described in Protocol 1, using a concentrated calcein solution as the hydration buffer.

    • Separate the calcein-loaded liposomes from free calcein using a size-exclusion column.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in buffer to a suitable concentration in a cuvette.

    • Monitor the fluorescence intensity over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[9]

    • After a set time (e.g., 60 minutes), add a small volume of Triton X-100 solution to lyse all liposomes and measure the maximum fluorescence (F_max).

  • Calculation:

    • The percentage of calcein leakage is calculated using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Protocol 4: Fluorescence Recovery After Photobleaching (FRAP) for Membrane Fluidity

FRAP is used to measure the lateral diffusion of fluorescently labeled lipids within an SLB, providing an indication of membrane fluidity.[10][11]

Materials:

  • SLB incorporating this compound and a fluorescent lipid probe (e.g., Texas Red DHPE).

  • Confocal laser scanning microscope with a high-power laser for bleaching.

Procedure:

  • Sample Preparation:

    • Prepare SLBs as described in Protocol 2, including a small mole fraction (e.g., 0.1-1 mol%) of a fluorescently labeled lipid in the initial lipid mixture.

  • FRAP Measurement:

    • Acquire a pre-bleach image of a region of the SLB.

    • Use a high-intensity laser to photobleach a defined region of interest (ROI).

    • Acquire a series of post-bleach images over time to monitor the recovery of fluorescence in the bleached ROI as unbleached probes diffuse into it.

  • Data Analysis:

    • Measure the fluorescence intensity of the ROI in the pre-bleach, bleach, and post-bleach images.

    • Fit the fluorescence recovery curve to an appropriate model to determine the diffusion coefficient (D) and the mobile fraction.

G cluster_2 FRAP Experimental Logic pre_bleach Pre-bleach Image (Uniform Fluorescence) bleach Photobleach ROI (High-Intensity Laser) pre_bleach->bleach post_bleach Post-bleach Images (Fluorescence Recovery) bleach->post_bleach analysis Data Analysis (Diffusion Coefficient & Mobile Fraction) post_bleach->analysis

Caption: Logical flow of a FRAP experiment.

Protocol 5: Differential Scanning Calorimetry (DSC) for Phase Behavior

DSC is used to measure the heat changes associated with the phase transitions of lipids in a liposomal suspension, providing information on how this compound affects the thermotropic properties of the bilayer.[12][13]

Materials:

  • Liposome suspension (MLVs or LUVs) with varying concentrations of this compound.

  • Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation:

    • Prepare concentrated liposome suspensions (e.g., in DPPC, which has a well-defined phase transition) with different molar ratios of this compound.

  • DSC Measurement:

    • Load the liposome suspension into a DSC sample pan and an equal volume of buffer into the reference pan.

    • Scan the samples over a relevant temperature range (e.g., 20°C to 60°C for DPPC) at a controlled heating rate (e.g., 1-2°C/min).

  • Data Analysis:

    • Analyze the resulting thermogram to determine the main phase transition temperature (Tm), which is the peak of the endothermic transition, and the enthalpy of the transition (ΔH), which is the area under the peak.

Conclusion

The protocols outlined in this application note provide a robust framework for the incorporation and characterization of this compound in model lipid bilayers. By following these methodologies, researchers can obtain valuable data on how this novel amphiphile influences key membrane properties such as integrity, fluidity, and phase behavior. This information is essential for understanding its potential biological activities and for guiding further studies in drug development and cell biology. The provided hypothetical data serves as a reference for expected outcomes when studying the interaction of long-chain amphiphilic molecules with lipid membranes.

References

Application Notes and Protocols: N,N-Dibenzyltridecanamide as a Surfactant and Emulsifier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and illustrative. N,N-Dibenzyltridecanamide is not a widely studied surfactant, and the presented data is based on the expected behavior of structurally similar long-chain N,N-disubstituted amides. These protocols provide a framework for the evaluation of its potential surfactant and emulsifying properties.

Introduction

This compound is a tertiary amide featuring a long C13 alkyl chain (tridecanoyl group) and two benzyl groups attached to the nitrogen atom. This structure confers an amphiphilic character to the molecule, with the long alkyl chain acting as a hydrophobic tail and the N,N-dibenzylamide moiety serving as a polar, albeit non-ionic and sterically hindered, head group. Such molecules have the potential to act as surfactants and emulsifiers in a variety of formulations, including those relevant to the pharmaceutical and drug development industries. The absence of a readily ionizable group suggests it would function as a non-ionic surfactant, making it less sensitive to pH and electrolyte concentration. These application notes provide a hypothetical overview of its properties and protocols for its characterization.

Hypothetical Physicochemical Properties

The surfactant properties of this compound are predicted based on its amphiphilic structure. The bulky dibenzyl head group is expected to influence its packing in micelles and at interfaces, potentially leading to a lower aggregation number and a higher critical micelle concentration (CMC) compared to surfactants with smaller head groups.

Table 1: Hypothetical Surfactant Properties of this compound in Aqueous Solution at 25°C

PropertyValueMethod
Molecular Weight 407.66 g/mol Calculation
Appearance Waxy solidVisual Inspection
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform)Visual Inspection
Critical Micelle Concentration (CMC) ~0.15 mMSurface Tension Measurement
Surface Tension at CMC (γCMC) ~35 mN/mDu Noüy Ring Tensiometry
Hydrophilic-Lipophilic Balance (HLB) ~8-10 (Estimated)Griffin's Method

Applications

Based on its predicted properties, this compound could be investigated for the following applications:

  • Emulsifier for Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsions: Its amphiphilic nature would enable it to stabilize droplets of an immiscible liquid within another. The bulky headgroup might provide significant steric stabilization.

  • Solubilizing Agent for Poorly Water-Soluble Drugs: The hydrophobic core of micelles formed by this compound could serve as a reservoir for hydrophobic drug molecules, enhancing their apparent solubility in aqueous formulations.

  • Component of Topical Formulations: As a non-ionic surfactant, it could be used in creams and lotions to improve texture and stability.

  • Stabilizer in Nanoparticle Formulations: It could potentially be used to prevent the aggregation of nanoparticles in suspension.

Experimental Protocols

The following are detailed protocols for evaluating the surfactant and emulsifying properties of this compound.

Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol describes the use of a tensiometer to measure the surface tension of aqueous solutions of this compound at various concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing concentration.

Materials and Equipment:

  • This compound

  • Deionized water

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Glassware

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve it in a suitable organic solvent (e.g., ethanol) to create a concentrated stock solution, as direct dissolution in water is difficult.

  • Preparation of Aqueous Solutions:

    • Prepare a series of aqueous solutions with increasing concentrations of this compound by diluting the stock solution with deionized water. Ensure the final concentration of the organic solvent is low and consistent across all samples to minimize its effect on surface tension.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each prepared solution, starting from the most dilute.

    • Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements.

    • Record the surface tension for each concentration.

  • Data Analysis:

    • Plot the surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting plot should show two distinct regions: one where the surface tension decreases linearly with log C, and a second where the surface tension remains relatively constant.

    • The CMC is the concentration at the intersection of the two linear portions of the graph.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Create a Series of Aqueous Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC from the Plot's Inflection Point E->F

Figure 1. Workflow for CMC determination.
Protocol 2: Evaluation of Emulsifying Capability

This protocol assesses the ability of this compound to form and stabilize an oil-in-water (O/W) emulsion.

Materials and Equipment:

  • This compound

  • Deionized water

  • A model oil (e.g., medium-chain triglycerides, mineral oil)

  • Homogenizer (e.g., high-shear mixer or sonicator)

  • Graduated cylinders

  • Microscope with a camera

  • Particle size analyzer (optional)

Procedure:

  • Preparation of Aqueous Phase:

    • Dissolve this compound in the deionized water at a concentration above its determined CMC (e.g., 1% w/v). Gently heat and stir if necessary to aid dissolution.

  • Emulsion Formation:

    • In a beaker, combine the aqueous phase and the oil phase at a desired ratio (e.g., 70:30 water to oil).

    • Homogenize the mixture using a high-shear mixer or sonicator for a specified time (e.g., 5 minutes) to form the emulsion.

  • Initial Characterization:

    • Immediately after preparation, take a small sample of the emulsion.

    • Observe the droplet size and distribution using a microscope.

    • If available, measure the particle size distribution using a particle size analyzer.

  • Stability Assessment:

    • Transfer the remaining emulsion to a sealed, graduated cylinder and store at room temperature.

    • Monitor the emulsion at regular intervals (e.g., 1, 24, 48 hours, and 1 week) for signs of instability such as creaming, coalescence, or phase separation.

    • Quantify the stability by measuring the height of any separated layers.

Emulsion_Stability_Workflow A Prepare Aqueous Phase with This compound B Add Oil Phase A->B C Homogenize to Form Emulsion B->C D Initial Characterization (Microscopy, Particle Size) C->D E Store Emulsion in Graduated Cylinder C->E F Monitor for Instability (Creaming, Separation) over Time E->F Surfactant_Function_Logic cluster_properties Molecular Properties cluster_functions Surfactant Functions cluster_applications Formulation Applications A Amphiphilic Structure (Hydrophobic Tail, Polar Head) B Micelle Formation in Aqueous Media A->B C Adsorption at Oil-Water Interface A->C D Enhanced Solubilization of Hydrophobic Drugs B->D E Stabilization of Emulsions C->E

Investigating N,N-Dibenzyltridecanamide as a Novel Lubricant Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available research specifically detailing the use of N,N-Dibenzyltridecanamide as a lubricant additive is limited. The following application notes and protocols are presented as a theoretical framework for researchers and scientists interested in investigating its potential. The experimental data presented is hypothetical and intended for illustrative purposes.

Application Notes

Introduction

This compound is a long-chain fatty amide with a molecular structure that suggests potential utility as a friction modifier and anti-wear additive in lubricating oils. The long tridecanamide chain provides oil solubility and the potential to form a protective film on metal surfaces, while the dibenzyl groups may enhance thermal stability and surface adhesion. This document outlines a hypothetical investigation into the tribological performance of this compound in a base oil.

Potential Mechanism of Action

It is hypothesized that this compound functions by adsorbing onto metallic surfaces via its polar amide group. The long, non-polar aliphatic and benzyl chains would then form a low-shear boundary film. This film could physically separate contacting asperities, thereby reducing friction and preventing adhesive wear. The bulky dibenzyl groups might also provide a steric hindrance effect, further contributing to wear protection.

Hypothetical Performance Data

The following tables summarize the expected quantitative data from a series of standardized tests comparing a base oil with and without the addition of this compound.

Table 1: Tribological Performance (Four-Ball Wear Test, ASTM D4172)

Lubricant SampleWear Scar Diameter (mm)Coefficient of Friction
Group III Base Oil0.650.12
Base Oil + 1.0% wt. This compound0.480.08

Table 2: High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)

Lubricant SampleWear Scar Diameter (µm)Film Formation (%)
Group III Base Oil62015
Base Oil + 1.0% wt. This compound35085

Table 3: Physical and Chemical Properties

PropertyBase OilBase Oil + 1.0% wt. This compound
Kinematic Viscosity @ 40°C (cSt) (ASTM D445)46.247.5
Kinematic Viscosity @ 100°C (cSt) (ASTM D445)6.87.1
Viscosity Index (ASTM D2270)125128
Pour Point (°C) (ASTM D97)-15-15
Flash Point (°C) (ASTM D92)220225

Experimental Protocols

1. Synthesis of this compound

This protocol describes a potential laboratory-scale synthesis of this compound from tridecanoyl chloride and dibenzylamine.

  • Materials: Tridecanoyl chloride, dibenzylamine, triethylamine, dichloromethane, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask, dissolve dibenzylamine and triethylamine in dichloromethane.

    • Cool the mixture in an ice bath.

    • Slowly add tridecanoyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final product using techniques such as NMR and FT-IR spectroscopy.

2. Lubricant Formulation

  • Materials: Group III base oil, synthesized this compound, magnetic stirrer with hot plate.

  • Procedure:

    • Weigh the required amount of Group III base oil into a beaker.

    • Gently heat the base oil to 60°C while stirring.

    • Slowly add the desired weight percentage of this compound to the heated oil.

    • Continue stirring for 2 hours or until the additive is fully dissolved.

    • Allow the formulation to cool to room temperature.

3. Tribological Testing: Four-Ball Wear Test (based on ASTM D4172)

  • Apparatus: Four-ball wear tester.

  • Materials: Steel balls (52100 steel), lubricant sample, hexane, isopropanol.

  • Procedure:

    • Thoroughly clean the steel balls and test cup with hexane and isopropanol and allow them to dry completely.

    • Assemble the four-ball test configuration with three stationary balls in the cup and one rotating ball on the spindle.

    • Add the lubricant sample to the test cup, ensuring the stationary balls are fully submerged.

    • Set the test parameters: Load = 392 N (40 kgf), Speed = 1200 rpm, Temperature = 75°C, Duration = 60 minutes.

    • Start the test and record the frictional torque throughout the duration.

    • After the test, disassemble the apparatus and clean the stationary balls.

    • Measure the wear scar diameter on each of the three stationary balls using a microscope.

    • Calculate the average wear scar diameter and the coefficient of friction.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_formulation Lubricant Formulation cluster_testing Performance Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, FT-IR) purification->characterization formulation Blending with Base Oil characterization->formulation physchem Physicochemical Properties (Viscosity, Pour Point) formulation->physchem tribo Tribological Testing (Four-Ball, HFRR) formulation->tribo analysis Data Analysis & Comparison physchem->analysis tribo->analysis conclusion Conclusion on Performance analysis->conclusion

Caption: Experimental workflow for the synthesis and evaluation of this compound as a lubricant additive.

signaling_pathway additive This compound in Base Oil adsorption Adsorption of Polar Amide Head additive->adsorption Interaction surface Metallic Surface adsorption->surface film Formation of Boundary Film adsorption->film friction Reduced Friction film->friction wear Reduced Wear film->wear

Caption: Hypothesized mechanism of action for this compound as a boundary lubricant additive.

Application Notes and Protocols: N,N-Dibenzyltridecanamide in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Disclaimer: N,N-Dibenzyltridecanamide is a novel compound with limited publicly available data regarding its use in cosmetic formulations. The following application notes and protocols are based on the chemical properties of fatty acid amides and provide a scientifically-grounded framework for its evaluation. The presented data is hypothetical and for illustrative purposes only.

Introduction

This compound is a tertiary amide characterized by a 13-carbon fatty acid chain (tridecanamide) and two benzyl groups attached to the nitrogen atom. Its structure suggests potential utility in cosmetic science as a multifunctional ingredient. The long lipophilic carbon chain is indicative of emollient and skin-conditioning properties, while the bulky benzyl groups may influence its solubility, viscosity, and interaction with other formulation components.

Based on its structural similarity to other fatty acid derivatives and benzamides, this compound is hypothesized to possess the following properties relevant to cosmetic formulations:

  • Skin Barrier Enhancement: Fatty acid amides can integrate into the lipid matrix of the stratum corneum, potentially improving its barrier function and reducing transepidermal water loss (TEWL).[1][2][3]

  • Anti-Inflammatory Activity: Certain benzamide and nicotinamide structures have been shown to exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB.[4][5]

  • Formulation Modifier: The compound's molecular structure may lend itself to use as a thickening agent, emulsifier, or sensory modifier in creams and lotions.

These application notes provide a roadmap for the systematic evaluation of this compound for these and other potential cosmetic applications.

Potential Applications and Efficacy Testing

Skin Barrier Function

The stratum corneum, the outermost layer of the skin, acts as a barrier to prevent water loss and protect against external aggressors.[1] This barrier is composed of corneocytes embedded in a lipid matrix of ceramides, cholesterol, and free fatty acids.[2][3] It is hypothesized that this compound, due to its lipid-like structure, can support this barrier.

Table 1: Hypothetical Data on Skin Barrier Function Enhancement

ParameterVehicle Control1% this compound3% this compound
Transepidermal Water Loss (TEWL) (g/m²/h) (Baseline) 12.5 ± 1.512.8 ± 1.612.6 ± 1.4
TEWL (g/m²/h) (After 4 weeks) 12.3 ± 1.79.5 ± 1.27.8 ± 1.1
Corneometer Reading (Corneal Hydration) (Baseline) 35.2 ± 4.134.9 ± 3.835.5 ± 4.0
Corneometer Reading (Corneal Hydration) (After 4 weeks) 36.1 ± 3.945.3 ± 4.552.7 ± 4.8

*Statistically significant difference from vehicle control (p < 0.05).

Anti-Inflammatory Properties

Chronic inflammation is a key factor in various skin conditions. The benzamide moiety in this compound suggests a potential to modulate inflammatory responses.[4] This can be assessed by measuring the inhibition of inflammatory markers in skin cell cultures.

Table 2: Hypothetical Data on In-Vitro Anti-Inflammatory Activity

TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Untreated Control 50 ± 835 ± 6
LPS-Induced Control 550 ± 45480 ± 38
LPS + 0.1% this compound 320 ± 30250 ± 25
LPS + 0.5% this compound 180 ± 22140 ± 18

*Statistically significant inhibition compared to LPS-induced control (p < 0.05).

Experimental Protocols

Protocol for Evaluating Skin Barrier Function

This protocol outlines an in-vivo study to assess the effect of a topical formulation containing this compound on skin barrier function and hydration.

  • Subject Recruitment: Recruit healthy volunteers with informed consent.

  • Test Formulations: Prepare a base cream (vehicle) and the same base with 1% and 3% (w/w) this compound.

  • Application: Assign test areas on the forearms of subjects. Apply a standardized amount of the assigned formulation to the designated area twice daily for four weeks.

  • Measurements:

    • TEWL: Measure using a tewameter at baseline and after four weeks.

    • Skin Hydration: Measure using a corneometer at baseline and after four weeks.

  • Data Analysis: Compare the changes in TEWL and skin hydration from baseline to four weeks between the treatment groups and the vehicle control using appropriate statistical methods.

Protocol for Assessing In-Vitro Anti-Inflammatory Activity

This protocol describes an in-vitro assay to determine the anti-inflammatory potential of this compound using human keratinocytes.

  • Cell Culture: Culture human keratinocytes in an appropriate medium.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1% and 0.5%) for 2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS).

  • Incubation: Incubate for 24 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Data Analysis: Compare cytokine levels in the this compound-treated groups to the LPS-induced control group.

Visualizations

experimental_workflow cluster_preclinical Pre-clinical Evaluation cluster_clinical Clinical Evaluation synthesis Synthesis & Characterization in_vitro In-Vitro Testing (e.g., Anti-inflammatory Assay) synthesis->in_vitro formulation Formulation Development synthesis->formulation in_vivo In-Vivo Efficacy Testing (e.g., Skin Barrier Function) in_vitro->in_vivo formulation->in_vivo safety Safety & Toxicology in_vivo->safety phase1 Phase I: Safety & Tolerability safety->phase1 phase2 Phase II: Efficacy & Dosing phase1->phase2 phase3 Phase III: Large-Scale Efficacy phase2->phase3 market Market Launch phase3->market signaling_pathway cluster_pathway Hypothetical Anti-Inflammatory Pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines amide This compound amide->nfkb Inhibition

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Effects of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to a panel of cell-based assays for characterizing the biological effects of N,N-Dibenzyltridecanamide, a novel bioactive lipid molecule. Detailed protocols are provided for assessing cytotoxicity, apoptosis, cell proliferation, and the modulation of key signaling pathways. The application notes offer context for each assay, and hypothetical data is presented in structured tables to illustrate potential outcomes. Workflow diagrams and a representative signaling pathway are included to provide visual guidance for experimental design and data interpretation.

Cell Viability and Cytotoxicity Assays

Application Note: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which can be an indicator of cell viability and proliferation.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of metabolically active cells. This assay is a valuable initial screening tool to determine the dose-dependent effects of this compound on cell viability. A reduction in the colorimetric signal suggests a cytotoxic or cytostatic effect.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[2]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][4]

Data Presentation: Hypothetical MTT Assay Data
Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
11.220.0797.6
51.150.0992.0
100.980.0678.4
250.650.0552.0
500.320.0425.6
1000.150.0312.0

Workflow Diagram: MTT Assay

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound dilutions incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assays

Application Note: Annexin V & Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a critical process in tissue homeostasis. The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of 100 µg/mL PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: Hypothetical Annexin V/PI Staining Data
Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)95.22.52.3
1085.110.34.6
2560.728.910.4
5035.445.119.5

Workflow Diagram: Annexin V/PI Assay

AnnexinV_PI_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry treat_cells Treat cells with this compound harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometer add_buffer->analyze BrdU_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_staining Immunodetection cluster_analysis Signal Detection seed_treat Seed cells and treat with compound add_brdu Add BrdU labeling solution seed_treat->add_brdu incubate_brdu Incubate for 2-24h add_brdu->incubate_brdu fix_denature Fix and denature DNA incubate_brdu->fix_denature add_primary_ab Add anti-BrdU antibody fix_denature->add_primary_ab add_secondary_ab Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate Add TMB substrate add_secondary_ab->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA (NF-κB Response Element) NFkB_nuc->DNA Binds Gene_exp Gene Expression (e.g., Luciferase) DNA->Gene_exp Induces TNFA TNF-α TNFA->receptor Binds Compound This compound Compound->IKK Inhibits?

References

Application Notes and Protocols for In Vitro Permeability Studies of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dibenzyltridecanamide is a lipophilic amide currently under investigation for various pharmaceutical applications. Understanding its ability to permeate biological membranes is a critical step in evaluating its potential as a therapeutic agent. This document provides detailed application notes and experimental protocols for assessing the in vitro permeability of this compound using two standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. These assays are fundamental in early-stage drug discovery to predict oral absorption and overall bioavailability.

Predicted Physicochemical Properties of this compound

Due to the absence of experimentally determined physicochemical data for this compound, its properties have been estimated using computational models. These predicted values are essential for designing and interpreting permeability studies.

  • Molecular Formula: C₂₇H₃₉NO

  • Predicted Molecular Weight: 393.61 g/mol

  • Predicted logP (octanol-water partition coefficient): 7.5 - 8.5

The high predicted logP value suggests that this compound is a highly lipophilic compound, which will significantly influence its permeability characteristics and require specific considerations in the experimental design.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, in vitro permeability data for this compound based on its predicted physicochemical properties and the expected behavior of highly lipophilic compounds in PAMPA and Caco-2 assays.

AssayTest SystemApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassEfflux RatioNotes
PAMPA Artificial membrane8.5 ± 1.2HighNot ApplicablePrimarily measures passive diffusion. The high Papp is consistent with the high lipophilicity of the compound.
Caco-2 Caco-2 cell monolayer4.2 ± 0.8Moderate3.5Lower Papp compared to PAMPA may suggest the influence of cellular factors such as efflux transporters. An efflux ratio >2 is indicative of active efflux.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Materials:

  • PAMPA plate (e.g., 96-well format with a microfilter plate)

  • Acceptor sink buffer (e.g., Phosphate Buffered Saline [PBS] with a surfactant to improve solubility of lipophilic compounds)

  • Donor solution buffer (e.g., PBS at pH 6.5)

  • This compound

  • Control compounds (high permeability, e.g., testosterone; low permeability, e.g., atenolol)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Donor Solutions: Dissolve this compound and control compounds in a suitable organic co-solvent (e.g., DMSO) and then dilute with the donor solution buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the integrity of the artificial membrane.

  • Hydrate the PAMPA Plate: Add the artificial lipid membrane solution (e.g., a solution of lecithin in dodecane) to the filter of the donor plate and allow it to impregnate the filter.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with the acceptor sink buffer.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.

  • Add Donor Solutions: Add the prepared donor solutions of the test and control compounds to the wells of the donor plate.

  • Incubation: Incubate the PAMPA plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of this compound and control compounds in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp):

    • The Papp value is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [drug]acceptor is the concentration of the drug in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

This protocol assesses the bidirectional permeability of this compound across a confluent monolayer of Caco-2 cells, which mimics the human intestinal epithelium and can indicate the involvement of active transport mechanisms.

Materials:

  • Caco-2 cells (e.g., from ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4 (basolateral) and pH 6.5 (apical)

  • This compound

  • Control compounds (high permeability, e.g., propranolol; low permeability, e.g., Lucifer yellow; P-gp substrate, e.g., digoxin)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²). The integrity can also be confirmed by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Prepare Transport Buffers: Prepare apical (pH 6.5) and basolateral (pH 7.4) transport buffers (HBSS).

  • Prepare Dosing Solutions: Dissolve this compound and control compounds in the appropriate transport buffer. Due to the high lipophilicity of this compound, a co-solvent like DMSO may be necessary, keeping the final concentration low (<1%).

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with the corresponding transport buffers.

    • Add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • Incubate at 37°C with 5% CO₂ on an orbital shaker for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Measurement (Basolateral to Apical - B to A):

    • Follow the same procedure as the A to B transport, but add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Analysis: Quantify the concentration of this compound and control compounds in all collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • The Papp value for both directions is calculated using the equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizations

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in Buffer) add_donor Add Donor Solution prep_donor->add_donor prep_acceptor Prepare Acceptor Buffer assemble Assemble PAMPA Plate prep_acceptor->assemble hydrate_membrane Hydrate Artificial Membrane hydrate_membrane->assemble assemble->add_donor incubate Incubate add_donor->incubate collect Collect Samples (Donor & Acceptor) incubate->collect lcms LC-MS/MS Analysis collect->lcms calculate Calculate Papp lcms->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_ab A to B cluster_ba B to A cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days seed->culture integrity Check Monolayer Integrity (TEER) culture->integrity prep_solutions Prepare Dosing Solutions integrity->prep_solutions add_apical_ab Add Compound to Apical prep_solutions->add_apical_ab add_basolateral_ba Add Compound to Basolateral prep_solutions->add_basolateral_ba incubate_ab Incubate add_apical_ab->incubate_ab collect_ab Collect Samples incubate_ab->collect_ab lcms LC-MS/MS Analysis collect_ab->lcms incubate_ba Incubate add_basolateral_ba->incubate_ba collect_ba Collect Samples incubate_ba->collect_ba collect_ba->lcms calculate Calculate Papp & Efflux Ratio lcms->calculate

Caption: Workflow for the bidirectional Caco-2 Permeability Assay.

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dibenzyltridecanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N-Dibenzyltridecanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the coupling of tridecanoic acid with dibenzylamine. This is typically achieved through three main strategies:

  • Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Acid chloride formation: Tridecanoic acid is first converted to tridecanoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with dibenzylamine.

  • Uronium salt-based coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for amide bond formation, especially in cases of steric hindrance.

Q2: I am getting a low yield. What are the likely causes?

A2: Low yields in the synthesis of this compound are often attributed to the steric hindrance posed by the two benzyl groups on the amine nitrogen. This bulkiness can impede the approach of the amine to the activated carboxylic acid. Other potential causes include incomplete activation of the carboxylic acid, side reactions, or suboptimal reaction conditions (temperature, solvent, reaction time).

Q3: What are the common side products I should be aware of?

A3: When using carbodiimide coupling agents like DCC, a common side product is the formation of N-acylurea, which is unreactive and can complicate purification.[1] With the acid chloride method, incomplete reaction or the presence of moisture can lead to the hydrolysis of the acid chloride back to tridecanoic acid.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through column chromatography on silica gel.[2] A common eluent system is a mixture of n-hexane and ethyl acetate.[2] Recrystallization from a suitable solvent like acetonitrile can also be an effective method for purification, especially to remove byproducts like N,N'-dicyclohexylurea (DCU).[3][4]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Carboxylic Acid Activation - Ensure all reagents are anhydrous. - Increase the equivalents of the coupling agent (e.g., 1.1-1.5 eq). - For carbodiimide coupling, add a catalytic amount of DMAP (0.1-0.2 eq).Increased formation of the activated carboxylic acid intermediate, leading to a higher yield of the amide.
Steric Hindrance - Switch to a more powerful coupling agent designed for hindered amines, such as HATU or COMU. - Consider converting the carboxylic acid to the more reactive acid chloride intermediate. - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C).Overcoming the steric barrier to facilitate the nucleophilic attack of dibenzylamine.
Suboptimal Reaction Conditions - Screen different solvents. Aprotic polar solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are commonly used. - Extend the reaction time and monitor progress by TLC.Improved solubility of reactants and optimized reaction kinetics.
Issue 2: Presence of Impurities and Side Products
Impurity/Side Product Identification Troubleshooting/Purification
Unreacted Tridecanoic Acid Typically a more polar spot on TLC compared to the product.- Ensure complete activation by using a slight excess of the coupling agent. - During workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.
Unreacted Dibenzylamine Can be visualized on TLC (may require a specific stain if UV inactive).- Use a slight excess of the carboxylic acid or activated acid (1.1 eq). - During workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the unreacted amine.
N-Acylurea (from DCC) Often precipitates from the reaction mixture as a white solid (DCU).[5]- Filter the reaction mixture to remove the precipitated DCU.[2] - If some DCU remains soluble, it can often be removed by recrystallization from acetonitrile.[4]

Experimental Protocols

Method 1: DCC/DMAP Coupling

This protocol is adapted from the synthesis of similar fatty acid amides.[2]

  • Materials:

    • Tridecanoic acid (1.0 eq)

    • Dibenzylamine (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve tridecanoic acid and dibenzylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the precipitated N,N'-dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.[2]

    • Combine the filtrate and washings and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient).[2]

Method 2: Acid Chloride Formation with Thionyl Chloride
  • Materials:

    • Tridecanoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2-2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Dibenzylamine (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask, dissolve tridecanoic acid in anhydrous DCM. Add thionyl chloride dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction. Heat the mixture to reflux for 1-2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

    • Amide Formation: Dissolve the crude tridecanoyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve dibenzylamine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

    • Workup and Purification: Quench the reaction with water. Separate the organic layer and wash it with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents for Sterically Hindered Amines.

Coupling ReagentTypical BaseCommon SolventsRelative Reactivity for Hindered AminesCommon Side Products/Issues
DCC DMAP (catalytic)DCM, THFModerateN-acylurea formation, difficult to remove DCU byproduct.[5]
EDC DMAP, HOBtDCM, DMF, MeCNModerateWater-soluble urea byproduct, easier purification than DCC.
HATU DIPEA, TEADMF, ACNHighCan be sensitive to moisture, potential for side reactions with excess reagent.
SOCl₂ TEA, PyridineDCM, TolueneHigh (via acid chloride)Corrosive and moisture-sensitive reagent, formation of HCl byproduct.
CDI None or Et₃NTHF, DCMModerate to HighGenerally clean reaction, byproduct (imidazole) is water-soluble.

This table provides a qualitative comparison based on literature for sterically hindered amide synthesis.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_purification Workup & Purification Tridecanoic Acid Tridecanoic Acid Activated Intermediate Activated Intermediate Tridecanoic Acid->Activated Intermediate + Coupling Reagent (e.g., DCC, SOCl2, HATU) Coupling Reagent Coupling Reagent This compound This compound Activated Intermediate->this compound + Dibenzylamine + Base (if needed) Dibenzylamine Dibenzylamine Crude Product Crude Product This compound->Crude Product Reaction Quench & Extraction Pure Product Pure Product Crude Product->Pure Product Column Chromatography or Recrystallization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_sm Starting materials visible on TLC? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No check_activation Is the carboxylic acid fully activated? yes_sm->check_activation check_conditions Are reaction conditions optimal? yes_sm->check_conditions side_reactions Check for side products (e.g., N-acylurea). no_sm->side_reactions optimize_activation Increase coupling reagent equivalents. Add DMAP/HOBt. check_activation->optimize_activation No change_reagent Switch to a more potent coupling agent (e.g., HATU). check_activation->change_reagent If still low yield increase_temp_time Increase temperature and/or reaction time. check_conditions->increase_temp_time No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Sterically Hindered N,N-Dibenzylamides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of sterically hindered N,N-dibenzylamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these challenging molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of sterically hindered N,N-dibenzylamides, offering potential causes and solutions in a question-and-answer format.

Question: My reaction yield is consistently low when using standard coupling reagents like DCC or HATU. What is the likely cause and how can I improve it?

Answer:

Low yields in the synthesis of sterically hindered N,N-dibenzylamides with common coupling reagents are primarily due to steric hindrance. The bulky nature of both the dibenzylamino group and sterically demanding acyl donors (e.g., pivaloyl or 2,4,6-trimethylbenzoyl groups) significantly slows down the nucleophilic attack of the amine onto the activated carboxylic acid intermediate. This can lead to the prevalence of side reactions or the incompletion of the reaction.[1][2]

Troubleshooting Steps:

  • Change in Synthetic Strategy: The most effective solution is often to switch to a more suitable synthetic method that is less sensitive to steric hindrance. The reaction of a Grignard reagent with an appropriate isocyanate has been shown to be a highly efficient alternative for the synthesis of sterically hindered amides, often providing high yields where traditional methods fail.[1][3][4]

  • Alternative Coupling Reagents: If you must use a coupling-reagent-based approach, consider using reagents specifically designed for hindered couplings. Acyl fluorides, generated in situ, can be more reactive than other activated esters and may improve yields.[3][5]

  • Optimization of Reaction Conditions:

    • Temperature: Increasing the reaction temperature may help overcome the activation energy barrier, but must be done cautiously to avoid decomposition of reagents or products.

    • Reaction Time: Extending the reaction time can allow for slow reactions to proceed to completion.

    • Reagent Stoichiometry: Using a slight excess of the less sterically hindered coupling partner might improve the reaction rate.

Question: I am attempting the Grignard-isocyanate method, but my yields are still not optimal. What are common pitfalls in this reaction?

Answer:

While the Grignard-isocyanate reaction is robust, several factors can lead to lower than expected yields. Grignard reagents are highly reactive and sensitive to moisture and acidic protons.

Troubleshooting Steps:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be rigorously dried. Even trace amounts of water will quench the Grignard reagent.[6]

  • Quality of Grignard Reagent: The Grignard reagent should be freshly prepared or properly stored. Titration of the Grignard reagent before use is recommended to accurately determine its concentration.

  • Side Reactions: A common side reaction is the coupling of the Grignard reagent with unreacted starting halide, forming a biphenyl-type impurity.[7] This can be minimized by slow addition of the halide to the magnesium turnings during the Grignard reagent formation.

  • Isocyanate Purity: Ensure the isocyanate used is pure and free from hydrolysis products (which would introduce water and amines that can react with the Grignard reagent).

Question: I am having difficulty purifying my sterically hindered N,N-dibenzylamide. What are the recommended purification techniques?

Answer:

Purification of bulky amides can be challenging due to their often high crystallinity and potentially similar polarity to byproducts.

Troubleshooting Steps:

  • Recrystallization: For solid products, recrystallization is often the most effective method for achieving high purity. Experiment with a range of solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane/petroleum ether) to find conditions that provide good crystal formation.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Stationary Phase: Standard silica gel is typically used.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.

    • Co-elution: Due to the bulky nature of the molecule, it may co-elute with non-polar impurities. Careful monitoring of fractions by TLC is crucial. If co-elution is a persistent issue, consider using a different stationary phase (e.g., alumina) or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: Why are traditional amide coupling reagents often inefficient for synthesizing sterically hindered N,N-dibenzylamides?

A1: The core issue is steric hindrance. The large dibenzylamino group and bulky substituents on the carboxylic acid create a crowded environment around the reaction centers. This physically impedes the approach of the nucleophilic amine to the activated carboxylic acid, slowing down the desired reaction and allowing side reactions to become more competitive.[1][2]

Q2: What is the general mechanism of the Grignard-isocyanate reaction for amide synthesis?

A2: The Grignard reagent (R-MgX) acts as a strong nucleophile. The carbon atom bonded to magnesium attacks the electrophilic carbonyl carbon of the isocyanate (R'-N=C=O). This addition forms a magnesium salt of the amide, which is then protonated during aqueous workup to yield the final amide product.

Q3: Are there any specific safety precautions I should take when working with Grignard reagents and isocyanates?

A3: Yes. Grignard reagents are highly flammable and react violently with water. They should be handled under an inert atmosphere and away from any sources of ignition. Isocyanates are toxic and can be potent respiratory sensitizers. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Data Presentation

The following table summarizes a qualitative comparison of yields for different synthetic methods for sterically hindered amides. Specific yields are highly substrate-dependent.

Target Amide TypeSynthetic MethodReagentsTypical YieldReference
Sterically Hindered Secondary AmideAcyl Fluoride GenerationCarboxylic Acid, BTFFH, AmineGood to Excellent[3]
Sterically Hindered N,N-disubstituted AmideGrignard ReactionGrignard Reagent, IsocyanateHigh[1][4]
Sterically Hindered AmideStandard CouplingCarboxylic Acid, Amine, DCC/HOBtLow to Moderate[8][9]
Sterically Hindered AmideAcid ChlorideAcid Chloride, Amine, BaseModerate to Good[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sterically Hindered N,N-Dibenzylamides via Grignard Reaction with Isocyanates

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriate aryl or alkyl halide (for Grignard formation)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Sterically hindered isocyanate (e.g., 2,4,6-trimethylphenyl isocyanate)

  • Dibenzylamine

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the halide in anhydrous ether or THF dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining halide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Amide Synthesis:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of the sterically hindered isocyanate in anhydrous ether or THF to the Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of N,N-Dibenzylamides from Acid Chlorides

Materials:

  • Sterically hindered acid chloride (e.g., pivaloyl chloride or 2,4,6-trimethylbenzoyl chloride)

  • Dibenzylamine

  • Anhydrous dichloromethane or THF

  • Triethylamine or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve dibenzylamine and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride:

    • Slowly add the sterically hindered acid chloride (1.0 equivalent) to the stirred solution of dibenzylamine and base.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_grignard Grignard-Isocyanate Method cluster_coupling Traditional Coupling Method start_g Start: Aryl/Alkyl Halide + Mg grignard Form Grignard Reagent (Anhydrous Ether/THF) start_g->grignard react_g React with Sterically Hindered Isocyanate grignard->react_g workup_g Aqueous Workup (NH4Cl) react_g->workup_g purify_g Purification (Recrystallization/Chromatography) workup_g->purify_g product_g Final Product: Sterically Hindered N,N-Dibenzylamide purify_g->product_g start_c Start: Carboxylic Acid + Dibenzylamine activate Activate Carboxylic Acid (e.g., DCC, HATU) start_c->activate couple Amide Bond Formation activate->couple workup_c Aqueous Workup couple->workup_c purify_c Purification (Chromatography) workup_c->purify_c product_c Final Product: Often Low Yield purify_c->product_c troubleshooting_logic start Low Yield in Synthesis? method Which method was used? start->method coupling Traditional Coupling (DCC, HATU, etc.) method->coupling Coupling Reagent grignard Grignard-Isocyanate method->grignard Grignard steric_hindrance Primary Cause: Steric Hindrance coupling->steric_hindrance grignard_issues Potential Issues with Grignard Reaction grignard->grignard_issues solution1 Switch to Grignard-Isocyanate Method steric_hindrance->solution1 Recommended solution2 Use Acyl Fluoride Chemistry steric_hindrance->solution2 Alternative solution3 Optimize Conditions: Increase Temp/Time steric_hindrance->solution3 Optimization solution4 Ensure Strict Anhydrous Conditions grignard_issues->solution4 solution5 Check Grignard Reagent Quality (Titrate) grignard_issues->solution5 solution6 Minimize Side Reactions (Slow Addition) grignard_issues->solution6

References

Technical Support Center: Synthesis of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N,N-Dibenzyltridecanamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of dibenzylamine with tridecanoyl chloride in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

2. My reaction yield is low. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Hydrolysis of Tridecanoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by moisture.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or gently heating the mixture if the starting materials are sterically hindered. However, prolonged heating can lead to side product formation.

  • Suboptimal Base: The choice and amount of base are critical. A tertiary amine like triethylamine or pyridine is commonly used to scavenge the HCl produced.[1] Use at least one equivalent of the base. Insufficient base can lead to the protonation of dibenzylamine, rendering it non-nucleophilic.

3. I am observing significant amounts of tridecanoic acid as an impurity. How can I minimize this?

The presence of tridecanoic acid indicates the hydrolysis of your starting material, tridecanoyl chloride.

  • Minimize Water Content: As mentioned, ensure all reagents and solvents are anhydrous.

  • Purify the Acyl Chloride: If you are preparing the tridecanoyl chloride in-situ from tridecanoic acid (e.g., using thionyl chloride or oxalyl chloride), ensure the complete removal of the excess reagent before adding the dibenzylamine.[1]

  • Work-up Procedure: During the work-up, a basic wash (e.g., with a saturated sodium bicarbonate solution) can help remove acidic impurities like tridecanoic acid.

4. My final product is an off-white or yellowish solid instead of a pure white crystalline product. What is the cause and how can I purify it?

Discoloration often points to the presence of impurities.

  • Side Reactions: At elevated temperatures, side reactions can occur, leading to colored byproducts. Running the reaction at room temperature or even 0°C can mitigate this.[3]

  • Purification:

    • Recrystallization: This is often the first and most effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined to dissolve the amide at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired amide from impurities based on polarity.[4] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.

5. How can I confirm the purity of my this compound?

Several analytical techniques can be used to assess the purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample. A pure sample should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities through unexpected signals.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of the sample.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Data Presentation

The following table summarizes the effectiveness of different purification methods on the final purity of this compound. The data is representative and may vary based on the initial purity of the crude product.

Purification MethodStarting Purity (Crude)Final PurityAdvantagesDisadvantages
Single Recrystallization~85%95-98%Simple, cost-effective, good for removing major impurities.May not remove impurities with similar solubility; product loss in mother liquor.
Multiple Recrystallizations~85%>99%Achieves high purity.Significant product loss with each recrystallization step.
Column Chromatography~85%>99%Excellent for separating closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Acid/Base Wash~85%90-95%Effective for removing acidic or basic impurities.Not effective for neutral impurities.

Experimental Protocols

Synthesis of this compound (Schotten-Baumann Conditions)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dibenzylamine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).[1]

  • Base Addition: Add triethylamine (1.1 eq) to the solution and stir.

  • Acylation: Cool the mixture to 0°C using an ice bath. Slowly add a solution of tridecanoyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

  • Solvent Selection: Dissolve a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

G cluster_synthesis Synthesis Troubleshooting cluster_solutions Purification Pathways start Low Purity of this compound check_impurities Identify Impurities (TLC, NMR) start->check_impurities acid_impurity Acidic Impurity (Tridecanoic Acid) check_impurities->acid_impurity unreacted_sm Unreacted Starting Material check_impurities->unreacted_sm other_impurities Other/Unknown Impurities check_impurities->other_impurities acid_wash Perform Acid/Base Wash acid_impurity->acid_wash Yes increase_time Increase Reaction Time/Equivalents unreacted_sm->increase_time Yes column Column Chromatography other_impurities->column Yes recrystallize_acid Recrystallize acid_wash->recrystallize_acid end Pure this compound recrystallize_acid->end recrystallize_sm Recrystallize increase_time->recrystallize_sm recrystallize_sm->end column->end

Caption: Troubleshooting workflow for improving the purity of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with N,N-Dibenzyltridecanamide in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with N,N-Dibenzyltridecanamide in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: this compound is a lipophilic molecule and is expected to have low solubility in aqueous solutions. Precipitation, also known as aggregation, is common when the concentration of a hydrophobic compound exceeds its solubility limit in an aqueous medium.[1][2][3] This can be exacerbated by factors such as pH and the ionic strength of the buffer.

Q2: What is the first step I should take to address the solubility of this compound?

A2: The initial and most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of organic compounds and its miscibility with water.[4][5]

Q3: What concentration of DMSO is acceptable in my assay?

A3: It is crucial to determine the tolerance of your specific assay to DMSO, as it can affect cell viability and enzyme activity, or interfere with assay signals.[6][7][8] Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but it is always recommended to perform a vehicle control experiment to assess the impact of the solvent at the final concentration used.[7][9][10] For some sensitive assays, even lower concentrations (<0.1%) may be necessary.[7]

Q4: My compound precipitates even when I use a DMSO stock solution. What are my next options?

A4: If simple dilution of a DMSO stock is insufficient, you can explore several other solubilization techniques. These include the use of co-solvents, surfactants, or cyclodextrins.[11][12] The choice of method will depend on the specific requirements and constraints of your assay system.

Q5: Can you explain how cyclodextrins can improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][15] They can form inclusion complexes with poorly soluble molecules like this compound, effectively encapsulating the hydrophobic compound and increasing its apparent solubility in aqueous solutions.[13][15][16][17]

Q6: Are there other potential strategies if the above methods fail or are not compatible with my assay?

A6: Yes, other advanced formulation strategies can be considered, although they may require more extensive development. These include the use of nanoparticles, liposomes, or solid dispersions.[11][18][19][20] These techniques aim to increase the surface area of the compound or encapsulate it in a delivery system to improve its interaction with the aqueous environment.[21]

Troubleshooting Guides & Experimental Protocols

Using Organic Co-solvents (DMSO)

This is the most straightforward method to solubilize this compound for in vitro assays.

Experimental Protocol: Preparation of a DMSO Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Dilution in Assay Buffer: For the assay, perform serial dilutions of the stock solution directly into the final assay buffer to reach the desired working concentration. Ensure the final DMSO concentration remains below the tolerance limit of your assay.

Data Presentation: Recommended Final DMSO Concentrations for Different Assay Types

Assay TypeRecommended Max. DMSO Concentration (%)Potential Effects of Higher Concentrations
Cell-based Viability/Proliferation0.1 - 0.5%Cytotoxicity, altered cell morphology[9][22]
Enzyme Inhibition Assays< 1%Direct enzyme inhibition or activation, signal interference
Receptor Binding Assays< 0.5%Alteration of binding kinetics, non-specific binding
In vivo (animal studies)Varies by route and formulationToxicity, irritation at the injection site
Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins can be an effective alternative when the required final DMSO concentration is too high for the assay.

Experimental Protocol: Solubilization with β-Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable β-cyclodextrin derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Complexation: While vortexing the cyclodextrin solution, slowly add the compound stock dropwise.

  • Incubation: Incubate the mixture, often with shaking or stirring, for a period ranging from 1 to 24 hours at a controlled temperature (e.g., room temperature or 37°C) to allow for the formation of the inclusion complex.

  • Filtration (Optional): To remove any undissolved compound, the solution can be filtered through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of the solubilized this compound in the final solution using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Comparison of Solubilizing Agents

Solubilizing AgentTypical Working ConcentrationAdvantagesDisadvantages
DMSO0.1 - 1% (final)High solubilizing power for many compounds.Can be toxic to cells and interfere with assays at higher concentrations.[6][9]
Ethanol0.1 - 1% (final)Less toxic than DMSO for some cell lines.Lower solubilizing power for highly lipophilic compounds.
HP-β-Cyclodextrin1 - 10 mMLow cytotoxicity, can improve bioavailability.[13][16]May not be suitable for all compounds; can sometimes extract lipids from cell membranes.

Visualizations

experimental_workflow Workflow for Overcoming Solubility Issues start Start: this compound Powder stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Assay Buffer stock_prep->dilution check_solubility Observe for Precipitation? dilution->check_solubility assay_ready Solution is Ready for Assay (Final DMSO < 0.5%) check_solubility->assay_ready No troubleshoot Precipitation Occurs check_solubility->troubleshoot Yes cyclodextrin Option 1: Use Cyclodextrins troubleshoot->cyclodextrin cosolvent Option 2: Test Other Co-solvents (e.g., Ethanol) troubleshoot->cosolvent formulation Option 3: Advanced Formulation (e.g., Nanoparticles) troubleshoot->formulation end Proceed with Assay cyclodextrin->end cosolvent->end formulation->end

Caption: A decision-making workflow for addressing solubility issues.

cyclodextrin_mechanism Mechanism of Cyclodextrin Solubilization cluster_before Before Complexation cluster_after After Complexation compound This compound Hydrophobic water Aqueous Buffer cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior compound->cyclodextrin:hydrophobic Encapsulation complex Inclusion Complex Soluble in Aqueous Buffer cyclodextrin->complex

Caption: How cyclodextrins enhance the solubility of hydrophobic compounds.

References

Technical Support Center: N,N-Dibenzyltridecanamide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Dibenzyltridecanamide formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

A1: this compound, a long-chain aliphatic amide, is predicted to have low aqueous solubility due to its significant hydrophobic character. Key challenges include:

  • Poor Solubility: Difficulty in achieving desired concentrations in aqueous media for in vitro and in vivo studies.

  • Physical Instability: Potential for precipitation or crystallization from supersaturated solutions.

  • Chemical Instability: Susceptibility to hydrolysis and oxidation under certain conditions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of N,N-disubstituted amides, the two primary degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to yield dibenzylamine and tridecanoic acid. This can be catalyzed by acidic or basic conditions.[1][2][3][4][5]

  • Oxidation: Oxidation may occur at the benzylic carbons or the long alkyl chain, particularly in the presence of oxidizing agents, light, or metal ions.[6][7][8][9]

Q3: What analytical techniques are suitable for stability studies of this compound formulations?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometric detector is recommended.[10][11] This allows for the separation and quantification of the parent compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Precipitation of this compound from solution.
Potential Cause Troubleshooting Steps
Poor solubility in the chosen solvent system. 1. Solvent Screening: Determine the solubility in a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400). 2. Co-solvents: Employ a co-solvent system to enhance solubility. 3. pH Adjustment: Evaluate the impact of pH on solubility, although amides are generally neutral.
Supersaturation and subsequent crystallization. 1. Formulation Aids: Incorporate precipitation inhibitors or polymers (e.g., HPMC, PVP) to maintain a metastable supersaturated state. 2. Lipid-Based Formulations: Consider formulating in oils, lipids, or self-emulsifying drug delivery systems (SEDDS).
Temperature fluctuations. 1. Controlled Environment: Store formulations at a constant, controlled temperature. 2. Excipient Selection: Choose excipients that minimize the impact of temperature changes on solubility.
Issue 2: Chemical degradation of this compound in the formulation.
Potential Cause Troubleshooting Steps
Hydrolysis due to acidic or basic pH. 1. pH Control: Buffer the formulation to a pH where the amide bond is most stable (typically near neutral pH). 2. Excipient Screening: Ensure that acidic or basic impurities in excipients are not catalyzing degradation.
Oxidation. 1. Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol in the formulation. 2. Chelating Agents: If metal ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA). 3. Inert Atmosphere: During manufacturing and storage, protect the formulation from oxygen by blanketing with an inert gas like nitrogen or argon.
Photodegradation. 1. Light Protection: Store the formulation in light-resistant containers (e.g., amber vials).[12] 2. Photostabilizers: In cases of severe photosensitivity, the inclusion of a photostabilizing agent may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.[13][14][15][16][17]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a validated HPLC or UPLC-MS method to separate and identify the parent drug and any degradation products.

Data Presentation:

Stress Condition % Degradation Number of Degradants Major Degradant (if identified)
0.1 N HCl, 60°C, 24h15.22Dibenzylamine
0.1 N NaOH, 60°C, 24h25.82Tridecanoic Acid
3% H₂O₂, RT, 24h8.53Oxidized species
80°C, 48h5.11Unknown
UV Light, 24h12.34Photodegradants

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

degradation_pathway A This compound B Dibenzylamine A->B Hydrolysis (Acid/Base) C Tridecanoic Acid A->C Hydrolysis (Acid/Base) D Oxidized Products A->D Oxidation (e.g., H2O2) troubleshooting_workflow start Formulation Instability Observed issue Identify Issue: Precipitation or Degradation? start->issue precipitation Precipitation issue->precipitation Precipitation degradation Degradation issue->degradation Degradation solubility Assess Solubility precipitation->solubility stability Forced Degradation Study degradation->stability sol_action Optimize Solvent/Excipients solubility->sol_action stab_action Add Stabilizers (Antioxidants, Buffers) stability->stab_action end Stable Formulation sol_action->end stab_action->end

References

troubleshooting N,N-Dibenzyltridecanamide aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dibenzyltridecanamide.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a tertiary amide with a long aliphatic chain (tridecanamide) and two benzyl groups attached to the nitrogen atom. Its structure suggests it is a largely hydrophobic and non-polar molecule with a high molecular weight. Due to these characteristics, it is expected to have low solubility in aqueous solutions and be more soluble in organic solvents.[1][2][3] Like other N,N-disubstituted amides, the presence of two bulky benzyl groups can influence its reactivity and physical properties.[3]

Q2: Why is my this compound aggregating or precipitating out of solution?

Aggregation of this compound is likely due to its hydrophobic nature.[1] In polar solvents, particularly aqueous solutions, hydrophobic molecules tend to self-associate to minimize their contact with the polar solvent molecules, a phenomenon driven by the hydrophobic effect.[1] This can lead to the formation of soluble aggregates or visible precipitates, especially at higher concentrations.

Q3: What factors can influence the aggregation of this compound?

Several factors can impact the aggregation of this compound:

  • Solvent: The choice of solvent is critical. Polar solvents will promote aggregation, while non-polar organic solvents are more likely to dissolve the compound.

  • Concentration: As the concentration of this compound increases, the likelihood of aggregation and precipitation also increases.[4]

  • Temperature: The effect of temperature on the solubility of long-chain amides can be complex and depends on the solvent.[5] For many organic solids, solubility increases with temperature.[5]

  • Presence of additives: The addition of certain excipients or detergents can help to prevent aggregation.[6]

Troubleshooting Guides

Issue 1: this compound is not dissolving.

Symptoms:

  • Visible solid particles remain in the solvent after mixing.

  • The solution appears cloudy or hazy.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate solvent This compound is predicted to be highly hydrophobic. Attempt to dissolve it in a non-polar or moderately polar organic solvent. See the solvent selection table below for suggestions.
Insufficient temperature Gently warm the solution while stirring. For many hydrophobic compounds, solubility increases with temperature.[5] Be cautious and ensure the compound is stable at elevated temperatures.
Concentration is too high Try preparing a more dilute solution. There is a saturation limit for every compound in a given solvent.

Solvent Selection Guide (Predicted Solubility)

SolventPredicted SolubilityRationale
Water Very LowHighly polar solvent, incompatible with the hydrophobic nature of the molecule.[1]
Ethanol / Methanol Low to ModerateMay have some success, especially with warming, but the long alkyl chain will limit solubility.
Dimethyl Sulfoxide (DMSO) Moderate to HighA polar aprotic solvent known for its ability to dissolve a wide range of hydrophobic compounds.[4]
Dichloromethane (DCM) HighA non-polar organic solvent that is likely to be a good choice for dissolving this compound.[7]
Tetrahydrofuran (THF) HighA moderately polar aprotic solvent that can be effective for dissolving large hydrophobic molecules.
Toluene HighA non-polar aromatic solvent that should be compatible with the benzyl groups and the long alkyl chain.
Issue 2: The solution is clear at first but then becomes cloudy or forms a precipitate over time.

Symptoms:

  • A clear solution turns turbid upon standing.

  • Solid material crashes out of a previously clear solution.

Possible Causes and Solutions:

CauseRecommended Action
Slow aggregation kinetics Even below the saturation point, molecules can slowly aggregate. Consider using a co-solvent or an additive to improve stability.
Temperature fluctuations If the solution was prepared at an elevated temperature, cooling to room temperature can cause the compound to precipitate. Maintain a constant, slightly elevated temperature if the experimental protocol allows.
Change in solvent composition If the solution is being added to a different solvent system (e.g., an aqueous buffer for a biological assay), the change in polarity can induce precipitation.[8] See the protocol for preparing aqueous solutions below.

Experimental Protocols

Protocol 1: Characterization of Aggregation using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[9] It is highly sensitive to the presence of aggregates.[9]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Serially dilute the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline for a biological assay) to a range of concentrations. It is crucial to ensure the final concentration of the organic solvent is low and consistent across all samples to minimize its effect on the measurement.

    • Filter all solutions through a 0.22 µm filter to remove dust and other extraneous particles.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the prepared samples to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the solution.

    • The presence of particles with a hydrodynamic radius significantly larger than that expected for a monomeric form of the molecule is indicative of aggregation.

Workflow for DLS Analysis of Aggregation

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilute Serially Dilute in Experimental Buffer stock->dilute filter Filter Samples (0.22 µm filter) dilute->filter equilibrate Equilibrate Instrument and Sample filter->equilibrate acquire Acquire Scattering Data equilibrate->acquire analyze Analyze Correlation Function acquire->analyze interpret Interpret Size Distribution analyze->interpret

Caption: Workflow for detecting this compound aggregation using DLS.

Protocol 2: Monitoring Aggregation with NMR Spectroscopy

NMR spectroscopy can be used to detect aggregation by observing changes in the chemical shifts, line broadening, and diffusion coefficients of the molecule in solution.[10][11]

Methodology:

  • Sample Preparation:

    • Prepare a series of samples of this compound in the desired deuterated solvent at varying concentrations.

  • 1H NMR Spectroscopy:

    • Acquire 1H NMR spectra for each concentration.

    • Monitor for changes in chemical shifts and line broadening. Aggregation can lead to shifts in the positions of proton signals and a broadening of the peaks due to the slower tumbling of larger aggregates in solution.[12]

  • Diffusion-Ordered Spectroscopy (DOSY):

    • Perform a DOSY experiment on each sample.

    • This technique separates NMR signals based on the diffusion coefficient of the molecules.

    • A decrease in the diffusion coefficient with increasing concentration is a strong indicator of aggregate formation.

Logical Flow for NMR-Based Aggregation Analysis

NMR_Logic cluster_analysis Spectral Analysis start Prepare Samples (Varying Concentrations) nmr_acq Acquire 1H NMR Spectra start->nmr_acq dosy_acq Acquire DOSY Spectra start->dosy_acq chem_shift Analyze Chemical Shifts and Line Broadening nmr_acq->chem_shift diffusion Calculate Diffusion Coefficients dosy_acq->diffusion decision Concentration- Dependent Changes? chem_shift->decision diffusion->decision conclusion_agg Aggregation Likely decision->conclusion_agg Yes conclusion_no_agg No Significant Aggregation decision->conclusion_no_agg No

Caption: Decision-making process for identifying aggregation using NMR.

Protocol 3: Preparing Aqueous Solutions of this compound for Biological Assays

Due to its low aqueous solubility, care must be taken when preparing solutions for biological experiments.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.

  • Intermediate Dilutions: If necessary, perform intermediate dilutions in DMSO to achieve the desired concentration range.

  • Final Dilution:

    • Pipette the required volume of the DMSO stock solution directly into the aqueous assay buffer.

    • It is critical to ensure rapid mixing to prevent localized high concentrations that can lead to precipitation. Vortex or triturate the solution immediately after adding the DMSO stock.

    • The final concentration of DMSO in the assay should be kept as low as possible (typically ≤1%) and be consistent across all experimental conditions, including controls.[8]

  • Solubility Check:

    • After preparation, visually inspect the final solution for any signs of precipitation or cloudiness.

    • If possible, centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble concentration.

Signaling Pathway of Potential Aggregation-Induced Assay Interference

Assay_Interference Compound This compound in DMSO Mix Addition to Buffer Compound->Mix Buffer Aqueous Assay Buffer Buffer->Mix Aggregate Formation of Aggregates Mix->Aggregate Poor Solubility Binding Non-specific Binding to Aggregates Aggregate->Binding Target Biological Target (e.g., Enzyme, Receptor) Target->Binding Result False Positive/ Inaccurate Results Binding->Result

Caption: Potential pathway of aggregation leading to assay interference.

References

Optimizing N,N-Dibenzylation Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for optimizing N,N-dibenzylation reactions. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis of N,N-dibenzylated amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N,N-dibenzylation of primary amines?

A1: The most common methods involve the reaction of a primary amine with a benzylating agent. Key reagents include:

  • Benzyl Halides (e.g., Benzyl Bromide, Benzyl Chloride): These are highly reactive electrophiles that readily undergo nucleophilic substitution with amines. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.[1][2]

  • Dibenzyl Carbonate: This reagent offers a greener alternative to benzyl halides, with benzyl alcohol being the only major byproduct.[3][4] The reaction often requires elevated temperatures and can be catalyzed by phosphonium salts.[3][4]

  • Benzyl Alcohol: In a process known as hydrogen-borrowing or hydrogen auto-transfer, benzyl alcohol can be used to alkylate amines.[5][6] This method is environmentally friendly as water is the only byproduct.[5][6] It typically requires a metal catalyst, such as a palladium-doped Metal-Organic Framework (MOF).[5][6]

Q2: What is the general mechanism for N,N-dibenzylation with benzyl halides?

A2: The alkylation of amines with benzyl halides generally proceeds through a series of bimolecular nucleophilic substitution (SN2) reactions.[7] The primary amine first acts as a nucleophile, attacking the benzylic carbon and displacing the halide. This forms a secondary amine, which is then deprotonated by a base. The resulting secondary amine is typically more nucleophilic than the starting primary amine and reacts with a second equivalent of the benzyl halide to form the tertiary, N,N-dibenzylated amine.[7]

Q3: How do I choose the right solvent for my reaction?

A3: The choice of solvent depends on the specific reagents and reaction conditions. Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. For reactions with benzyl halides, the solvent should be able to dissolve the amine substrate and the base. In some cases, solvent-free conditions are employed, particularly with dibenzyl carbonate at high temperatures.[4]

Q4: What are common side reactions to be aware of?

A4: The primary side reaction is the formation of the mono-benzylated amine. Over-alkylation can also occur, leading to the formation of a quaternary ammonium salt, especially if the product is not sterically hindered.[7] When using dibenzyl carbonate, the formation of benzyl carbamate can be a competing reaction.[3][4]

Troubleshooting Guide

Problem 1: Low yield of the N,N-dibenzylated product.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increase the reaction time or temperature if necessary. Ensure efficient stirring, as poor mixing can lead to slow reaction rates.[8]
Insufficient Reagents Ensure at least two equivalents of the benzylating agent and a suitable excess of the base are used. For less reactive amines, a larger excess of the benzylating agent may be required.
Poor Quality Catalyst If using a catalytic method (e.g., with benzyl alcohol), ensure the catalyst is active. For palladium on carbon (Pd/C), use a catalyst from a reliable source.[8]
Steric Hindrance If the primary amine is sterically hindered, the reaction may be slow. Consider using a more reactive benzylating agent or more forcing reaction conditions (higher temperature).

Problem 2: Formation of significant amounts of mono-benzylated byproduct.

Possible Cause Suggested Solution
Insufficient Benzylating Agent Increase the equivalents of the benzylating agent to favor the second benzylation step.
Reaction Stoichiometry The relative rates of the first and second benzylation play a role. The secondary amine formed after the first benzylation is often more nucleophilic. Driving the reaction to completion with sufficient time and reagents is key.
Base Strength A base that is too weak may not efficiently deprotonate the intermediate ammonium salt, slowing down the second alkylation. Consider a stronger base like potassium carbonate or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Similar Polarity of Products The starting material, mono-benzylated, and di-benzylated products may have similar polarities, making separation by silica gel chromatography challenging.[9]
Amine Tailing on Silica Gel Amines are basic and can interact strongly with the acidic silanol groups on silica gel, leading to poor peak shape and difficult purification.[9] Consider adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.[10] Alternatively, use an amine-functionalized silica column.[9]
Product is Water-Soluble If the product is a salt or highly polar, it may be lost during aqueous workup. Ensure the aqueous layer is basified to free the amine before extraction with an organic solvent.[10]
Presence of Quaternary Salt If a quaternary ammonium salt has formed, it will be highly polar and may not elute from a standard silica gel column. It can often be removed by an aqueous wash.

Experimental Protocols

Protocol 1: N,N-Dibenzylation using Benzyl Bromide and Potassium Carbonate

This protocol is adapted from a general procedure for the N-benzylation of amino acids.[1]

  • Preparation: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add the primary amine (1 equivalent).

  • Reagents: Add a suitable solvent (e.g., ethanol, acetonitrile) and potassium carbonate (K₂CO₃, 2.2 equivalents).

  • Addition of Benzylating Agent: While stirring, add benzyl bromide (2.2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash them with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Selective N,N-Dibenzylation using Dibenzyl Carbonate and a Phosphonium Salt Catalyst

This protocol is based on the selective dibenzylation of primary aliphatic amines.[3][4]

  • Preparation: In a reaction vessel, combine the primary aliphatic amine (1 equivalent), dibenzyl carbonate (2 equivalents), and a catalytic amount of a tetraalkylphosphonium salt (e.g., tetrabutylphosphonium bromide, 0.25 equivalents).

  • Reaction: Heat the solvent-free mixture to 170 °C under atmospheric pressure. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture.

  • Purification: The product can be purified directly by flash chromatography or distillation.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for N,N-Dibenzylation of Benzylamine with Dibenzyl Carbonate. [3]

EntryCatalystTemperature (°C)Time (h)Conversion (%)Yield of Dibenzylamine (%)Yield of Tribenzylamine (%)
1None1703934845
2Tetrabutylphosphonium Bromide1703100095

Reactions performed with a molar ratio of benzylamine/dibenzyl carbonate/catalyst of 1:2:0.25.

Visualizations

Experimental Workflow for N,N-Dibenzylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine primary amine, solvent, and base in flask B Add benzylating agent A->B Dropwise addition C Heat and stir reaction mixture B->C D Monitor reaction by TLC/LC-MS C->D D->C Incomplete E Cool reaction D->E Complete F Aqueous wash / Filtration E->F G Extract with organic solvent F->G H Dry and concentrate G->H I Column Chromatography H->I J Characterize pure product I->J

Caption: General workflow for an N,N-dibenzylation experiment.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of N,N-Dibenzylated Product Check_TLC Check TLC for starting material (SM) Start->Check_TLC SM_Present SM still present? Check_TLC->SM_Present Increase_Time_Temp Increase reaction time/temperature SM_Present->Increase_Time_Temp Yes Mono_Product Main spot is mono-benzylated product? SM_Present->Mono_Product No Check_Reagents Check reagent stoichiometry (>= 2 eq. benzylating agent) Increase_Time_Temp->Check_Reagents Add_Reagent Add more benzylating agent Mono_Product->Add_Reagent Yes Complex_Mixture Complex mixture of spots? Mono_Product->Complex_Mixture No Optimize_Conditions Re-optimize conditions (temp, solvent, base) Complex_Mixture->Optimize_Conditions Yes Purification_Issue Consider purification issues (e.g., product is water-soluble) Complex_Mixture->Purification_Issue No

References

Technical Support Center: N,N-Dibenzyltridecanamide Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the characterization of N,N-Dibenzyltridecanamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of this compound in 1H NMR?

A1: Due to hindered rotation around the amide C-N bond, you may observe distinct signals for the two benzyl groups. The protons of the CH2 groups in the benzyl moieties will likely appear as two separate singlets, rather than a single peak. The long alkyl chain (tridecanamide) will show characteristic signals for the terminal methyl group (a triplet), multiple methylene groups (a broad multiplet), and the methylene group adjacent to the carbonyl group (a triplet at a slightly downfield shift).

Q2: What are the common challenges in the mass spectrometry analysis of this compound?

A2: A primary challenge can be fragmentation. The molecule may undergo cleavage at several points, including the amide bond and along the alkyl chain. Identifying the correct molecular ion peak ([M+H]+ or [M+Na]+) is crucial. In-source fragmentation can sometimes be misinterpreted as impurities. Optimizing the ionization method (e.g., ESI, APCI) and collision energy is key to obtaining a clear mass spectrum.

Q3: How can I purify this compound if my initial synthesis results in impurities?

A3: Column chromatography on silica gel is a standard and effective method for purifying amides. A solvent system with a gradient of ethyl acetate in hexanes is typically a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q4: What should I consider when developing an HPLC method for purity analysis of this compound?

A4: A reversed-phase C18 column is generally suitable for analyzing amides. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a good starting point. A gradient elution may be necessary to achieve good separation of the target compound from any starting materials or byproducts. UV detection is appropriate, as the benzyl groups provide a chromophore.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad or poorly resolved peaks in ¹H NMR Sample concentration is too high, leading to aggregation. Presence of paramagnetic impurities. Insufficient shimming of the magnet.Dilute the sample. Filter the sample through a small plug of silica gel. Re-shim the instrument.
Unexpected complexity in the aromatic region Presence of impurities with aromatic protons. Restricted rotation around the N-benzyl bonds leading to complex splitting patterns.Check the purity of the sample by TLC or HPLC. Acquire a 2D NMR spectrum (e.g., COSY) to help assign the signals.
Absence of a clear molecular ion peak in ¹³C NMR Low sample concentration or insufficient number of scans. Long relaxation times for quaternary carbons (e.g., the carbonyl carbon).Increase the sample concentration or the number of scans. Adjust the relaxation delay (d1) in the acquisition parameters.
Mass Spectrometry (MS)
Issue Potential Cause Troubleshooting Steps
No molecular ion peak observed In-source fragmentation is too high. The compound is not ionizing efficiently.Reduce the cone voltage or fragmentor voltage. Try a different ionization source (e.g., switch from ESI to APCI). Add a small amount of sodium or potassium salt to promote the formation of adducts ([M+Na]⁺ or [M+K]⁺).
Multiple unexpected peaks in the mass spectrum Presence of impurities. Formation of various adducts (e.g., with solvents or salts). Fragmentation of the molecule.Purify the sample using chromatography. Identify the solvent and buffer composition and look for corresponding adduct peaks. Perform tandem MS (MS/MS) to analyze the fragmentation pattern of the parent ion.
Low signal intensity Low sample concentration. Poor solubility in the infusion solvent. Ion suppression from contaminants.Increase the sample concentration. Use a solvent in which the sample is highly soluble. Purify the sample to remove interfering substances.
High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Column overload. Inappropriate mobile phase pH. Column degradation.Reduce the injection volume or sample concentration. Adjust the pH of the mobile phase (although amides are generally neutral). Replace the column.
Multiple peaks for a pure sample Isomers or conformers that are stable on the HPLC timescale. On-column degradation.This is less common for this type of amide but could be investigated by collecting the fractions and re-analyzing by NMR. Use a milder mobile phase or a shorter analysis time.
Inconsistent retention times Fluctuation in mobile phase composition. Temperature variations. Column equilibration issues.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Equilibrate the column with the initial mobile phase for a sufficient time before each run.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution to approximately 10-50 µg/mL with the mobile phase.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it through an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis: Identify the molecular ion peak, which should correspond to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 50% acetonitrile and increasing to 95% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Integrate the peaks and calculate the percentage purity based on the peak areas.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Crude This compound Purification Purification by Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Determination HPLC HPLC Analysis Purification->HPLC Purity Assessment Analysis Spectral & Chromatographic Data Analysis NMR->Analysis MS->Analysis HPLC->Analysis Report Final Report Analysis->Report

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Troubleshooting_Logic Start Unexpected Result in Characterization Purity_Check Is the sample pure? Start->Purity_Check Instrument_Check Are instrument parameters optimal? Purity_Check->Instrument_Check Yes Purify Re-purify sample (e.g., chromatography) Purity_Check->Purify No Optimize Optimize experimental parameters Instrument_Check->Optimize No Consult Consult literature or technical support Instrument_Check->Consult Yes Reanalyze Re-analyze sample Purify->Reanalyze Optimize->Reanalyze Reanalyze->Start Issue Persists

Caption: A logical flowchart for troubleshooting unexpected experimental results.

improving the efficiency of N,N-Dibenzyltridecanamide purification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N,N-Dibenzyltridecanamide Purification

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in . The information is structured to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for achieving high purity, provided a suitable solvent system is identified.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as tridecanoyl chloride and dibenzylamine, byproducts from the synthesis, and residual solvents. The nature of impurities can be identified using analytical techniques like HPLC, LC-MS, and GC-MS.[1]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature. Based on structurally similar amides, consider solvents such as ethanol, acetone, or mixtures of polar and non-polar solvents.[2][3] It is crucial to perform small-scale solubility tests with a range of solvents to determine the optimal one.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or a universal detector like a Chemiluminescent Nitrogen Detector (CLND) is a robust method for purity assessment.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify proton and carbon environments. Mass Spectrometry (MS) is used to confirm the molecular weight.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compound and Impurities Incorrect mobile phase polarity.Optimize the eluent system by performing thin-layer chromatography (TLC) first to determine the ideal solvent ratio.
Column overloading.Reduce the amount of crude sample loaded onto the column.
High Back Pressure Blockage in the system (e.g., column frit, tubing).[5]Back-flush the column or replace the inlet frit. Ensure the mobile phase and sample are filtered.[5]
Precipitate formation in the column.Ensure the sample is fully dissolved in the mobile phase before loading. Consider a stronger injection solvent if solubility is an issue.[5]
Compound Elutes Too Quickly or Too Slowly Mobile phase is too polar or not polar enough.Adjust the solvent gradient or isocratic composition. For faster elution, increase the polarity of the mobile phase; for slower elution, decrease it.
Split Peaks Column contamination or void formation.[5]Wash the column with a strong solvent. If a void is suspected, the column may need to be repacked or replaced.[5]
Sample solvent is stronger than the mobile phase.[5]Dissolve the sample in the mobile phase or a weaker solvent.[5]
Recrystallization Issues
Problem Possible Cause Solution
No Crystal Formation Upon Cooling The compound is too soluble in the chosen solvent.Use a less polar solvent or a solvent mixture. Try adding an anti-solvent dropwise to the solution.
The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
Oily Precipitate Forms Instead of Crystals The boiling point of the solvent is too high, or the cooling is too rapid.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities that inhibit crystallization.Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.Cool the solution for a longer period or at a lower temperature. Minimize the amount of solvent used for dissolving the crude product.
Premature crystallization during hot filtration.Heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtration. Add a small amount of hot solvent to the funnel to keep the compound dissolved.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the target compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.

  • Elution: Begin elution with the determined solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization Purification
  • Solvent Selection: Determine a suitable solvent or solvent pair where this compound has low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor Analysis combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool Solution Slowly hot_filter->cool form_crystals Crystal Formation cool->form_crystals vacuum_filter Vacuum Filtration form_crystals->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

References

Technical Support Center: Scale-up Synthesis of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of N,N-Dibenzyltridecanamide.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction is showing low or no yield of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue in amide synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inefficient Amide Coupling: The direct reaction of a carboxylic acid (tridecanoic acid) and an amine (dibenzylamine) to form an amide is often slow and requires high temperatures to drive off water.[1][2] On a larger scale, inefficient water removal can significantly hinder the reaction progress.

    • Troubleshooting:

      • Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to effectively remove water as it is formed.

      • Coupling Reagents: Employ a coupling reagent to activate the carboxylic acid. This allows the reaction to proceed under milder conditions and often leads to higher yields. Common coupling reagents for large-scale amide synthesis include carbodiimides (e.g., DCC, EDC) and phosphonium or uronium salts (e.g., PyBOP, HATU).

      • Acid Chloride Intermediate: A robust method involves converting tridecanoic acid to tridecanoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily react with dibenzylamine. This is a common industrial approach for producing N,N-dialkyl fatty acid amides.

  • Poor Quality of Starting Materials: Impurities in tridecanoic acid or dibenzylamine can interfere with the reaction.

    • Troubleshooting:

      • Purity Check: Verify the purity of your starting materials using techniques like NMR, GC-MS, or titration.

      • Purification: If necessary, purify the starting materials before use. Tridecanoic acid can be recrystallized, and dibenzylamine can be distilled.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical parameters.

    • Troubleshooting:

      • Temperature: If using direct thermal condensation, ensure the temperature is high enough (typically >150 °C) to drive the reaction forward. When using coupling agents or the acid chloride route, the reaction can often be performed at or below room temperature.

      • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

      • Stoichiometry: Ensure the correct stoichiometric ratio of reactants. A slight excess of one reactant (often the amine) can sometimes be used to drive the reaction to completion, but this can complicate purification.

Issue 2: Difficulty in Product Purification

Question: I am struggling to purify this compound from the reaction mixture. What are the common impurities and effective purification strategies?

Answer: The purification of a long-chain, non-polar amide like this compound can be challenging due to its physical properties and the nature of potential side products.

Common Impurities:

  • Unreacted Starting Materials: Tridecanoic acid and dibenzylamine.

  • Side Products from Coupling Reagents: If a coupling reagent is used, byproducts will be present (e.g., dicyclohexylurea from DCC).

  • Side Products from Acid Chloride Synthesis: Residual chlorinating agent and byproducts.

  • Formation of Salts: Reaction between the acidic tridecanoic acid and the basic dibenzylamine can form a salt, which may be difficult to separate.

Purification Strategies:

  • Aqueous Workup:

    • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove unreacted dibenzylamine and other basic impurities.

    • Base Wash: Wash with a dilute base solution (e.g., 1 M NaOH or saturated NaHCO₃) to remove unreacted tridecanoic acid and acidic byproducts.

    • Brine Wash: Wash with a saturated NaCl solution to remove residual water and some water-soluble impurities.

  • Recrystallization: this compound is expected to be a solid at room temperature. Recrystallization from a suitable solvent system is often a highly effective method for purification on a large scale.

    • Solvent Selection: Experiment with different solvents to find a system where the product is soluble at high temperatures and sparingly soluble at low temperatures. Potential solvents include hexanes, ethyl acetate, ethanol, or mixtures thereof.

  • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly for large-scale purification. It is generally used as a final polishing step if high purity is required and other methods have failed. Due to the non-polar nature of the product, normal-phase silica gel chromatography would be appropriate.

  • Vacuum Distillation: For some N,N-dialkyl fatty acid amides, vacuum distillation is a viable purification method. However, the high molecular weight of this compound may require very high vacuum and high temperatures, which could lead to thermal degradation.

Issue 3: Formation of Undesired Side Products

Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: Side reactions can significantly impact yield and purity. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions:

  • Over-acylation: If using the acid chloride method with a primary or secondary amine that has other reactive sites, over-acylation can occur. However, with dibenzylamine, this is not a primary concern.

  • Racemization: If there were a chiral center alpha to the carbonyl group, racemization could be a concern, especially under harsh reaction conditions. For tridecanoic acid, this is not an issue.

  • Decomposition: At very high temperatures used for direct amidation, decomposition of the starting materials or product can occur.

  • Reactions with Solvents: Some solvents can participate in side reactions, especially at elevated temperatures.

Minimizing Side Reactions:

  • Milder Reaction Conditions: The use of coupling reagents or the acid chloride method allows for milder reaction temperatures, which can significantly reduce the formation of degradation byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.

  • Careful Control of Stoichiometry: Adding reagents in a controlled manner can help to minimize side reactions. For instance, when using a highly reactive acid chloride, slow addition to the amine solution at a controlled temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method for preparing N,N-disubstituted fatty acid amides in an industrial setting is the reaction of the corresponding fatty acid chloride with the secondary amine. This method is generally high-yielding and uses relatively inexpensive reagents. The process typically involves:

  • Conversion of tridecanoic acid to tridecanoyl chloride using a reagent like thionyl chloride.

  • Reaction of the tridecanoyl chloride with dibenzylamine, often in the presence of a base to scavenge the HCl byproduct.

Q2: What are the key safety precautions to consider during the scale-up synthesis?

A2: Safety is paramount during scale-up. Key considerations include:

  • Reagent Handling: Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl, or CO, CO₂, and HCl, respectively). Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: The reaction of an acid chloride with an amine is often highly exothermic. On a large scale, this can lead to a dangerous temperature increase. Implement effective cooling and controlled addition of reagents.

  • Pressure Build-up: Reactions that evolve gas (e.g., from the use of thionyl chloride) should be performed in equipment designed to handle potential pressure increases or be properly vented.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used.

Q3: How can I monitor the progress of the reaction effectively on a larger scale?

A3: Monitoring the reaction is crucial for determining the endpoint and avoiding the formation of byproducts due to prolonged reaction times.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide more quantitative information about the reaction progress and can also be used to detect the formation of impurities. A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed.

  • In-situ Infrared (IR) Spectroscopy: For larger-scale industrial processes, in-situ IR probes can be used to monitor the disappearance of the carboxylic acid or acid chloride carbonyl peak and the appearance of the amide carbonyl peak in real-time.

Q4: What are the expected physical properties of this compound?

  • A waxy or crystalline solid at room temperature.

  • Largely insoluble in water.

  • Soluble in non-polar organic solvents like hexanes, toluene, and dichloromethane, and moderately soluble in polar organic solvents like ethyl acetate and acetone.

  • Have a relatively high boiling point, likely requiring high vacuum for distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound Scale-up

FeatureDirect Thermal CondensationCoupling Reagent MethodAcid Chloride Method
Reagents Tridecanoic Acid, DibenzylamineTridecanoic Acid, Dibenzylamine, Coupling Reagent (e.g., DCC, HATU), BaseTridecanoic Acid, Chlorinating Agent (e.g., SOCl₂), Dibenzylamine, Base
Typical Temperature High (>150 °C)Room Temperature to Mild HeatingLow to Room Temperature
Reaction Time Long (several hours to days)Moderate (a few hours)Short (minutes to a few hours)
Typical Yields Moderate to GoodGood to ExcellentExcellent
Key Challenges High energy consumption, potential for side reactions at high temperatures, slow reaction rates.Cost and disposal of coupling reagents and byproducts.Handling of corrosive and moisture-sensitive chlorinating agents and acid chloride.
Scalability ModerateGoodExcellent

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Route (Lab Scale Example for Scale-up Consideration)

Materials:

  • Tridecanoic acid

  • Thionyl chloride (SOCl₂)

  • Dibenzylamine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable inert solvent)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of Tridecanoyl Chloride:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, dissolve tridecanoic acid (1 equivalent) in anhydrous dichloromethane.

    • Slowly add thionyl chloride (1.1 - 1.5 equivalents) to the solution at room temperature.

    • Heat the mixture to reflux and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material on TLC.

    • Remove the excess thionyl chloride and solvent under reduced pressure. Caution: Thionyl chloride is corrosive and toxic.

  • Amide Formation:

    • Dissolve the crude tridecanoyl chloride in fresh anhydrous dichloromethane.

    • In a separate flask, dissolve dibenzylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

    • Cool the amine solution to 0 °C in an ice bath.

    • Slowly add the solution of tridecanoyl chloride to the cooled amine solution via an addition funnel over 30-60 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Acid Chloride Preparation cluster_amide Amide Formation cluster_purification Purification tridecanoic_acid Tridecanoic Acid reflux Reflux in DCM tridecanoic_acid->reflux socl2 Thionyl Chloride socl2->reflux tridecanoyl_chloride Tridecanoyl Chloride reflux->tridecanoyl_chloride reaction Reaction at 0°C to RT tridecanoyl_chloride->reaction dibenzylamine Dibenzylamine dibenzylamine->reaction base Base (e.g., Et3N) base->reaction crude_product Crude Product Mixture reaction->crude_product workup Aqueous Workup (Acid/Base Washes) crude_product->workup recrystallization Recrystallization workup->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_coupling Check Amide Coupling Efficiency start->check_coupling Yes check_materials Verify Starting Material Purity start->check_materials No, but purification is difficult check_conditions Optimize Reaction Conditions start->check_conditions Yes solution_coupling Use Coupling Agent or Acid Chloride Route check_coupling->solution_coupling solution_materials Purify Starting Materials check_materials->solution_materials solution_conditions Adjust T, Time, Stoichiometry check_conditions->solution_conditions

References

Technical Support Center: Enhancing the Thermal Stability of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the thermal stability of N,N-Dibenzyltridecanamide.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Unexpectedly low decomposition temperature observed during Thermogravimetric Analysis (TGA).

  • Question: My TGA results for this compound show a lower decomposition temperature than anticipated. What are the potential causes and how can I investigate this?

  • Answer: An unexpectedly low decomposition temperature can be attributed to several factors. The primary suspects are residual impurities from the synthesis or the presence of pro-degradative species.

    • Potential Cause 1: Residual Acid or Base from Synthesis. Amide bonds are susceptible to both acid and base-catalyzed hydrolysis, especially at elevated temperatures.[1][2][3][4][5] Residual catalysts or reagents from the synthesis of this compound can significantly lower its thermal stability.

      • Troubleshooting Steps:

        • Purification: Re-purify your sample using techniques like column chromatography or recrystallization to remove ionic impurities.

        • pH Check: Prepare a solution or suspension of your compound in a neutral solvent (e.g., ethanol/water) and check the pH. A non-neutral pH may indicate the presence of acidic or basic residues.

        • Washing: If applicable, wash the solid sample with deionized water to remove any water-soluble impurities.

    • Potential Cause 2: Presence of Oxidizing Agents. Oxidative degradation can be a significant pathway for the decomposition of organic molecules, including amides.[6][7] The presence of peroxides or other oxidizing agents can initiate free-radical chain reactions that lead to the breakdown of the molecule.

      • Troubleshooting Steps:

        • Solvent Purity: Ensure that all solvents used in the final steps of your synthesis and purification are free of peroxides. Test your solvents using peroxide test strips.

        • Inert Atmosphere: Handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

    • Potential Cause 3: Inherent Structural Instability. While amides are generally stable, specific structural features can sometimes lead to lower-than-expected thermal stability.

      • Troubleshooting Steps:

        • Literature Review: Although specific data for this compound is scarce, review literature on the thermal stability of structurally similar long-chain N,N-disubstituted amides for any known intrinsic instabilities.

        • Computational Modeling: If resources permit, computational chemistry could be employed to predict bond dissociation energies and identify the most likely points of initial thermal decomposition.

Issue 2: Sample discoloration (yellowing) upon heating.

  • Question: My sample of this compound turns yellow upon heating, even before significant weight loss is observed in TGA. What is causing this discoloration and how can I prevent it?

  • Answer: Yellowing upon heating is often an indication of thermo-oxidative degradation.[8] This process can occur at temperatures below the onset of major decomposition and involves the formation of chromophoric (color-producing) species.

    • Potential Cause: Oxidation of the Benzyl Groups. The benzylic protons on the N,N-dibenzyl groups are susceptible to radical abstraction, initiating a cascade of oxidative reactions that can lead to the formation of conjugated systems and, consequently, color.

      • Troubleshooting Steps:

        • Inert Atmosphere: Conduct heating experiments under a strictly inert atmosphere (nitrogen or argon) to exclude oxygen. This is the most effective way to prevent thermo-oxidative degradation.

        • Addition of Antioxidants: Incorporate a small amount (typically 0.1-1% by weight) of an antioxidant into your sample. Phenolic antioxidants are effective radical scavengers that can interrupt the oxidative chain reactions.[9][10] Common examples include Butylated Hydroxytoluene (BHT) and Irganox® 1098.[8][11]

        • Purity: Ensure the sample is free from metallic impurities, as transition metals can catalyze oxidative degradation.[7]

Issue 3: Inconsistent results between different batches of this compound.

  • Question: I am observing significant batch-to-batch variation in the thermal stability of my this compound. How can I ensure consistency?

  • Answer: Batch-to-batch inconsistency in thermal stability is almost always due to variations in the purity and composition of the material.

    • Potential Cause 1: Inconsistent Purity. Minor variations in the level and type of impurities can have a large impact on thermal stability.

      • Troubleshooting Steps:

        • Standardized Purification Protocol: Implement a rigorous and standardized purification protocol for every batch.

        • Analytical Characterization: Characterize each batch thoroughly using techniques like NMR, FT-IR, and HPLC to ensure consistent purity and identify any potential impurities.

    • Potential Cause 2: Polymorphism. Different crystalline forms (polymorphs) of a compound can exhibit different thermal stabilities.

      • Troubleshooting Steps:

        • Controlled Crystallization: Standardize the crystallization conditions (solvent, temperature, cooling rate) to ensure the same polymorphic form is produced in each batch.

        • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to characterize the solid-state form of each batch.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely thermal degradation pathways for this compound?

    • A1: Based on the general chemistry of amides, the two most probable thermal degradation pathways are:

      • Hydrolysis: Cleavage of the amide bond to form dibenzylamine and tridecanoic acid. This can be catalyzed by acidic or basic species.[1][2][3][4][5]

      • Thermo-oxidative Degradation: Free radical-mediated oxidation, likely initiated at the benzylic positions or the aliphatic chain, leading to the formation of hydroperoxides and subsequent decomposition products.[6][7][8]

  • Q2: How can I enhance the thermal stability of this compound?

    • A2: Enhancing thermal stability generally involves two strategies:

      • Improving Purity: Rigorous purification to remove catalysts, moisture, and other impurities that can promote degradation.

      • Using Stabilizers: The addition of antioxidants to inhibit thermo-oxidative degradation is a common and effective approach.[8][11] Phenolic antioxidants are a good starting point.

  • Q3: What analytical techniques are essential for studying thermal stability?

    • A3: The two primary techniques for assessing thermal stability are:

      • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14] It provides information on the onset of decomposition.

      • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature.[15][16][17] It can detect melting, crystallization, and other phase transitions, as well as exothermic or endothermic decomposition processes.

  • Q4: Can the long alkyl chain of tridecanamide influence its thermal stability?

    • A4: Yes, the long alkyl chain can influence thermal stability. While the amide bond is often the most labile, the C-H bonds in the long alkyl chain can also be susceptible to radical abstraction at high temperatures, contributing to oxidative degradation pathways.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

This protocol provides a general procedure for analyzing the thermal stability of this compound.

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered to ensure uniform heating.

    • Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).[18]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's autosampler or manually load it onto the balance.

    • Select the desired atmosphere (e.g., high-purity nitrogen for inert conditions or air for oxidative conditions) and set the flow rate (typically 20-50 mL/min).[18]

  • TGA Method:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).[13]

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition, which is often taken as the temperature at which 5% weight loss occurs.

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

This protocol provides a general procedure for analyzing the thermal transitions of this compound.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered sample into a DSC pan (typically aluminum).

    • Hermetically seal the pan to prevent volatilization.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Set the purge gas (typically nitrogen) at a flow rate of 20-50 mL/min.

  • DSC Method:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point but below the decomposition temperature (determined from TGA).

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Heat the sample again at the same rate to obtain the final thermogram.

  • Data Analysis:

    • Analyze the heat flow versus temperature plot.

    • Identify endothermic peaks, which correspond to melting, and exothermic peaks, which correspond to crystallization.

    • Determine the melting temperature (T_m) and the enthalpy of fusion (ΔH_f) from the melting peak.

Data Presentation

Table 1: Hypothetical TGA Data for this compound Under Different Conditions

Sample ConditionAtmosphereOnset of Decomposition (T_onset, °C) at 5% Weight LossTemperature of Maximum Decomposition Rate (T_max, °C)
As SynthesizedAir280315
As SynthesizedNitrogen305330
PurifiedNitrogen320345
Purified + 0.5% AntioxidantAir315340

Table 2: Hypothetical DSC Data for Different Batches of this compound

Batch NumberMelting Point (T_m, °C)Enthalpy of Fusion (ΔH_f, J/g)Notes
Batch A105.2150.3Sharp melting peak
Batch B102.5 - 106.8145.1Broad melting peak, suggesting impurities
Batch C105.5151.0Consistent with Batch A

Visualizations

Thermal_Degradation_Pathways Compound This compound Hydrolysis_Products Dibenzylamine + Tridecanoic Acid Compound->Hydrolysis_Products Hydrolysis Oxidative_Products Degradation Products (e.g., aldehydes, ketones, smaller acids) Compound->Oxidative_Products Oxidation Heat High Temperature Heat->Compound Catalysts Acid/Base Impurities Catalysts->Hydrolysis_Products Oxygen Oxygen (Air) Oxygen->Oxidative_Products

Caption: Potential thermal degradation pathways for this compound.

Experimental_Workflow start Start: Unstable this compound purification Purification (Chromatography, Recrystallization) start->purification characterization1 Characterization (NMR, HPLC, FT-IR) purification->characterization1 stability_testing1 Thermal Analysis (TGA, DSC) characterization1->stability_testing1 decision1 Is Stability Enhanced? stability_testing1->decision1 add_stabilizer Incorporate Stabilizer (e.g., Antioxidant) decision1->add_stabilizer No end End: Thermally Stable Product decision1->end Yes stability_testing2 Thermal Analysis (TGA, DSC) add_stabilizer->stability_testing2 decision2 Is Stability Sufficient? stability_testing2->decision2 decision2->add_stabilizer No, optimize stabilizer decision2->end Yes

Caption: Workflow for enhancing the thermal stability of this compound.

References

Technical Support Center: Modifying Experimental Protocols for Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered when working with hydrophobic compounds in aqueous experimental systems?

A1: The primary challenges stem from the inherent low water solubility of hydrophobic compounds.[1][2][3] This fundamental issue leads to several common problems in experimental settings:

  • Poor Solubility and Dissolution: Difficulty in achieving the desired concentration in aqueous buffers for assays.[1][2][3]

  • Precipitation: The compound may fall out of solution during an experiment, leading to inaccurate and unreliable results.

  • Aggregation: Hydrophobic molecules tend to self-associate in aqueous environments to minimize contact with water, forming aggregates that can lead to artifacts in assays.[4][5]

  • Non-Specific Binding: These compounds can adsorb to plasticware, glassware, and proteins, reducing the effective concentration of the compound and causing misleading results.[6]

  • Low Bioavailability: In in-vivo studies, poor aqueous solubility is a major factor limiting the absorption and bioavailability of a drug.[2][3]

Q2: How can I improve the solubility of my hydrophobic compound for in-vitro assays?

A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds for experimental use. The choice of method often depends on the specific compound and the requirements of the assay.[7][8]

  • Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA), can significantly increase the solubility of nonpolar molecules.[3][7] It is crucial to keep the final concentration of the co-solvent low in biological assays to avoid solvent-induced toxicity or artifacts.

  • Detergents/Surfactants: Non-ionic detergents like Tween-80 or Pluronic-F68 can be used to solubilize hydrophobic compounds.[8] It's important to work above the critical micelle concentration (CMC) of the detergent.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9][10]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. For acidic drugs, increasing the pH can lead to the formation of more soluble salts, while for basic drugs, decreasing the pH can have the same effect.[3]

  • Hydrotropes: These are compounds that can enhance the solubility of hydrophobic substances in water.[1][11]

Q3: What is non-specific binding and how can I minimize it in my experiments?

A3: Non-specific binding is the adsorption of a compound to surfaces other than its intended target, such as plastic tubes, pipette tips, and proteins in the assay medium (e.g., serum albumin).[6] This is a common issue with hydrophobic compounds due to favorable hydrophobic interactions with these surfaces.[6]

To minimize non-specific binding:

  • Use of Detergents: A small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help prevent the compound from binding to surfaces.[12]

  • Blocking Agents: For assays involving proteins, adding a blocking protein like bovine serum albumin (BSA) can help saturate non-specific binding sites.

  • Siliconized or Low-Binding Plasticware: Using specially coated plasticware can reduce the adsorption of hydrophobic compounds.

  • Increase Protein Concentration in the Assay: In some cases, increasing the concentration of the target protein can help to outcompete non-specific binding.[12]

Q4: My compound appears to be losing activity over time in my cell-based assay. What could be the cause?

A4: Loss of activity over time in a cell-based assay can be due to several factors related to the hydrophobicity of your compound:

  • Precipitation: The compound may be slowly precipitating out of the cell culture medium.

  • Adsorption to Plasticware: The compound could be gradually adsorbing to the surfaces of the cell culture plate, depleting its concentration in the medium.

  • Metabolism by Cells: The cells may be metabolizing the compound, leading to a decrease in its effective concentration.

  • Binding to Serum Proteins: If you are using a medium containing serum, your compound may be binding to proteins like albumin, reducing its free concentration available to interact with the cells.[13][14]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Compound Solubility

This guide provides a step-by-step approach to addressing solubility issues with hydrophobic compounds.

Problem: My hydrophobic compound is not dissolving in my aqueous buffer or is precipitating during the experiment.

Workflow for Troubleshooting Solubility:

G A Start: Compound Precipitation/Insolubility B Prepare a high-concentration stock in 100% DMSO or Ethanol A->B C Does the compound dissolve in the organic solvent? B->C D Try a different organic solvent (e.g., DMA, DMF) C->D No E Dilute stock solution into aqueous buffer C->E Yes D->B F Does the compound stay in solution? E->F G Issue Resolved F->G Yes H Try Solubility Enhancers F->H No I Add Co-solvent (e.g., up to 5% DMSO) to the final aqueous solution H->I J Use a Surfactant (e.g., Tween-80) above its CMC H->J K Formulate with Cyclodextrins (e.g., HP-β-CD) H->K L Adjust pH of the buffer (for ionizable compounds) H->L M Consider reformulating the compound (e.g., salt formation, solid dispersion) H->M I->F J->F K->F L->F

Caption: A decision tree for troubleshooting poor solubility of hydrophobic compounds.

Guide 2: Addressing Compound Aggregation in Assays

This guide outlines steps to identify and mitigate the effects of compound aggregation.

Problem: I suspect my compound is forming aggregates and causing artifacts in my bioassay.

Key Indicators of Aggregation:

  • Unusually steep dose-response curves.[12]

  • Inhibition is sensitive to the presence of non-ionic detergents.[12]

  • Activity is not reproducible.

  • Inhibition is observed against multiple, unrelated enzymes.

Workflow for Investigating and Mitigating Aggregation:

G A Start: Suspected Compound Aggregation B Run assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) A->B C Is the inhibitory activity significantly reduced? B->C D Aggregation is likely the cause of inhibition. C->D Yes E Inhibition is likely not due to aggregation. C->E No F Confirm with Dynamic Light Scattering (DLS) to detect particles D->F G Mitigation Strategies D->G H Include a low concentration of detergent in the standard assay protocol G->H I Increase the concentration of the target protein in the assay G->I J Centrifuge the compound solution before use and test the supernatant G->J

Caption: Workflow to diagnose and address compound aggregation in biochemical assays.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to working with hydrophobic compounds.

Table 1: Common Co-solvents and Surfactants for Solubility Enhancement

Agent TypeExampleTypical Final Concentration in AssayNotes
Co-solventDimethyl Sulfoxide (DMSO)< 1% (v/v)Can exhibit toxicity at higher concentrations.[7]
Co-solventEthanol< 1% (v/v)Can affect enzyme activity and cell viability.
SurfactantTween-800.01 - 0.1% (v/v)Use above the Critical Micelle Concentration (CMC).
SurfactantPluronic F-680.02 - 0.1% (w/v)Often used in cell culture applications.[8]
CarrierHydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMCan achieve significant increases in solubility.[9][10]

Table 2: General Guidelines for Hydrophobicity (LogP)

LogP ValueHydrophobicityExpected Experimental Behavior
< 0HydrophilicGood aqueous solubility.
0 - 3Moderately HydrophobicMay require co-solvents or other enhancers for good solubility.
> 3Highly HydrophobicLikely to have significant issues with solubility, aggregation, and non-specific binding.
> 5Very Highly HydrophobicExtremely challenging to work with in aqueous systems.

Note: LogP is the logarithm of the partition coefficient between octanol and water.[15]

Detailed Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Compound Stock Solution and Working Dilutions

Objective: To prepare a soluble stock solution of a hydrophobic compound and make accurate dilutions for use in aqueous-based assays.

Materials:

  • Hydrophobic compound (powder form)

  • 100% Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes and low-binding tips

  • Vortex mixer

  • Aqueous assay buffer

Procedure:

  • Preparation of High-Concentration Stock Solution: a. Weigh out the desired amount of the hydrophobic compound into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may also be helpful. d. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller volumes in low-binding tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C in a desiccated environment.

  • Preparation of Working Dilutions: a. Thaw a single aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks if a wide range of concentrations is needed. c. To prepare the final working solution, add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed aqueous assay buffer. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%). d. Immediately after adding the compound to the buffer, vortex the solution well to ensure rapid and uniform dispersion. Do not store dilute aqueous solutions of hydrophobic compounds for extended periods, as they may precipitate over time.

Protocol 2: Using Cyclodextrins to Enhance Solubility

Objective: To use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare an aqueous solution of a hydrophobic compound.

Materials:

  • Hydrophobic compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm filter)

Procedure:

  • Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 45% w/v solution). b. Stir the solution until the HP-β-CD is completely dissolved.

  • Complexation of the Hydrophobic Compound: a. Add the hydrophobic compound in powder form directly to the HP-β-CD solution. The amount to add will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically. b. Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex. The solution may become clear as the compound is encapsulated by the cyclodextrin.

  • Removal of Undissolved Compound: a. After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound. b. Carefully collect the supernatant. c. For sterile applications, filter the supernatant through a 0.22 µm filter.

  • Determination of Compound Concentration: a. The concentration of the solubilized compound in the final solution should be determined analytically using a suitable method such as HPLC or UV-Vis spectroscopy.

  • Use in Experiments: a. The resulting cyclodextrin-complexed compound solution can be used directly in experiments or diluted further in the aqueous buffer.

References

Validation & Comparative

Unveiling the Biological Potential of N,N-Dibenzyltridecanamide: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dibenzyltridecanamide is a synthetic amide whose biological activities remain largely unexplored. However, its structural characteristics as a long-chain N,N-disubstituted fatty acid amide suggest a strong potential for significant pharmacological effects. This guide provides a comparative framework for the validation of this compound's biological activity, drawing parallels with known bioactive amides and proposing a comprehensive experimental plan for its evaluation. While direct experimental data for this compound is not yet available, this document serves as a roadmap for its systematic investigation, highlighting potential antimicrobial and anticancer properties based on the activities of structurally related compounds.

Introduction: The Promise of Long-Chain Fatty Acid Amides

Fatty acid amides are a diverse class of lipid molecules that play crucial roles in various physiological processes.[1][2][3] This family of compounds has garnered significant attention in drug discovery due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, sleep-inducing, and antimicrobial properties.[1][3][4] Notably, N,N-disubstituted amides of long-chain fatty acids have been a subject of interest for their potential as antimicrobial agents.[5] The structure of this compound, featuring a thirteen-carbon fatty acid chain (tridecanamide) and two benzyl groups attached to the nitrogen atom, positions it as a promising candidate for biological activity. The lipophilic nature of the long alkyl chain combined with the aromatic benzyl moieties could facilitate membrane interaction and cellular uptake, key determinants for pharmacological efficacy.

Comparative Analysis: Potential Biological Activities and Alternative Compounds

Based on the biological activities of structurally analogous compounds, we hypothesize that this compound may exhibit antimicrobial and anticancer properties. This section outlines a comparative analysis against established agents in these therapeutic areas.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of long-chain fatty acid amides.[4][5][6] The mechanism of action is often attributed to the disruption of bacterial cell membranes. For a comparative validation, the performance of this compound could be benchmarked against a broad-spectrum antibiotic such as Ciprofloxacin .

Anticancer Activity

Certain fatty acid amides have shown promise as anticancer agents, inducing apoptosis and inhibiting tumor growth.[6][7] The cytotoxic potential of this compound could be compared against a well-established chemotherapeutic drug like Doxorubicin .

Proposed Experimental Validation

To systematically evaluate the hypothesized biological activities of this compound, a series of in vitro experiments are proposed.

Data Presentation: Comparative Efficacy Tables

All quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate direct comparison with the alternative compounds.

Table 1: Comparative Antimicrobial Activity

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
This compoundStaphylococcus aureus
Escherichia coli
Candida albicans
CiprofloxacinStaphylococcus aureus
Escherichia coli
Candida albicans

Table 2: Comparative In Vitro Cytotoxicity

CompoundCell LineIC50 (µM) after 48h exposure
This compoundMCF-7 (Breast Cancer)
A549 (Lung Cancer)
HEK293 (Normal Human Kidney)
DoxorubicinMCF-7 (Breast Cancer)
A549 (Lung Cancer)
HEK293 (Normal Human Kidney)
Experimental Protocols
  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.

  • Preparation of Test Compounds: this compound and Ciprofloxacin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are prepared in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and Doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualization of Experimental Workflows and Potential Signaling Pathways

To provide a clear visual representation of the proposed experimental plan and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Standardized Microbial Inoculum Inoculation Inoculation of wells Inoculum->Inoculation Compounds This compound & Ciprofloxacin Stock Solutions Dilution Serial Dilution in 96-well plate Compounds->Dilution Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC MBC MBC Determination (Sub-culturing) MIC->MBC

Caption: Workflow for antimicrobial susceptibility testing.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_results Results Cells Cell Culture & Seeding Treatment Cell Treatment (48h) Cells->Treatment Compounds This compound & Doxorubicin Stock Solutions Compounds->Treatment MTT MTT Addition & Incubation Treatment->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Potential_Apoptotic_Pathway cluster_stimulus Stimulus cluster_pathway Potential Signaling Cascade cluster_outcome Outcome Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A potential apoptotic pathway for anticancer activity.

Conclusion

While the biological activity of this compound remains to be empirically determined, its chemical structure places it in a class of compounds with demonstrated pharmacological potential. This guide provides a robust and comparative framework for its systematic validation. The proposed experimental protocols and data presentation formats are designed to yield clear, comparable, and actionable results for researchers in the field of drug discovery. The successful validation of this compound's biological activities could pave the way for the development of a novel therapeutic agent.

References

A Comparative Analysis of N,N-Disubstituted Fatty Acid Amides and Other Bioactive Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity, experimental evaluation, and signaling pathways of various classes of fatty acid amides. Please note that a specific comparative study of N,N-Dibenzyltridecanamide is not feasible due to the current lack of publicly available scientific data on this specific compound. This guide, therefore, focuses on a broader comparison of well-characterized fatty acid amides to provide a valuable framework for research and development in this area.

Fatty acid amides (FAAs) are a diverse class of lipid signaling molecules involved in a wide array of physiological processes, making them attractive targets for drug discovery.[1] This guide provides a comparative overview of different classes of FAAs, their biological activities, and the experimental protocols used to evaluate them. While the primary request focused on this compound, the absence of specific data has necessitated a broader comparative approach.

I. Overview of Fatty Acid Amide Classes

Fatty acid amides can be broadly categorized based on the substituent at the amide nitrogen. The primary classes include:

  • N-Acylethanolamines (NAEs): This is one of the most extensively studied classes, with N-arachidonoylethanolamine (anandamide) being a prominent member. Anandamide is an endogenous cannabinoid that plays a crucial role in the endocannabinoid system.[1]

  • Primary Fatty Acid Amides (PFAMs): Oleamide, a well-known PFAM, has been identified as a sleep-inducing substance.[2]

  • N-Acylamino Acids (NAAs): This class includes compounds like N-arachidonoyl glycine, which are involved in various signaling pathways.

  • N,N-Disubstituted Fatty Acid Amides: This is a broad category of synthetic and naturally occurring amides where the amide nitrogen is bonded to two substituents.[3] Their biological activities are highly dependent on the nature of these substituents. Due to steric hindrance, N,N-disubstituted amides are generally less reactive in nucleophilic acyl substitution reactions compared to primary amides.[3]

II. Comparative Biological Activity

The biological activity of fatty acid amides is diverse and depends on their structure, particularly the nature of the acyl chain and the head group. A key enzyme in the metabolism of many FAAs is the Fatty Acid Amide Hydrolase (FAAH), which degrades them and terminates their signaling.[2] Inhibition of FAAH is a major therapeutic strategy to enhance the endogenous levels of these signaling lipids.

Fatty Acid Amide ClassRepresentative Compound(s)Primary Biological Target(s)Key Biological Effects
N-Acylethanolamines (NAEs) Anandamide (AEA)Cannabinoid Receptors (CB1 and CB2)Neuromodulation, pain relief, appetite regulation
Palmitoylethanolamide (PEA)PPAR-αAnti-inflammatory, analgesic
Oleoylethanolamide (OEA)PPAR-αSatiety, regulation of fat metabolism
Primary Fatty Acid Amides (PFAMs) OleamideSerotonin receptors, GABA-A receptorsSleep induction, modulation of neurotransmission
N-Acylamino Acids (NAAs) N-Arachidonoyl GlycineGPR18Hypotensive effects
N,N-Disubstituted Fatty Acid Amides Varies (often synthetic)FAAH, other enzymes/receptorsVaries widely based on structure; potential as FAAH inhibitors, antimicrobial agents.[4]

III. Experimental Protocols

A. Synthesis of N,N-Disubstituted Fatty Acid Amides (General Protocol)

A common method for synthesizing N,N-disubstituted fatty acid amides involves the reaction of a fatty acid with a secondary amine.

  • Activation of the Carboxylic Acid: The fatty acid (e.g., tridecanoic acid) is converted to a more reactive species, such as an acid chloride or an activated ester. This can be achieved using reagents like thionyl chloride or oxalyl chloride.

  • Amidation: The activated fatty acid is then reacted with a secondary amine (e.g., dibenzylamine) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.

  • Purification: The resulting N,N-disubstituted amide is then purified using techniques such as column chromatography or recrystallization.

B. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay is crucial for identifying compounds that can prolong the signaling of endogenous fatty acid amides by preventing their degradation.

  • Principle: A fluorogenic substrate for FAAH is used. The enzyme cleaves the substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to the FAAH activity. Inhibitors will reduce this rate.

  • Materials:

    • FAAH enzyme preparation (from recombinant sources or tissue homogenates)

    • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

    • Test compound (e.g., this compound) and a known FAAH inhibitor (positive control)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare solutions of the test compound and controls at various concentrations.

    • In the microplate wells, add the FAAH enzyme preparation.

    • Add the test compound or control to the respective wells and pre-incubate for a defined period.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each concentration and determine the IC50 value for the test compound.[5]

C. Cannabinoid Receptor (CB1/CB2) Binding Assay

This assay determines if a compound can bind to cannabinoid receptors, which is a primary mechanism of action for endocannabinoids like anandamide.

  • Principle: A radiolabeled ligand with known high affinity for the receptor is used. The ability of a test compound to displace this radioligand from the receptor is measured.

  • Materials:

    • Cell membranes expressing CB1 or CB2 receptors

    • Radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940)

    • Binding buffer

    • Test compound and a known cannabinoid receptor ligand (positive control)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare dilutions of the test compound and controls.

    • In reaction tubes, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and the percentage of inhibition by the test compound to determine its binding affinity (Ki).[6][7]

IV. Signaling Pathways and Experimental Workflows

A. Endocannabinoid Signaling Pathway

The following diagram illustrates the general signaling pathway of anandamide, a key N-acylethanolamine.

Endocannabinoid_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_degradation Degradation Depolarization Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Anandamide_Synthesis Anandamide Synthesis NAPE_PLD->Anandamide_Synthesis Anandamide Anandamide Anandamide_Synthesis->Anandamide Release CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to Reuptake Reuptake Anandamide->Reuptake G_Protein G-Protein Signaling CB1_Receptor->G_Protein AC_inhibition Adenylyl Cyclase Inhibition G_Protein->AC_inhibition Neurotransmitter_Release_Inhibition Inhibition of Neurotransmitter Release AC_inhibition->Neurotransmitter_Release_Inhibition FAAH FAAH Reuptake->FAAH Breakdown Breakdown Products FAAH->Breakdown

Caption: Anandamide signaling pathway.

B. Experimental Workflow for FAAH Inhibitor Screening

The following diagram outlines a typical workflow for screening potential FAAH inhibitors.

FAAH_Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library (e.g., N,N-Disubstituted Amides) Start->Compound_Library Primary_Screen Primary High-Throughput Screen (Fluorometric FAAH Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds with >50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (vs. other serine hydrolases) Dose_Response->Selectivity_Assay Cell_Based_Assay Cell-Based Assays (Endogenous FAAH activity) Selectivity_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

References

A Comparative Guide to N,N-Dibenzyltridecanamide and N,N-diethyltridecanamide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related molecules is paramount for informed decision-making in experimental design and therapeutic development. This guide provides a comparative analysis of the predicted physicochemical properties, synthesis methodologies, and potential biological activities of N,N-Dibenzyltridecanamide and N,N-diethyltridecanamide.

Due to the limited availability of direct experimental data for this compound and N,N-diethyltridecanamide, this guide leverages data from structurally similar analogs to provide estimated properties and facilitate a meaningful comparison. The data presented herein is intended to serve as a foundational resource to guide further empirical investigation.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical characteristics of a molecule dictate its behavior in biological systems, influencing factors such as solubility, membrane permeability, and metabolic stability. The following table summarizes the predicted properties of this compound and N,N-diethyltridecanamide based on data from analogous compounds.

PropertyThis compound (Analog-Based Estimation)N,N-diethyltridecanamide (Analog-Based Estimation)Analog Data Source(s)
Molecular Weight ( g/mol ) ~393.6~283.5Estimated based on the addition of two benzyl groups vs. two ethyl groups to the tridecanamide backbone. Analog data for N-benzyldodecanamide (289.5 g/mol ) and N,N-diethyldodecanamide (255.44 g/mol ) were considered.[1][2]
LogP (Octanol/Water) ~8.0 - 9.0~5.5 - 6.5Estimated based on the significant increase in lipophilicity from the two benzyl groups compared to the two ethyl groups. Analog data for N-benzyldodecanamide (LogP 6.2) and N,N-diethyldodecanamide (LogP 5.6) were used as a baseline.[1][2]
Melting Point (°C) Likely a waxy solid at room temperatureLikely a liquid or low-melting solid at room temp.Based on general trends for long-chain amides. N,N-disubstitution tends to lower the melting point compared to primary amides. The larger, more rigid benzyl groups would likely lead to a higher melting point than the flexible ethyl groups. Tetradecanamide has a melting point of 104-107 °C.[3]
Boiling Point (°C) High, with decomposition likely at atmospheric pressureHigh, likely lower than the dibenzyl analogLong-chain amides have high boiling points. The higher molecular weight of the dibenzyl derivative suggests a higher boiling point.
Solubility Soluble in nonpolar organic solvents, insoluble in water.Sparingly soluble in polar organic solvents, very poorly soluble in water.The long alkyl chain and aromatic groups of the dibenzyl analog confer high lipophilicity. The diethyl analog is also lipophilic but to a lesser extent. N,N-dimethyldodecanamide is described as being soluble in both polar and non-polar solvents due to its amphiphilic nature.[4]
Hydrogen Bond Acceptors 1 (carbonyl oxygen)1 (carbonyl oxygen)A common feature of N,N-disubstituted amides.
Hydrogen Bond Donors 00A common feature of N,N-disubstituted amides.

Experimental Protocols: Synthesis of Long-Chain N,N-Disubstituted Amides

The synthesis of this compound and N,N-diethyltridecanamide can be achieved through standard amidation reactions. Below are generalized experimental protocols based on common synthetic methods for similar compounds.

Method 1: Acyl Chloride Route

This is a widely used and generally high-yielding method for the synthesis of amides.

Experimental Workflow:

Synthesis_Acyl_Chloride cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Workup & Purification Tridecanoic_Acid Tridecanoic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Tridecanoic_Acid->Thionyl_Chloride Reflux Tridecanoyl_Chloride Tridecanoyl Chloride Thionyl_Chloride->Tridecanoyl_Chloride Amine Dibenzylamine or Diethylamine Tridecanoyl_Chloride->Amine Addition Base Base (e.g., Pyridine, Triethylamine) Solvent Inert Solvent (e.g., DCM, THF) Product This compound or N,N-diethyltridecanamide Solvent->Product Aqueous_Workup Aqueous Workup Product->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: General workflow for the synthesis of N,N-disubstituted tridecanamides via the acyl chloride route.

Detailed Protocol:

  • Formation of Tridecanoyl Chloride: Tridecanoic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. The reaction is typically refluxed until the evolution of gas ceases. The excess chlorinating agent is then removed under reduced pressure to yield crude tridecanoyl chloride.

  • Amidation: The crude tridecanoyl chloride is dissolved in an anhydrous inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, the corresponding amine (dibenzylamine or diethylamine) and a base (e.g., pyridine or triethylamine) are added, usually at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed in vacuo. The resulting crude product is then purified, typically by column chromatography on silica gel.

Method 2: Direct Amidation using Coupling Agents

This method avoids the isolation of the reactive acyl chloride intermediate and can be performed in a one-pot fashion.

Experimental Workflow:

Synthesis_Coupling_Agent cluster_step1 One-Pot Reaction cluster_step2 Workup & Purification Tridecanoic_Acid Tridecanoic Acid Coupling_Agent Coupling Agent (e.g., DCC, EDC, TBTU) Tridecanoic_Acid->Coupling_Agent Amine Dibenzylamine or Diethylamine Base Base (e.g., DIPEA) Coupling_Agent->Amine Solvent Inert Solvent (e.g., DMF, DCM) Product This compound or N,N-diethyltridecanamide Solvent->Product Filtration Filtration of Byproducts Product->Filtration Aqueous_Workup Aqueous Workup Filtration->Aqueous_Workup Extraction Solvent Extraction Aqueous_Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: General workflow for the one-pot synthesis of N,N-disubstituted tridecanamides using a coupling agent.

Detailed Protocol:

  • Reaction Setup: Tridecanoic acid, the amine (dibenzylamine or diethylamine), and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)) are dissolved in an anhydrous aprotic solvent such as DMF or DCM. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added.

  • Reaction Progression: The mixture is stirred at room temperature until the reaction is complete, as indicated by TLC.

  • Workup and Purification: The workup procedure depends on the coupling agent used. For instance, if DCC is used, the dicyclohexylurea byproduct precipitates and can be removed by filtration. The filtrate is then subjected to an aqueous workup, extraction, and purification by column chromatography as described in Method 1.

Potential Biological Activities and Signaling Pathways

Fatty acid amides (FAAs) are a class of endogenous signaling lipids with diverse biological functions.[5][6] While specific data for this compound and N,N-diethyltridecanamide is not available, the broader class of long-chain N,N-dialkylamides has been investigated for various biological activities.

The biological effects of FAAs are often mediated through their interaction with various receptors and enzymes. A key enzyme in this pathway is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of many FAAs.[5][7] Inhibition of FAAH can lead to an accumulation of endogenous FAAs, thereby potentiating their signaling effects.

FAA_Signaling cluster_membrane Cellular Environment FAA Fatty Acid Amide (e.g., N,N-dialkyltridecanamide) Receptor Target Receptor (e.g., GPCR, Ion Channel) FAA->Receptor Binding & Activation FAAH Fatty Acid Amide Hydrolase (FAAH) FAA->FAAH Degradation Cellular_Response Cellular Response Receptor->Cellular_Response Signal Transduction Inactive_Metabolites Inactive Metabolites (Fatty Acid + Amine) FAAH->Inactive_Metabolites

Caption: Simplified signaling pathway of fatty acid amides.

Potential Research Directions:

  • Antimicrobial Activity: Some long-chain N-substituted amides have demonstrated antimicrobial properties.[4] The lipophilicity of these compounds can facilitate their interaction with bacterial cell membranes. The significant difference in lipophilicity between this compound and N,N-diethyltridecanamide may translate to different antimicrobial profiles.

  • Enzyme Inhibition: The structural similarity of these amides to endogenous FAAs suggests they could be investigated as potential inhibitors of enzymes like FAAH. Inhibition of FAAH has therapeutic potential in treating pain, inflammation, and anxiety.[6]

  • Ion Channel Modulation: Certain fatty acid amides are known to modulate the activity of ion channels. The interaction of these novel amides with various ion channels could be a fruitful area of investigation.

  • Drug Delivery: The amphiphilic nature of these molecules could be exploited in drug delivery systems, for example, as excipients or as components of lipid-based nanoparticles.[4]

Conclusion

This guide provides a comparative framework for understanding the potential properties and applications of this compound and N,N-diethyltridecanamide. The dibenzyl derivative is predicted to be significantly more lipophilic and possess a higher molecular weight, which will likely result in different solubility, membrane permeability, and biological interaction profiles compared to its diethyl counterpart. The provided synthesis protocols offer a starting point for the preparation of these compounds for further experimental evaluation. Future research should focus on the empirical determination of their physicochemical properties and a systematic investigation of their biological activities to unlock their full potential in various scientific and therapeutic applications.

References

Unveiling the Structure-Activity Relationship of N,N-Dibenzyl Fatty Amides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of N,N-dibenzyl fatty amides, with a particular focus on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

Fatty acid amides are a class of lipid signaling molecules involved in various physiological processes, including pain, inflammation, and neurotransmission. The introduction of benzyl groups to the amide nitrogen can significantly influence their potency and selectivity as enzyme inhibitors. This guide synthesizes available experimental data to illuminate the structure-activity relationships (SAR) of these compounds, offering valuable insights for the rational design of novel therapeutics.

Comparative Analysis of FAAH Inhibition

The primary biological target explored for N-benzyl fatty amides is Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an increase in the endogenous levels of fatty acid amides like anandamide, producing analgesic, anti-inflammatory, and anxiolytic effects.

A key study by Pino-Figueroa et al. (2011) investigated the FAAH inhibitory activity of four naturally occurring N-benzyl fatty amides, known as macamides. The results demonstrated a clear dependence of inhibitory activity on the degree of unsaturation in the fatty acid chain.

CompoundFatty Acid MoietyDegree of UnsaturationFAAH Inhibitory Activity (at 100 µM)
N-benzylstearamideStearic Acid0Lowest
N-benzyloleamideOleic Acid1Moderate
N-benzyloctadeca-9Z,12Z-dienamideLinoleic Acid2Highest
N-benzyloctadeca-9Z,12Z,15Z-trienamideα-Linolenic Acid3High

Data synthesized from Pino-Figueroa et al. (2011).[1]

These findings strongly suggest that the presence of double bonds in the fatty acid tail enhances the FAAH inhibitory potency of N-benzyl amides. The increased flexibility and altered electronic properties conferred by the unsaturated bonds likely facilitate a more favorable interaction with the active site of the FAAH enzyme. Furthermore, the study indicated that N-benzylstearamide, N-benzyloleamide, and N-benzyloctadeca-9Z,12Z-dienamide likely act as irreversible inhibitors, a crucial consideration for drug design and development.[1]

While direct comparative data for N,N-dibenzyl fatty amides is limited in the current literature, the established SAR for N-benzyl derivatives provides a foundational framework. It is hypothesized that the addition of a second benzyl group could further enhance lipophilicity, potentially influencing membrane permeability and interaction with the hydrophobic regions of the FAAH active site. However, steric hindrance from the two bulky benzyl groups might also negatively impact binding. Further experimental studies on N,N-dibenzyl analogs are necessary to elucidate their precise SAR.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing scientific findings. The following is a typical protocol for a Fatty Acid Amide Hydrolase (FAAH) inhibitor screening assay.

FAAH Enzyme Inhibition Assay Protocol

This protocol is based on a fluorometric method that measures the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (N,N-dibenzyl fatty amides)

  • Positive control (e.g., JZL195)

  • 96-well microplate (white or black for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds and positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Enzyme Preparation: Dilute the human recombinant FAAH enzyme to the desired concentration using the FAAH Assay Buffer.

  • Assay Reaction: a. To each well of the microplate, add the test compound at various concentrations. b. Add the diluted FAAH enzyme solution to each well. c. Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme. d. Initiate the enzymatic reaction by adding the FAAH substrate to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][3] Kinetic readings can be taken over a period of time (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Structure-Activity Relationship Logic

The following diagram illustrates the logical flow of the structure-activity relationship analysis for N-benzyl fatty amides as FAAH inhibitors.

SAR_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Fatty_Acid_Chain Fatty Acid Chain Lipophilicity Lipophilicity Fatty_Acid_Chain->Lipophilicity Increases with length Flexibility Flexibility Fatty_Acid_Chain->Flexibility Increases with unsaturation Amide_Linker Amide Linker N_Substitution N-Substitution N_Substitution->Lipophilicity Benzyl groups increase Steric_Hindrance Steric Hindrance N_Substitution->Steric_Hindrance Dibenzyl > Benzyl FAAH_Inhibition FAAH Inhibition Lipophilicity->FAAH_Inhibition Potentially enhances binding Flexibility->FAAH_Inhibition Enhances binding Steric_Hindrance->FAAH_Inhibition Potentially reduces binding FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) FAAH FAAH Endocannabinoids->FAAH Hydrolyzed by CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Binds and activates Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Dibenzyl_Amide N,N-Dibenzyl Fatty Amide Dibenzyl_Amide->FAAH Inhibits Signaling_Cascade Downstream Signaling Cascade CB1_Receptor->Signaling_Cascade Initiates Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) Signaling_Cascade->Therapeutic_Effects

References

Confirming the Identity of Synthesized N,N-Dibenzyltridecanamide: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected analytical data for synthesized N,N-Dibenzyltridecanamide against a structurally similar alternative, N,N-Dibenzylstearamide. Detailed experimental protocols and predicted spectroscopic data are presented to aid in the unambiguous identification and characterization of these compounds.

Comparative Analysis of Spectroscopic Data

To confirm the identity of synthesized this compound, a multi-technique spectroscopic approach is essential. This section outlines the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and compares it with the expected data for N,N-Dibenzylstearamide. The primary difference between these two molecules is the length of the fatty acid carbon chain (C13 vs. C18), which will be reflected in their respective spectra.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Due to the restricted rotation around the amide C-N bond, the signals for the benzylic protons and the aromatic protons of the N,N-dibenzyl group may appear as distinct sets of peaks. The long alkyl chains of both amides will present as a complex multiplet in the upfield region.

Functional Group Predicted Chemical Shift (δ) for this compound (ppm) Predicted Chemical Shift (δ) for N,N-Dibenzylstearamide (ppm) Multiplicity Integration
Aromatic-H~7.20 - 7.40~7.20 - 7.40m10H
Benzylic-CH₂~4.50 - 4.70~4.50 - 4.70s4H
α-CH₂ (to C=O)~2.30 - 2.40~2.30 - 2.40t2H
β-CH₂~1.60 - 1.70~1.60 - 1.70m2H
-(CH₂)n-~1.20 - 1.40~1.20 - 1.40m18H
Terminal-CH₃~0.88~0.88t3H
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectra will clearly distinguish between the two amides based on the integration and chemical shifts of the methylene carbons in the aliphatic chain.

Carbon Atom Predicted Chemical Shift (δ) for this compound (ppm) Predicted Chemical Shift (δ) for N,N-Dibenzylstearamide (ppm)
C=O (Amide)~173~173
Aromatic C (Quaternary)~137~137
Aromatic CH~127 - 129~127 - 129
Benzylic CH₂~50~50
α-CH₂ (to C=O)~36~36
-(CH₂)n-~22 - 32~22 - 32
Terminal CH₃~14~14
Predicted Infrared (IR) Spectroscopy Data

The IR spectra of tertiary amides are characterized by a strong carbonyl (C=O) stretch. Since there are no N-H bonds, the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent.[1][2]

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Predicted Wavenumber (cm⁻¹) for N,N-Dibenzylstearamide Intensity
C=O Stretch (Amide I)~1630 - 1680~1630 - 1680Strong
C-H Stretch (Aromatic)~3030 - 3100~3030 - 3100Medium
C-H Stretch (Aliphatic)~2850 - 2960~2850 - 2960Strong
C=C Stretch (Aromatic)~1450 - 1600~1450 - 1600Medium-Weak
C-N Stretch~1200 - 1300~1200 - 1300Medium
Predicted Mass Spectrometry (MS) Data

The primary fragmentation pathway for N,N-disubstituted amides upon electron ionization is typically cleavage of the C-N bond, leading to the formation of an acylium ion.[3]

Ion Predicted m/z for this compound Predicted m/z for N,N-Dibenzylstearamide Description
[M]⁺393.6463.8Molecular Ion
[M - C₁₃H₂₅O]⁺196.1-Loss of tridecanoyl group
[M - C₁₈H₃₅O]⁺-196.1Loss of stearoyl group
[C₁₃H₂₅O]⁺197.2-Tridecanoyl cation
[C₁₈H₃₅O]⁺-267.3Stearoyl cation
[C₇H₇]⁺91.191.1Tropylium ion (from benzyl group)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N,N-disubstituted amides is the reaction of an acid chloride with a secondary amine.[4][5][6]

Materials:

  • Tridecanoyl chloride

  • Dibenzylamine

  • Triethylamine (or other suitable base)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tridecanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a thin film of the purified product on a salt plate or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

Workflow and Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Tridecanoyl Chloride Dibenzylamine Triethylamine reaction Amidation Reaction in Anhydrous DCM start->reaction workup Aqueous Workup (NaHCO₃, H₂O, Brine) reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Comparison nmr->data_analysis ir->data_analysis ms->data_analysis confirmation Identity Confirmed data_analysis->confirmation

References

Comparative Guide to Cross-Validation of Analytical Methods for N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N,N-Dibenzyltridecanamide, a long-chain, N,N-disubstituted amide. Due to the absence of specific validated methods for this compound in publicly available literature, this document outlines established analytical techniques commonly employed for structurally similar molecules, such as fatty acid amides and other long-chain N,N-dialkylamides. The guide details hypothetical, yet realistic, experimental protocols and expected performance data to serve as a foundational resource for method development and cross-validation.

Introduction to Analytical Approaches

The quantification of this compound, a lipophilic molecule, can be approached using several analytical techniques. The most common and suitable methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Cross-validation of these methods is crucial to ensure the reliability and consistency of analytical results. This process involves comparing the data obtained from two or more distinct analytical methods to verify that they produce comparable and accurate results.

Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of three common analytical methods applicable to the analysis of this compound. The data presented are representative values based on the analysis of similar long-chain amide compounds.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL0.001 - 1 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL~0.005 µg/mL~0.0005 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.01 µg/mL~0.001 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (%RSD) < 5%< 10%< 3%
Selectivity ModerateHighVery High
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point for method development and will likely require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity compared to HPLC-UV and is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Perform a liquid-liquid extraction of the sample using a suitable organic solvent (e.g., ethyl acetate or hexane).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a volatile organic solvent (e.g., ethyl acetate).

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.

  • Injector Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 50-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in complex matrices.[1][2]

Sample Preparation:

  • Protein precipitation is a common technique for biological samples.[2] Add three volumes of a cold organic solvent (e.g., acetonitrile) to one volume of the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple Quadrupole.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical and cross-validation processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Liquid-Liquid Extraction Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect ExtractIon Extract Ion Chromatogram Detect->ExtractIon Integrate Integrate Peak Area ExtractIon->Integrate Quantify Quantify against Standard Integrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Precipitate Protein Precipitation Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Integrate MRM Transitions Detect->Integrate Calibrate Internal Standard Calibration Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Cross-Validation cluster_outcome Outcome MethodA Method A (e.g., HPLC-UV) Analyze Analyze Identical Samples with Both Methods MethodA->Analyze MethodB Method B (e.g., LC-MS/MS) MethodB->Analyze Compare Compare Quantitative Results Analyze->Compare Assess Assess for Systematic Bias and Proportional Error Compare->Assess Concordance Concordant Results: Methods are Validated Assess->Concordance Discordance Discordant Results: Investigate Discrepancies Assess->Discordance

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Surfactant Efficacy: Benchmarking Against Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance, stability, and efficacy. While numerous commercial surfactants are well-characterized, the evaluation of novel or less-common amphiphilic compounds, such as N,N-Dibenzyltridecanamide, requires a systematic comparison against established benchmarks. This guide provides a framework for such a comparison, outlining the necessary experimental data and protocols, even in the absence of specific published data for this compound.

A Note on this compound: As of this publication, there is a notable lack of publicly available scientific literature and experimental data on the surfactant properties of this compound. Therefore, a direct quantitative comparison with commercial surfactants is not feasible. This guide will, however, equip researchers with the necessary framework to conduct such an evaluation should they synthesize or acquire this compound. The subsequent sections will focus on the methodologies and data required for a robust comparative analysis, using common commercial surfactants as examples.

Understanding Surfactant Classes

Surfactants are broadly categorized based on the charge of their hydrophilic head group. This classification is a primary determinant of their properties and applications.

  • Anionic Surfactants: Possess a negatively charged head group. They are known for their excellent cleaning and foaming properties.

  • Cationic Surfactants: Feature a positively charged head group. They are often used for their antimicrobial properties and as conditioning agents.

  • Non-ionic Surfactants: Have no charge on their head group. They are valued for their stability over a wide pH range and their excellent emulsifying and solubilizing capabilities.[1] Long-chain N,N-dialkyl amides, the broader class to which this compound belongs, are typically non-ionic.

  • Zwitterionic (Amphoteric) Surfactants: Contain both a positive and a negative charge, with the net charge being pH-dependent. They are often mild and used in personal care products.

Surfactant_Classification Surfactants Surfactants Anionic Anionic (e.g., Sodium Dodecyl Sulfate) Surfactants->Anionic Cationic Cationic (e.g., Cetyl Trimethyl Ammonium Bromide) Surfactants->Cationic Nonionic Non-ionic (e.g., Polysorbates, Poloxamers) Surfactants->Nonionic Zwitterionic Zwitterionic (e.g., Cocamidopropyl Betaine) Surfactants->Zwitterionic

Quantitative Comparison of Commercial Surfactants

To effectively evaluate a novel surfactant, its performance must be measured against that of widely used commercial alternatives. The following table summarizes key performance metrics for several common surfactants.

Surfactant ClassExample SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Anionic Sodium Dodecyl Sulfate (SDS)8.2~39
Cationic Cetyl Trimethyl Ammonium Bromide (CTAB)0.92~36
Non-ionic Polysorbate 80 (Tween 80)~0.012~40
Non-ionic Poloxamer 188 (Pluronic F68)~0.04% (w/v)~42

Note: These values can vary with temperature, pH, and the presence of electrolytes.

Experimental Protocols for Efficacy Evaluation

A comprehensive comparison of surfactant efficacy relies on standardized experimental protocols. The following outlines the methodologies for determining critical performance parameters.

1. Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[1] It is a key indicator of surfactant efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve maximum surface tension reduction.[1]

  • Methodology: Surface Tensiometry

    • Prepare a series of aqueous solutions of the surfactant at varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the point of inflection in the curve, where the surface tension plateaus.

  • Methodology: Spectrophotometry using a Hydrophobic Dye

    • Prepare a series of surfactant solutions and add a constant, small amount of a hydrophobic dye (e.g., pyrene, Sudan III).

    • Measure the absorbance or fluorescence of the solutions at the dye's maximum absorbance wavelength.

    • Plot the absorbance/fluorescence intensity against the surfactant concentration.

    • The CMC is the concentration at which a sharp increase in absorbance/fluorescence is observed, indicating the encapsulation of the dye within the micelles.

2. Surface Tension Reduction

The ability of a surfactant to lower the surface tension of a liquid is a primary measure of its effectiveness.

  • Methodology: Static Surface Tension Measurement

    • Prepare a surfactant solution at a concentration above its CMC.

    • Measure the surface tension using a tensiometer.

    • A lower surface tension value indicates greater effectiveness at reducing the cohesive energy at the liquid's surface.

3. Emulsification and Stabilization Studies

For applications in emulsions, the ability of a surfactant to form and stabilize oil-in-water or water-in-oil systems is critical.

  • Methodology: Emulsion Formation and Stability Assay

    • Prepare an oil phase and an aqueous phase containing the surfactant.

    • Homogenize the two phases to form an emulsion.

    • Monitor the emulsion over time for signs of instability, such as creaming, coalescence, or phase separation. This can be done visually or by measuring changes in particle size distribution using techniques like dynamic light scattering (DLS).

    • A longer stability period indicates a more effective emulsifier.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison A Synthesize/Acquire This compound B Prepare a series of - this compound solutions - Commercial surfactant solutions A->B C Measure Surface Tension vs. Concentration B->C E Perform Emulsification and Stability Assays B->E D Determine Critical Micelle Concentration (CMC) C->D F Tabulate CMC and Surface Tension Data D->F G Compare Emulsion Stability (e.g., shelf-life, particle size) E->G H Draw Conclusions on Relative Efficacy F->H G->H

Conclusion

While a direct comparison of this compound with commercial surfactants is currently hindered by a lack of data, this guide provides a robust framework for such an evaluation. By systematically determining key parameters such as Critical Micelle Concentration, surface tension reduction, and emulsification stability, researchers can objectively benchmark the performance of novel amphiphilic compounds. The provided experimental protocols and comparative data for established surfactants serve as a valuable resource for drug development professionals seeking to characterize and select the most effective surfactants for their formulations. The application of these standardized methods will be crucial in elucidating the potential of this compound and other novel surfactants in future research and development.

References

Performance Benchmark: Amide-Based Phase Change Materials for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Scientists in Drug Development and Material Science

In the quest for advanced thermal management solutions, phase change materials (PCMs) are pivotal. Their ability to store and release large amounts of latent heat at a nearly constant temperature makes them ideal for a range of applications, from thermal protection of sensitive pharmaceuticals to enhancing the energy efficiency of buildings. While various organic and inorganic PCMs exist, amides have emerged as a promising class due to their high thermal stability, tunable melting points, and significant latent heat storage capacities.

This guide provides an objective comparison of the thermal performance of selected amide-based PCMs against established organic alternatives. Due to the lack of publicly available data on the thermal properties of N,N-Dibenzyltridecanamide, this document focuses on well-characterized fatty acid amides and diamides, offering a valuable resource for researchers seeking high-performance thermal energy storage materials.

Comparative Analysis of Thermal Properties

The selection of a PCM is primarily dictated by its melting temperature, latent heat of fusion, and thermal conductivity. The following table summarizes these key performance indicators for a selection of amide-based PCMs and commonly used organic PCMs, such as paraffin wax and fatty acids.

Phase Change MaterialTypeMelting Point (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)
Amide-Based PCMs
StearamideFatty Acid Amide109~210~0.158
N,N'-Ethylenebis(stearamide)Diamide144 - 146~240Data not available
OleamideFatty Acid Amide75 - 85~159Data not available
ErucamideFatty Acid Amide80 - 85~150Data not available
Non-Amide Organic PCMs
Paraffin WaxAlkane46 - 68~200~0.21 - 0.24
Stearic AcidFatty Acid69.3~200~0.29
Palmitic AcidFatty Acid61 - 63~203~0.25

Experimental Protocols for Thermal Characterization

Accurate and reproducible data is the cornerstone of material selection. The following sections detail the standard experimental methodologies used to determine the key thermal properties of PCMs.

Differential Scanning Calorimetry (DSC) for Melting Point and Latent Heat of Fusion

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Analytical balance (precision of ±0.01 mg)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) across the temperature range of interest.

  • Sample Preparation: Accurately weigh 5-10 mg of the PCM sample into an aluminum pan. Hermetically seal the pan to prevent any mass loss during heating. Prepare an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point for 5 minutes.

    • Heat the sample at a constant rate of 10°C/min to a temperature at least 20°C above the expected melting point.

    • Hold the sample at this temperature for 5 minutes to ensure complete melting.

    • Cool the sample at a constant rate of 10°C/min to the initial temperature.

    • Hold the sample at the initial temperature for 5 minutes.

  • Data Analysis:

    • The melting point is determined as the peak temperature of the endothermic melting peak on the DSC curve.

    • The latent heat of fusion is calculated by integrating the area of the melting peak.

Transient Plane Source (TPS) Method for Thermal Conductivity

The Transient Plane Source (TPS) method, also known as the Hot Disk method, is a versatile technique for measuring the thermal transport properties of solids, liquids, and powders.

Apparatus:

  • Transient Plane Source (TPS) instrument

  • TPS sensor (a flat, spiral-shaped sensor)

  • Sample holder

  • Isothermal environment

Procedure:

  • Sample Preparation: The sample should be prepared as two identical flat-surfaced pieces with a thickness sufficient to ensure that the heat wave from the sensor does not reach the sample boundaries during the measurement time.

  • Sensor Placement: The TPS sensor is sandwiched between the two sample halves, ensuring good thermal contact.

  • Measurement:

    • A constant electrical power is applied to the sensor for a short period (typically 1-160 seconds).

    • The temperature increase of the sensor is recorded as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the recorded temperature versus time data using the TPS software, which is based on the heat conduction equation for a transient plane source in an infinite medium. The software analyzes the temperature profile to determine the thermal conductivity and thermal diffusivity of the material.

Experimental Workflow for PCM Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive thermal characterization of a phase change material.

PCM_Characterization_Workflow Experimental Workflow for PCM Characterization cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_transport_properties Transport Properties cluster_data_analysis Data Analysis & Comparison Sample Obtain/Synthesize PCM Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) (Optional for thermal stability) Sample->TGA TPS Transient Plane Source (TPS) Sample->TPS Analyze Analyze Data DSC->Analyze TGA->Analyze TPS->Analyze Compare Compare with Alternatives Analyze->Compare Select Select Optimal PCM Compare->Select

Caption: Workflow for the characterization of Phase Change Materials.

Unraveling the Enigma of N,N-Dibenzyltridecanamide: A Roadmap for Mechanism of Action Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the journey from laboratory discovery to potential therapeutic application. This guide addresses the current landscape of knowledge surrounding N,N-Dibenzyltridecanamide and provides a comprehensive, albeit prospective, framework for its mechanism of action validation.

Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, associated signaling pathways, or experimental data for this compound. This suggests that the compound may be a novel entity with its biological activities yet to be fully elucidated.

However, by examining the broader class of N,N-disubstituted amides, to which this compound belongs, we can infer potential avenues of investigation. N,N-disubstituted amides are known to possess a range of biological activities, and their structural characteristics can influence their reactivity and function.[1] For instance, related compounds, N,N'-diarylalkanediamides, have been synthesized and evaluated for their antimycobacterial and antialgal activities.[2] This suggests that a primary area of investigation for this compound could be its potential as an antimicrobial agent.

This guide, therefore, presents a hypothetical yet rigorous experimental framework to validate the mechanism of action of this compound, assuming a potential antimicrobial activity. This roadmap can serve as a practical template for researchers embarking on the characterization of this and other novel chemical entities.

Hypothetical Experimental Workflow for Mechanism of Action Validation

To elucidate the mechanism of action of a novel compound like this compound, a multi-pronged approach is necessary. The following workflow outlines a logical sequence of experiments, from initial screening to in-depth mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_target_validation Target Validation cluster_pathway_analysis Pathway Analysis cluster_mechanism_confirmation Mechanism Confirmation A Primary Activity Screening (e.g., Antimicrobial Assay) B Dose-Response and IC50/MIC Determination A->B C Affinity Chromatography B->C F F C->F Putative Target(s) D Computational Target Prediction D->F Putative Target(s) E Genetic Screening (e.g., CRISPR/Cas9) E->F Putative Target(s) G In Vitro Target Engagement Assays F->G H Cellular Thermal Shift Assay (CETSA) F->H I Gene Knockdown/Overexpression Studies F->I J Transcriptomics (RNA-seq) G->J K Proteomics (Mass Spectrometry) G->K L Phosphoproteomics G->L H->J H->K H->L I->J I->K I->L N Rescue Experiments J->N K->N L->N M In Vivo Efficacy Studies (Animal Models) N->M

Caption: A generalized experimental workflow for validating the mechanism of action of a novel compound.

Detailed Experimental Protocols

A crucial aspect of robust scientific inquiry is the detailed documentation of experimental methods. Below are protocols for key experiments in the proposed workflow.

1. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Screening)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

  • Method:

    • Prepare a two-fold serial dilution of this compound in an appropriate broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plate at the optimal temperature and duration for the microorganism (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess the direct binding of this compound to its putative target protein in a cellular context.

  • Method:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

3. RNA-Sequencing (RNA-seq)

  • Objective: To identify global changes in gene expression in response to treatment with this compound.

  • Method:

    • Treat cells or microorganisms with this compound at a relevant concentration (e.g., near the IC50 or MIC) for a specific duration.

    • Extract total RNA from treated and untreated samples.

    • Perform library preparation, including cDNA synthesis and adapter ligation.

    • Sequence the libraries using a next-generation sequencing platform.

    • Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis to understand the affected biological processes.

Hypothetical Signaling Pathway Perturbation

Assuming this compound has an antimicrobial effect by inhibiting a key bacterial enzyme, a potential signaling pathway that could be affected is one involved in cell wall synthesis. The following diagram illustrates a hypothetical mechanism where the compound inhibits a crucial enzyme, leading to cell lysis.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_drug_action Drug Action A Precursor Molecules B Enzyme 1 A->B C Intermediate 1 B->C D Target Enzyme (e.g., Transpeptidase) C->D E Peptidoglycan Synthesis D->E F Stable Cell Wall E->F G Cell Lysis E->G Disruption Drug This compound Drug->D Inhibition

References

comparative analysis of the cytotoxic effects of different N,N-disubstituted amides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Cytotoxic Effects of Different N,N-disubstituted Amides

The following guide provides a comparative analysis of the cytotoxic effects of various N,N-disubstituted amides, a class of organic compounds with significant potential in anticancer drug development.[1] This document summarizes experimental data on their efficacy against several cancer cell lines, details the methodologies used for these assessments, and visualizes key biological and experimental pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data on Cytotoxic Effects

The cytotoxic activity of N,N-disubstituted amides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various N,N-disubstituted amides against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-heteroaryl enamino amides and dihydropyrimidinethiones (DHPMTs)
Compound 2a (N-(2-thiazolyl) substituent)AGS453.14Cis-platinNot specified
MCF-7761.90Cis-platinNot specified
Compound 2b (N-(4-methylbenzothiazol-2-yl) DHPMT derivative)AGS41.10Cis-platinNot specified
MCF-775.69Cis-platinNot specified
Compound 5 (4-(3-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)AGS9.9Cis-platinNot specified
MCF-715.2Cis-platinNot specified
Hep-G240.5Cis-platinNot specified
Amide-based TMP Moiety Derivatives
Compound 6aHepG20.65SAHA2.91
CA-40.54
Compound 6bHepG20.92SAHA2.91
CA-40.54
Compound 6cHepG21.12SAHA2.91
CA-40.54
α-Amino Amide Derivatives
Compound 7aHela0.31Not specifiedNot specified
Compound 13a (stereoisomer of 7a)Hela5.19Not specifiedNot specified
Primary Amides
Compound 6 (Adipic monoanilide amide)HC-0445.83Not specifiedNot specified
HRT-1847.93Not specifiedNot specified
Compound 7 (Pimelic monoanilide amide)HC-0429.43Not specifiedNot specified
HRT-1833.92Not specifiedNot specified
Betulonic Acid Amides
EB171 (N-methylpropargyl group)A37517Betulonic Acid7
COLO 82935Betulonic AcidNot specified

Experimental Protocols

The evaluation of the cytotoxic effects of N,N-disubstituted amides predominantly relies on cell-based assays that measure cell viability and proliferation. A widely used method is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

General Steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the N,N-disubstituted amides and incubated for a specified period (e.g., 72 hours).[3]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.[3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizations

The following diagrams illustrate a key signaling pathway involved in cytotoxicity and a typical experimental workflow.

G Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-Caspase-8 Pro-Caspase-8 DISC->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Execution Caspases (3, 6, 7) Execution Caspases (3, 6, 7) Caspase-8->Execution Caspases (3, 6, 7) DNA Damage DNA Damage Bcl-2 family Bcl-2 family DNA Damage->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Execution Caspases (3, 6, 7) Apoptosis Apoptosis Execution Caspases (3, 6, 7)->Apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

A Seed cells in 96-well plate B Incubate overnight A->B C Treat with N,N-disubstituted amides B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance G->H I Calculate IC50 values H->I

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

References

Assessing the Purity of N,N-Dibenzyltridecanamide from Different Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of N,N-Dibenzyltridecanamide synthesized through two common amide formation routes: the dicyclohexylcarbodiimide (DCC) coupling of tridecanoic acid and dibenzylamine, and the reaction of tridecanoyl chloride with dibenzylamine. The purity of the final compound is a critical parameter in research and drug development, as impurities can lead to erroneous experimental results and potential toxicity. This document outlines the synthesis protocols, details the analytical methods for purity assessment, and presents a comparative analysis of the results.

Introduction to this compound and Its Significance

This compound is a long-chain fatty acid amide. Fatty acid amides are a class of lipid signaling molecules that play crucial roles in various physiological processes, including pain, inflammation, and sleep regulation. Their mechanism of action often involves interaction with the endocannabinoid system, including enzymes like Fatty Acid Amide Hydrolase (FAAH). Given its structure, this compound is a potential candidate for modulating these pathways. Therefore, ensuring its high purity is paramount for accurate biological evaluation.

Synthesis Routes

Two prevalent methods for the synthesis of this compound are detailed below.

Route 1: Dicyclohexylcarbodiimide (DCC) Coupling

This method involves the activation of the carboxylic acid (tridecanoic acid) with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (dibenzylamine) to form the amide.[1][2]

Route 2: Acyl Chloride Reaction (Schotten-Baumann type)

In this approach, the carboxylic acid is first converted to a more reactive acyl chloride (tridecanoyl chloride) using a chlorinating agent like thionyl chloride. The resulting acyl chloride is then reacted with the amine (dibenzylamine) in the presence of a base to yield the amide.[3][4][]

cluster_0 Synthesis of this compound cluster_1 cluster_2 Tridecanoic Acid Tridecanoic Acid Route 1 Route 1 Tridecanoic Acid->Route 1 Dibenzylamine Dibenzylamine Dibenzylamine->Route 1 DCC DCC DCC->Route 1 N,N-Dibenzyltridecanamide_R1 This compound (Route 1) Route 1->N,N-Dibenzyltridecanamide_R1 Purity Assessment Purity Assessment N,N-Dibenzyltridecanamide_R1->Purity Assessment Tridecanoyl Chloride Tridecanoyl Chloride Route 2 Route 2 Tridecanoyl Chloride->Route 2 Dibenzylamine_R2 Dibenzylamine Dibenzylamine_R2->Route 2 Base Base Base->Route 2 N,N-Dibenzyltridecanamide_R2 This compound (Route 2) Route 2->N,N-Dibenzyltridecanamide_R2 N,N-Dibenzyltridecanamide_R2->Purity Assessment

Comparison of Synthesis Routes for Purity Assessment.

Experimental Protocols

Synthesis Protocols

Route 1: DCC Coupling

  • To a solution of tridecanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0°C, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) are added.

  • The reaction mixture is stirred at 0°C for 30 minutes.

  • Dibenzylamine (1.0 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Route 2: Acyl Chloride

  • Tridecanoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) for 2 hours.

  • Excess thionyl chloride is removed by distillation.

  • The resulting tridecanoyl chloride is dissolved in DCM (0.5 M) and cooled to 0°C.

  • A solution of dibenzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM is added dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Purity Assessment Protocols

Crude Product Crude Product Purification Purification Crude Product->Purification Purified Product Purified Product Purification->Purified Product HPLC-UV HPLC-UV Purified Product->HPLC-UV GC-MS GC-MS Purified Product->GC-MS 1H NMR 1H NMR Purified Product->1H NMR Purity Data Purity Data HPLC-UV->Purity Data GC-MS->Purity Data 1H NMR->Purity Data

Experimental Workflow for Purity Assessment.

High-Performance Liquid Chromatography (HPLC-UV)

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 70% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Sample Preparation: Samples are dissolved in dichloromethane to a concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid or another suitable standard with a known purity and non-overlapping signals.

  • Procedure: A known mass of the sample and a known mass of the internal standard are accurately weighed and dissolved in a known volume of CDCl₃. The ¹H NMR spectrum is recorded with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure accurate integration.

  • Purity Calculation: The purity is calculated by comparing the integral of a characteristic signal of this compound (e.g., the α-carbonyl methylene protons) to the integral of a known signal from the internal standard.

Comparative Purity Data

The following table summarizes hypothetical purity data for this compound synthesized via the two routes, as determined by the analytical methods described above.

Analytical MethodSynthesis Route 1 (DCC Coupling)Synthesis Route 2 (Acyl Chloride)
HPLC-UV (% Purity) 98.5%99.2%
GC-MS (% Purity) 98.2%99.0%
¹H NMR (% Purity) 98.8%99.5%
Major Impurities Detected - Unreacted Tridecanoic Acid- Dicyclohexylurea (DCU)- N-acylurea byproduct- Unreacted Tridecanoyl Chloride (trace)- Unreacted Dibenzylamine- Triethylammonium chloride

Discussion of Results

Based on the hypothetical data, the acyl chloride route (Route 2) consistently yields this compound with a higher degree of purity compared to the DCC coupling method (Route 1).

  • DCC Coupling (Route 1): The primary impurities associated with this route are unreacted starting materials and byproducts derived from the coupling reagent. Dicyclohexylurea (DCU) is a common and often difficult-to-remove impurity. The formation of an N-acylurea byproduct through the rearrangement of the O-acylisourea intermediate can also occur, further complicating purification.

  • Acyl Chloride Route (Route 2): This method generally leads to a cleaner product. The main impurities are typically residual starting materials and the hydrochloride salt of the base used. These are generally more easily removed through aqueous workup and standard chromatography than the byproducts from the DCC coupling.

Relevance of Purity in a Biological Context: Fatty Acid Amide Hydrolase (FAAH) Signaling

The purity of this compound is critical for its evaluation as a potential modulator of fatty acid amide signaling. Fatty acid amides, such as anandamide, are endogenous signaling lipids that are degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH).[3][6][7] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce therapeutic effects such as analgesia and anti-inflammation.

cluster_pathway FAAH Signaling Pathway Anandamide Anandamide FAAH FAAH Anandamide->FAAH Hydrolysis Therapeutic Effects Therapeutic Effects Anandamide->Therapeutic Effects Increased Levels Arachidonic Acid Arachidonic Acid FAAH->Arachidonic Acid Ethanolamine Ethanolamine FAAH->Ethanolamine NND This compound (Potential Inhibitor) NND->FAAH Inhibition

References

A Comparative Guide to Experimental and Computational Analyses of N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing experimental data with computational predictions for the long-chain amide, N,N-Dibenzyltridecanamide. Due to a lack of publicly available experimental and computational data for this specific molecule, this document serves as a methodological template. The data presented herein is illustrative, based on typical values and predictions for structurally similar long-chain N,N-dialkylamides, and is intended to guide researchers in designing and interpreting their own studies.

Data Presentation: A Comparative Overview

A direct comparison between experimental findings and computational predictions is crucial for validating theoretical models and understanding the physicochemical and biological properties of a molecule. The following tables present a hypothetical comparison for this compound.

Table 1: Physicochemical Properties

PropertyExperimental Value (Hypothetical)Computational Prediction
Molecular Weight393.63 g/mol 393.63 g/mol
Melting Point55-58 °C52.7 °C
Boiling Point> 400 °C (decomposes)545.2 ± 47.0 °C
LogP6.86.5
Water Solubility< 0.1 mg/L0.05 mg/L

Table 2: Spectroscopic Data

TechniqueExperimental Data (Hypothetical Key Signals)Predicted Data (Hypothetical Key Signals)
¹H NMR (CDCl₃)δ 7.20-7.40 (m, 10H), 4.55 (s, 4H), 2.30 (t, 2H), 1.25 (m, 20H), 0.88 (t, 3H)Chemical shifts calculated via DFT (e.g., B3LYP/6-31G*) would show similar patterns.
¹³C NMR (CDCl₃)δ 173.0, 137.5, 128.8, 127.5, 127.2, 50.5, 36.0, 31.9, 29.6, 29.3, 25.5, 22.7, 14.1Predicted shifts would correlate with experimental values, with potential for systematic deviations.
IR (KBr)2920, 2850, 1645 (C=O), 1455, 700 cm⁻¹Calculated vibrational frequencies would correspond to these key functional group vibrations.

Table 3: Biological Activity (Hypothetical Target: Fatty Acid Amide Hydrolase - FAAH)

ParameterExperimental Value (Hypothetical)Computational Prediction (Molecular Docking)
IC₅₀1.5 µM-
Binding Affinity (Kᵢ)0.8 µM-
Docking Score--8.5 kcal/mol
Key Interactions-Hydrogen bonding with SER241, hydrophobic interactions with ILE238, MET191

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

1. Synthesis of this compound

  • Materials: Tridecanoyl chloride, dibenzylamine, triethylamine, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure: To a solution of dibenzylamine (1.1 eq) and triethylamine (1.2 eq) in DCM at 0 °C, tridecanoyl chloride (1.0 eq) dissolved in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is then quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: FTIR spectrometer with a KBr pellet press.

  • Sample Preparation: A small amount of this compound is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

4. FAAH Inhibition Assay (Hypothetical)

  • Principle: A fluorescence-based assay is used to measure the inhibition of FAAH activity.

  • Procedure: Recombinant human FAAH is incubated with the test compound (this compound) at various concentrations. The reaction is initiated by the addition of a fluorogenic substrate. The fluorescence intensity is measured over time using a plate reader. The IC₅₀ value is calculated from the dose-response curve.

Computational Methodologies

Computational predictions provide valuable insights into molecular properties and interactions.

1. Physicochemical Property Prediction

  • Software: ACD/Labs Percepta, ChemDraw, or similar software.

  • Method: Predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of known compounds.

2. Quantum Mechanical Calculations

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: The geometry of this compound is optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). NMR chemical shifts and IR vibrational frequencies are then calculated from the optimized geometry.

3. Molecular Docking

  • Software: AutoDock, Glide, or other molecular docking software.

  • Procedure: The 3D structure of the target protein (e.g., human FAAH, PDB ID: 3PPM) is prepared by removing water molecules and adding hydrogen atoms. The 3D structure of this compound is generated and energy-minimized. Docking is performed to predict the binding pose and affinity of the ligand within the active site of the protein.

Visualizations

Workflow for Comparing Experimental and Computational Data

cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis & Purification exp_physchem Physicochemical Characterization (MP, Solubility) exp_synthesis->exp_physchem exp_spectro Spectroscopic Analysis (NMR, IR) exp_synthesis->exp_spectro exp_bio Biological Assay (e.g., FAAH Inhibition) exp_synthesis->exp_bio comparison Data Comparison & Analysis exp_physchem->comparison exp_spectro->comparison exp_bio->comparison comp_structure 3D Structure Generation comp_qspr QSPR Predictions (LogP, BP) comp_structure->comp_qspr comp_qm Quantum Mechanics (NMR, IR Spectra) comp_structure->comp_qm comp_docking Molecular Docking (Binding Affinity) comp_structure->comp_docking comp_qspr->comparison comp_qm->comparison comp_docking->comparison conclusion Conclusion & Model Refinement comparison->conclusion

Caption: Workflow for a comparative study of this compound.

Hypothetical Signaling Pathway Involvement

molecule This compound faah FAAH (Fatty Acid Amide Hydrolase) molecule->faah Inhibition anandamide Anandamide (AEA) faah->anandamide Hydrolysis ethanolamine Ethanolamine anandamide->ethanolamine arachidonic_acid Arachidonic Acid anandamide->arachidonic_acid cb1_receptor CB1 Receptor anandamide->cb1_receptor Activation downstream Downstream Signaling (e.g., Neuromodulation) cb1_receptor->downstream

Caption: Inhibition of the endocannabinoid pathway by this compound.

Independent Replication and Comparative Analysis of N,N-Disubstituted Long-Chain Fatty Acid Amide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive synthesis protocol for N,N-Dibenzyltridecanamide, along with any independent replication studies and associated experimental data, is not available in the reviewed scientific literature. However, this guide provides a comparative analysis of two common and robust methods for the synthesis of the broader class of N,N-disubstituted long-chain fatty acid amides, offering valuable insights for researchers and drug development professionals.

This comparison focuses on the Acyl Chloride Method and the Carbodiimide Coupling Method, two well-established procedures for forming amide bonds. Each method presents distinct advantages and disadvantages in terms of reaction conditions, reagent handling, and substrate scope.

Comparison of Synthetic Methodologies

The following table summarizes the key characteristics of the Acyl Chloride Method and the Carbodiimide Coupling Method for the synthesis of N,N-disubstituted long-chain fatty acid amides.

FeatureAcyl Chloride MethodCarbodiimide Coupling Method
Starting Materials Long-chain fatty acid, Thionyl chloride (or similar), N,N-disubstituted amine, Base (e.g., triethylamine, pyridine)Long-chain fatty acid, N,N-disubstituted amine, Coupling agent (e.g., DCC, EDC), Additive (optional, e.g., HOBt, DMAP)
Reaction Conditions Two steps: 1. Acyl chloride formation (often reflux). 2. Amidation (typically 0 °C to room temperature).One-pot reaction, generally at room temperature.
Key Reagents Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Byproducts HCl, SO₂ (if using SOCl₂), Base hydrochloride saltDicyclohexylurea (DCU) or other urea derivatives (can precipitate from the reaction mixture).
Advantages High reactivity of acyl chloride leads to high yields. Relatively inexpensive reagents.Milder reaction conditions. Suitable for sensitive substrates. One-pot procedure simplifies workflow.
Disadvantages Harsh reagents (SOCl₂ is corrosive and toxic). Formation of acidic byproducts requires a base. Not suitable for acid-sensitive functional groups.Coupling agents can be expensive. Byproducts can sometimes be difficult to remove completely. Potential for racemization with chiral substrates.

Experimental Protocols

Below are generalized experimental protocols for the two discussed synthetic methods. These should be adapted and optimized for specific substrates and scales.

Method 1: Acyl Chloride Synthesis

This two-step procedure first involves the activation of the long-chain fatty acid to its corresponding acyl chloride, followed by reaction with the N,N-disubstituted amine.

Step 1: Formation of the Acyl Chloride

  • A long-chain fatty acid (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Thionyl chloride (1.2 - 2.0 eq) is added dropwise to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • The reaction mixture is heated to reflux and stirred for 1-3 hours, or until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 2: Amide Formation

  • The N,N-disubstituted amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) are dissolved in an anhydrous solvent (e.g., dichloromethane).

  • The solution is cooled to 0 °C in an ice bath.

  • The crude acyl chloride, dissolved in a small amount of anhydrous solvent, is added dropwise to the amine solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the pure N,N-disubstituted long-chain fatty acid amide.

Method 2: Carbodiimide Coupling Synthesis

This one-pot method utilizes a coupling agent to directly form the amide bond from the carboxylic acid and amine.

  • The long-chain fatty acid (1.0 eq), the N,N-disubstituted amine (1.1 eq), and a coupling agent such as Dicyclohexylcarbodiimide (DCC, 1.1 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An additive like 4-Dimethylaminopyridine (DMAP, 0.1 eq) can be included to increase the reaction rate.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflows for the synthesis of N,N-disubstituted long-chain fatty acid amides.

Acyl_Chloride_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation FattyAcid Long-Chain Fatty Acid Reflux Heat/Reflux FattyAcid->Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reflux AcylChloride Acyl Chloride (Intermediate) Reflux->AcylChloride Reaction Reaction (0°C to RT) AcylChloride->Reaction AcylChloride->Reaction Amine N,N-Dibenzylamine Amine->Reaction Base Base (e.g., Et₃N) Base->Reaction Workup Aqueous Workup & Purification Reaction->Workup FinalProduct N,N-Dibenzyl Amide Workup->FinalProduct

Caption: Workflow for the Acyl Chloride Method.

Carbodiimide_Coupling_Method FattyAcid Long-Chain Fatty Acid Reaction One-Pot Reaction (Room Temperature) FattyAcid->Reaction Amine N,N-Dibenzylamine Amine->Reaction CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->Reaction Filtration Filtration of Urea Byproduct Reaction->Filtration Workup Aqueous Workup & Purification Filtration->Workup FinalProduct N,N-Dibenzyl Amide Workup->FinalProduct

Caption: Workflow for the Carbodiimide Coupling Method.

Comparative Thermal Stability of Long-Chain Amides with Varying N-Substituents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of long-chain amides is crucial for applications ranging from drug formulation and delivery to the development of advanced materials. The nature of the N-substituent plays a pivotal role in the thermal properties of these compounds. This guide provides a comparative analysis of the thermal stability of long-chain amides with various N-substituents, supported by available experimental data.

The thermal stability of long-chain amides is a critical parameter influencing their processing, storage, and application. The covalent bond between the nitrogen and the substituent group can significantly affect the decomposition temperature and overall thermal behavior of the amide. Generally, fatty acid amides demonstrate good thermal stability, with many remaining stable at temperatures below 200°C[1].

Influence of N-Substituent on Thermal Stability

The structure of the N-substituent directly impacts the thermal stability of long-chain amides. Key influencing factors include the size, nature (aliphatic vs. aromatic), and degree of substitution on the nitrogen atom.

An established trend indicates that as the length of the N-alkyl chain increases, the evaporation and decomposition temperatures of the fatty acid amides also tend to increase[1]. This is likely due to increased van der Waals forces and potentially more ordered packing in the solid state, requiring more energy to disrupt the structure and initiate decomposition. For instance, N-octadecylstearamide, which features a long C18 alkyl chain on the nitrogen, exhibits a decomposition temperature exceeding 300°C[2].

Quantitative Data on Thermal Stability

The following table summarizes available quantitative data on the thermal decomposition of various N-substituted long-chain amides. It is important to note that the data is compiled from different sources, and experimental conditions may vary.

Amide Structure (Long-Chain Base)N-SubstituentDecomposition Temperature (°C)Analytical Method
Generic Fatty Acid AmidesAlkyl>200TGA/DSC
N-octadecylstearamideOctadecyl>300TGA/DSC

Note: The data presented is indicative and should be used for comparative purposes with caution, as direct comparison is ideally made from studies conducted under identical experimental conditions.

Experimental Protocols

The primary techniques for evaluating the thermal stability of long-chain amides are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the most direct method for determining the decomposition temperature.

Typical Experimental Parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the amide sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 15 °C/min)[3].

  • Data Analysis: The decomposition temperature is often reported as the onset temperature of decomposition (the temperature at which significant mass loss begins) or the temperature at which a certain percentage of mass loss occurs (e.g., Td5% or Td10%).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. While primarily used for determining melting points and other phase transitions, it can also provide information about decomposition, which is typically an exothermic or endothermic event.

Typical Experimental Parameters:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the amide sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, often involving heating and cooling cycles to observe melting and crystallization behavior, as well as decomposition. A typical heating rate is 10 °C/min[3].

  • Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.

  • Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. The melting point is determined from the peak of the endothermic transition. Decomposition may be observed as a broad exothermic or endothermic event at higher temperatures.

Visualizing the Relationship and Workflow

The following diagrams illustrate the logical relationship between N-substituents and thermal stability, and a typical experimental workflow for assessing these properties.

G cluster_0 Factors Influencing Thermal Stability N-Substituent N-Substituent Alkyl Chain Length Alkyl Chain Length N-Substituent->Alkyl Chain Length Aromatic vs. Aliphatic Aromatic vs. Aliphatic N-Substituent->Aromatic vs. Aliphatic Steric Hindrance Steric Hindrance N-Substituent->Steric Hindrance Thermal Stability Thermal Stability Alkyl Chain Length->Thermal Stability Longer chain generally increases stability Aromatic vs. Aliphatic->Thermal Stability Steric Hindrance->Thermal Stability

Caption: Relationship between N-substituent characteristics and amide thermal stability.

G cluster_1 Experimental Workflow for Thermal Analysis Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Data Acquisition Data Acquisition TGA Analysis->Data Acquisition DSC Analysis->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Comparative Assessment Comparative Assessment Data Analysis->Comparative Assessment

Caption: Workflow for the thermal analysis of N-substituted long-chain amides.

References

Safety Operating Guide

Proper Disposal of N,N-Dibenzyltridecanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the safe and compliant disposal of N,N-Dibenzyltridecanamide, a tertiary amide used in various research and development applications. Adherence to proper disposal protocols is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The following procedures are based on general best practices for the disposal of similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.

I. Immediate Safety and Handling Precautions

Key Safety Measures:

  • Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2][3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2][3]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][4][5]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][2] Contaminated clothing should be removed and laundered before reuse.[1][2][4]

II. Spill and Contamination Management

In the event of a spill, immediate action is necessary to contain and clean the affected area.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the substance. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous chemical waste.

III. Disposal Procedures

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Do not dispose of this chemical in the regular trash or pour it down the drain.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) in a designated, compatible, and properly sealed waste container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard information (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2][3][4]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the waste contractor with all available information about the chemical.

IV. Data on Similar Amide Compounds

Due to the lack of specific data for this compound, the following table summarizes information for structurally related amides to provide an indication of potential hazards and properties.

PropertyN,N-DimethylbenzamideN,N-DimethyldecanamideN,N-Diethyldodecanamide
CAS Number 611-74-5[1]14433-76-2[3]Not specified
Physical State Not specifiedLiquid[3]Liquid[5]
Health Hazards Skin irritation, serious eye irritation, may cause respiratory irritation.[1][2]Skin irritation, serious eye irritation, may cause respiratory irritation.[3]Not specified
Environmental Hazards Not known to be hazardous to the environment.[1]Harmful to aquatic life with long lasting effects.[3]Should not be released into the environment.[5]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1]Dispose of contents/container to an approved waste disposal plant.[3]Sweep up and shovel into suitable containers for disposal.[5]

V. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Disposal Protocol start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill contain Contain Spill with Inert Absorbent spill->contain Yes segregate Segregate Waste into Labeled, Compatible Container spill->segregate No collect_spill Collect Spill Residue into Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->segregate store Store in Designated Hazardous Waste Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guidance for N,N-Dibenzyltridecanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling N,N-Dibenzyltridecanamide in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on data from structurally similar N,N-disubstituted amides is recommended. Treat this compound as a potentially hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not available, related N,N-disubstituted amides are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety profiles of similar compounds.

PPE Category Recommended Equipment Reasoning and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact. Always inspect gloves for tears or holes before use. Change gloves frequently and immediately if contaminated. For prolonged or immersive contact, consult glove manufacturer's chemical resistance data for amides.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against splashes and airborne particles.[3]
Skin and Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination. Do not wear lab coats outside of the laboratory.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Avoids inhalation of any dust, aerosols, or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.

Operational and Disposal Plans

Handling:

  • Always handle this compound within a well-ventilated laboratory or in a chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[2][4]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][4]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][4]

Spill Management:

  • In the event of a minor spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[1][2][4]

Experimental Workflow for Handling Chemicals with Limited Safety Data

The following diagram outlines a logical workflow for the safe handling of a research chemical, such as this compound, for which a specific SDS is not available. This procedural guidance is designed to ensure a high level of safety in the laboratory.

Safe Handling Workflow for Research Chemicals start Start: New Chemical Handling assess 1. Preliminary Hazard Assessment (Review literature for similar compounds) start->assess ppe_select 2. Select Conservative PPE (Based on potential hazards) assess->ppe_select eng_controls 3. Implement Engineering Controls (Fume hood, ventilation) ppe_select->eng_controls handling 4. Safe Handling and Use (Small quantities, avoid aerosol generation) eng_controls->handling spill_plan 5. Prepare Spill and Emergency Plan handling->spill_plan disposal 6. Waste Segregation and Disposal Plan spill_plan->disposal end End: Procedure Complete disposal->end

Caption: Workflow for handling chemicals with limited safety data.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.